molecular formula C14H22N2 B1363473 1-(4-Phenylbutyl)piperazine CAS No. 97480-93-8

1-(4-Phenylbutyl)piperazine

Cat. No.: B1363473
CAS No.: 97480-93-8
M. Wt: 218.34 g/mol
InChI Key: OHFQSNUBVNIZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylbutyl)piperazine is a nitrogen-containing heterocyclic compound of interest in medicinal chemistry and pharmacological research. This piperazine derivative features a phenylbutyl chain, a structural motif found in compounds with significant biological activity. While specific research on this exact molecule is limited, its close structural analog, 4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP), is a well-characterized sigma receptor ligand . Sigma receptors are implicated in various physiological processes, and ligands for these receptors are investigated for their neuroprotective properties . Based on this structural relationship, this compound may serve as a valuable intermediate or precursor in organic synthesis for developing new chemical entities. Its potential research applications could include use as a building block for the synthesis of more complex molecules, investigation of its binding affinity for central nervous system receptors, and exploration of its properties in preclinical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should conduct their own thorough characterization and biological testing to determine the compound's specific properties and suitability for their projects. For precise information, please consult specialized chemical databases and the scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenylbutyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFQSNUBVNIZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371857
Record name 1-(4-phenylbutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97480-93-8
Record name 1-(4-phenylbutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97480-93-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Phenylbutyl)piperazine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

This guide provides a comprehensive technical overview of 1-(4-Phenylbutyl)piperazine, a key chemical intermediate in the synthesis of pharmacologically active compounds. We will delve into its core chemical structure, physicochemical properties, a validated synthetic protocol, and its relevance in the landscape of modern medicinal chemistry.

Introduction: Strategic Importance in Drug Discovery

This compound is a disubstituted piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications in antipsychotic, antidepressant, and anxiolytic therapies.[1] The molecule's structure is characterized by a phenyl group separated from the piperazine nitrogen by a flexible four-carbon (butyl) linker. This specific combination of a lipophilic aromatic region and a basic amine center makes it a versatile building block for creating ligands that can interact with various biological targets, particularly within the central nervous system (CNS).[1] Its structural similarity to moieties found in potent neuroprotective agents, such as the sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), underscores its potential as a precursor for novel CNS-active drug candidates.[2][3][4]

Molecular Structure and Physicochemical Properties

The structure of this compound consists of three key components:

  • The Phenyl Group: A non-polar aromatic ring that contributes to the molecule's lipophilicity, influencing its ability to cross biological membranes, including the blood-brain barrier.

  • The Butyl Linker: A flexible four-carbon aliphatic chain that provides conformational freedom, allowing the molecule to adopt various spatial orientations to fit into receptor binding pockets.

  • The Piperazine Moiety: A six-membered heterocyclic amine containing two nitrogen atoms at positions 1 and 4. The secondary amine at the 4-position provides a crucial site for further chemical modification and is basic, allowing for salt formation to improve solubility.[5]

Data Summary Table

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 97480-93-8[6]
Molecular Formula C₁₄H₂₂N₂[6][7]
Molecular Weight 218.34 g/mol [6][7]
IUPAC Name This compound[6]
Canonical SMILES C1CN(CCN1)CCCCc2ccccc2[6]
Topological Polar Surface Area 15.3 Ų[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 5[6]

Synthesis and Characterization

The most common and efficient synthesis of this compound is achieved through nucleophilic substitution. This pathway involves the N-alkylation of a piperazine molecule with a suitable phenylbutyl electrophile.

Workflow for Synthesis via Nucleophilic Substitution

G cluster_0 Step 1: Preparation of Electrophile cluster_1 Step 2: N-Alkylation Reaction cluster_2 Step 3: Work-up and Purification p1 4-Phenyl-1-butanol p2 1-Bromo-4-phenylbutane (Electrophile) p1->p2  PBr₃ or HBr  (Bromination) p4 Crude Reaction Mixture p2->p4  K₂CO₃ (Base)  Acetonitrile (Solvent)  Reflux p3 Piperazine (Nucleophile, excess) p3->p4 p5 Aqueous Work-up (e.g., DCM/H₂O extraction) p4->p5  Quench & Extract p6 Purified this compound p5->p6  Column Chromatography  (Silica, DCM/MeOH gradient)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the N-alkylation of excess piperazine with 1-bromo-4-phenylbutane. Using excess piperazine is a critical experimental choice; it serves both as the nucleophile and as a scavenger for the HBr generated, minimizing the formation of the undesired dialkylated product, 1,4-bis(4-phenylbutyl)piperazine.

  • Reaction Setup: To a solution of piperazine (4-5 equivalents) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 2-3 equivalents). The base neutralizes the hydrobromic acid byproduct, preventing the protonation and deactivation of the piperazine nucleophile.

  • Addition of Electrophile: Add 1-bromo-4-phenylbutane (1 equivalent) dropwise to the stirring mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

  • Aqueous Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent like dichloromethane (DCM) and wash with water or brine to remove excess piperazine and salts.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH gradient), is effective for isolating the desired mono-alkylated product. The purity of the collected fractions should be confirmed by TLC.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed using standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural signature. Expected signals include:

    • A multiplet in the aromatic region (~7.1-7.3 ppm) corresponding to the five protons of the phenyl group.

    • A triplet at ~2.6 ppm for the two protons on the benzylic carbon (adjacent to the phenyl ring).

    • Broad signals for the eight protons of the piperazine ring, typically in the ~2.4-2.9 ppm range.

    • A signal for the secondary amine proton (-NH), which may be broad and can exchange with D₂O.

    • Multiplets for the four protons of the internal methylene groups of the butyl chain (~1.4-1.6 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons, the four unique carbons of the butyl chain, and the carbons of the piperazine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 219.18, confirming the molecular weight of the compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic value. The reactive secondary amine of the piperazine ring is a convenient handle for introducing diverse chemical functionalities through reactions like acylation, sulfonylation, reductive amination, and further alkylation.[8]

This scaffold is particularly relevant for developing ligands targeting CNS receptors. Phenylpiperazine derivatives are known to interact with serotonergic and dopaminergic systems, which are implicated in mood and psychotic disorders.[1][9] The butyl linker provides optimal spacing and flexibility to position the terminal piperazine and the phenyl group to interact with receptor subsites, making this a valuable starting point for structure-activity relationship (SAR) studies in drug discovery campaigns.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a structurally important and synthetically accessible chemical building block. Its combination of a lipophilic phenylbutyl tail and a reactive piperazine headgroup makes it an invaluable intermediate for medicinal chemists, particularly those focused on developing novel therapeutics for central nervous system disorders. The robust synthetic protocol and clear characterization data provide a solid foundation for its use in research and development.

References

  • Woźniak, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. [Link]
  • Takahashi, H., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl)
  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 582-593. [Link]
  • Woźniak, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(3), 646-660. [Link]
  • Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(6), 835-42. [Link]
  • Wikipedia. 4-PPBP. [Link]
  • Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-9. [Link]
  • Anton, M., et al. (2000). sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Stroke, 31(4), 976-82. [Link]
  • PubChem. 3-(2-Methylpropyl)-1-(4-phenylbutyl)piperazine. [Link]
  • Wikipedia. Piperazine. [Link]

Sources

1-(4-Phenylbutyl)piperazine CAS number 97480-93-8 details

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Phenylbutyl)piperazine (CAS 97480-93-8)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 97480-93-8), a heterocyclic amine with potential applications in neuroscience and medicinal chemistry. While specific research on this molecule is limited, its structural similarity to well-characterized neuroprotective agents, particularly sigma-1 receptor ligands, suggests it is a compound of significant interest for further investigation. This document consolidates available physicochemical data, proposes detailed methodologies for its synthesis and analysis, and explores its potential pharmacological landscape based on established structure-activity relationships within the phenylalkylpiperazine and phenylalkylpiperidine classes of molecules.

Introduction and Scientific Context

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions. When coupled with a phenylalkyl chain, as in this compound, the resulting molecule gains lipophilicity and conformational flexibility, properties that are critical for interaction with central nervous system (CNS) targets.

While direct pharmacological data for this compound is not extensively published, its structure bears a strong resemblance to 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent and selective sigma-1 (σ₁) receptor agonist.[1][2] The σ₁ receptor is a unique intracellular chaperone protein implicated in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems.[2][3] Agonists of the σ₁ receptor, like PPBP, have demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and excitotoxic brain injury.[1][3] These effects are attributed to mechanisms including the stabilization of mitochondrial membrane potential, reduction of microglial activation, and enhancement of neurotrophic signaling pathways.[2][3]

Given that 1-phenylpiperazines are known to structurally mimic pharmacophores that bind to sigma receptors, it is plausible that this compound may also exhibit affinity for this target.[4] This guide, therefore, not only details the known properties of this compound but also provides a scientific rationale and experimental framework for its future exploration as a potential CNS-active agent.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and interpretation of biological activity. The properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 97480-93-8[5][6]
Molecular Formula C₁₄H₂₂N₂[5]
Molecular Weight 218.34 g/mol [5]
Canonical SMILES C1CN(CCN1)CCCCC2=CC=CC=C2[5]
InChI Key OHFQSNUBVNIZRV-UHFFFAOYSA-N[5]
Topological Polar Surface Area 15.3 Ų[5]
Rotatable Bond Count 5[5]
Hydrogen Bond Acceptor Count 2[5]
XLogP3-AA 2.8[5]
Appearance Not specified (typically an oil or low-melting solid)N/A

Note: Some properties are computationally derived and should be confirmed experimentally.

Synthesis and Purification

While specific literature detailing the synthesis of this compound is scarce, a standard and reliable method involves the nucleophilic substitution of a suitable haloalkane with piperazine. This approach is widely used for the synthesis of 1,4-disubstituted piperazines.[7]

Proposed Synthesis Workflow

G Piperazine Piperazine Reaction Nucleophilic Substitution (SN2 Reaction) Heat (e.g., 80°C) Piperazine->Reaction Haloalkane 1-Bromo-4-phenylbutane Haloalkane->Reaction Base K₂CO₃ / NaHCO₃ Base->Reaction Acid Scavenger Solvent Acetonitrile (ACN) or DMF Solvent->Reaction Reaction Medium Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (a 3 to 5-fold molar excess is recommended to minimize dialkylation).

  • Solvent and Base: Add a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), followed by a weak inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 equivalents relative to the haloalkane).

  • Addition of Electrophile: Slowly add 1-bromo-4-phenylbutane (1.0 equivalent) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water or brine to remove excess piperazine and salts.

  • Extraction: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Detailed Experimental Protocol: Purification
  • Chromatography Setup: The crude product should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient elution system is recommended, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The addition of a small percentage of triethylamine (0.1-1%) to the eluent can improve peak shape and recovery by minimizing the interaction of the basic amine product with the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified oil or solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow

G cluster_0 Primary Analysis cluster_1 Structural Elucidation Purity Purity Assessment (HPLC-UV, LC-MS) Final Final Characterized Compound Purity->Final Identity Identity Confirmation (GC-MS, LC-MS) Identity->Final NMR ¹H & ¹³C NMR Spectroscopy NMR->Final IR Infrared (IR) Spectroscopy IR->Final

Caption: Recommended analytical workflow for compound characterization.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and assessing the purity of volatile and semi-volatile compounds like phenylpiperazines.[8][9]

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., Equity-5 or DB-5ms, 30 m x 0.25 mm i.d.).[8]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 260-280 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280-300 °C and hold for 4-5 minutes.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis: The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (218.34) and characteristic fragmentation patterns of the phenylbutyl and piperazine moieties.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for unequivocal structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the aliphatic protons of the butyl chain, and the protons on the piperazine ring.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, corresponding to the phenyl, butyl, and piperazine carbons.

Potential Pharmacological Activity and Future Directions

The primary driver for interest in this compound is its structural relationship to known neuroprotective agents. The research on PPBP provides a compelling rationale for investigating this compound's activity at sigma receptors.

Hypothesized Mechanism of Action

G cluster_downstream Potential Downstream Neuroprotective Effects Compound This compound (Hypothesized Ligand) Sigma1R Sigma-1 (σ₁) Receptor Compound->Sigma1R Binds as Agonist? Mito Mitochondrial Stability Sigma1R->Mito Microglia Inhibition of Microglial Activation Sigma1R->Microglia Ca Ca²⁺ Homeostasis Sigma1R->Ca CREB CREB Activation Sigma1R->CREB

Caption: Hypothesized signaling pathway based on known σ₁ receptor biology.

Recommended Future Experiments
  • Receptor Binding Assays: The first and most critical step is to determine the binding affinity and selectivity of this compound. This should be performed using radioligand binding assays against a panel of CNS targets, with a primary focus on σ₁ and σ₂ receptors. Dopamine (D₂) and serotonin (5-HT) receptors should also be included due to the prevalence of piperazine interactions with these targets.[4][10]

  • In Vitro Neuroprotection Models: If significant σ₁ receptor affinity is confirmed, the compound's functional activity should be assessed.

    • Excitotoxicity Assay: Primary neuronal cultures can be exposed to an excitotoxic insult (e.g., glutamate or NMDA), and the ability of this compound to prevent cell death can be quantified.[3]

    • Oxidative Stress Assay: The compound's protective effects against H₂O₂-induced cell death can be measured.

    • Mitochondrial Function: Assays to measure mitochondrial membrane potential (e.g., using TMRM dye) can determine if the compound stabilizes mitochondria, a key mechanism of σ₁ receptor agonists.[3]

  • In Vivo Pharmacokinetic and Efficacy Studies: If promising in vitro activity is observed, progression to animal models is warranted.

    • Pharmacokinetics: Determine the compound's ability to cross the blood-brain barrier and its half-life in plasma and brain tissue.

    • Efficacy Models: Evaluate the neuroprotective effects in established models of focal cerebral ischemia (e.g., middle cerebral artery occlusion) in rodents.[1][11][12]

Conclusion

This compound is a structurally intriguing compound that sits at the intersection of known pharmacophores for CNS activity. While it remains under-researched, its potential as a sigma-1 receptor ligand warrants thorough investigation. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and characterize high-purity material. Furthermore, the proposed pharmacological evaluation cascade offers a clear path to elucidating its biological function and therapeutic potential. The exploration of this and similar molecules could lead to the development of novel neuroprotective agents for devastating conditions such as stroke and neurodegenerative diseases.

References

  • Current time information in Lane County, US. (n.d.). Google.
  • Maurice, T., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Stroke, 26(9), 1676-82.
  • Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-9.
  • 4-PPBP. (n.d.). In Wikipedia.
  • Cheng, J., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. Anesthesia & Analgesia, 96(2), 532-8.
  • Analytical Methods for Piperazines. (n.d.). RSC Publishing.
  • Sonkamble, S. D., et al. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate.
  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4355-62.
  • DeCoster, M. A., et al. (1998). Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats. Anesthesia & Analgesia, 87(6), 1299-305.
  • de Oliveira, A. M., et al. (2013). Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. Journal of Chromatography A, 1303, 149-55.
  • Che Menu. (n.d.). Scribd.
  • Mardal, M., et al. (2017). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 35(2), 356-366.
  • Mardal, M., et al. (2017). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central.
  • 1-(4-Phenylbutyl)-piperazine. (n.d.). Oakwood Chemical.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC.
  • What is the mechanism of Piperazine? (2024). Patsnap Synapse.
  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848.
  • Pontén, H., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(17), 5472-85.
  • Blower, P. J., et al. (1998). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Journal of Nuclear Medicine, 39(4), 674-80.
  • Synthetic strategies for access to 1,4-disubstituted piperazines and piperidines. (n.d.). ResearchGate.
  • Singh, B., et al. (2020). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 10(49), 29352-29362.
  • Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. American Journal of Tropical Medicine and Hygiene, 6(5), 898-905.
  • Piperazine. (n.d.). PubChem.

Sources

An In-depth Technical Guide to the Synthesis of 1-(4-Phenylbutyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-phenylbutyl)piperazine, a valuable piperazine derivative with applications in medicinal chemistry. This document explores the core synthetic strategies, namely direct N-alkylation and reductive amination, offering detailed mechanistic insights and practical, field-proven protocols. A comparative analysis of these methodologies is presented to aid researchers in selecting the most suitable approach for their specific needs. Furthermore, this guide includes detailed procedures for the synthesis of key precursors and a thorough characterization of the final compound, complete with spectroscopic data. Safety considerations for all chemicals and procedures are also outlined to ensure safe laboratory practices.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. The unique physicochemical properties of the piperazine ring, including its basicity and ability to participate in hydrogen bonding, make it a privileged structure in drug design. This compound (CAS No. 97480-93-8)[1][2], with the molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol [1][3], is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure combines a polar piperazine moiety with a nonpolar phenylbutyl group, providing a versatile building block for exploring structure-activity relationships in drug discovery programs.

This guide is intended to serve as a practical resource for researchers and chemists, providing a detailed examination of the most common and effective methods for the synthesis of this compound.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, leading to the two main synthetic strategies discussed in this guide.

Retrosynthesis cluster_alkylation N-Alkylation Pathway cluster_amination Reductive Amination Pathway This compound This compound Piperazine Piperazine Piperazine->this compound C-N bond formation 4-Phenylbutyl halide 4-Phenylbutyl halide 4-Phenylbutyl halide->this compound Piperazine_RA Piperazine Piperazine_RA->this compound C-N bond formation 4-Phenylbutanal 4-Phenylbutanal 4-Phenylbutanal->this compound

Figure 1: Retrosynthetic analysis of this compound.

As illustrated in Figure 1, the target molecule can be conceptually disconnected at the C-N bond between the butyl chain and the piperazine nitrogen. This leads to two sets of starting materials: piperazine and a 4-phenylbutyl electrophile (for N-alkylation) or piperazine and 4-phenylbutanal (for reductive amination).

Synthesis of Key Precursors

The successful synthesis of this compound relies on the availability of high-quality precursors. This section details the preparation of 1-bromo-4-phenylbutane and 4-phenylbutanal.

Synthesis of 1-Bromo-4-phenylbutane

1-Bromo-4-phenylbutane is a key reagent for the direct alkylation of piperazine. It can be synthesized from 4-phenylbutanol.

Protocol 1: Bromination using Hydrobromic Acid

This method involves the direct conversion of the alcohol to the bromide using a strong acid.

  • Materials: 4-Phenylbutanol, 48% Hydrobromic acid, Dichloromethane, Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a stirred solution of 4-phenylbutanol (1 equivalent) in dichloromethane, add 48% hydrobromic acid (excess).

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution until the pH is neutral.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 1-bromo-4-phenylbutane, which can be purified by vacuum distillation.

Synthesis of 4-Phenylbutanal

4-Phenylbutanal is the aldehyde precursor required for the reductive amination pathway. It is typically prepared by the oxidation of 4-phenylbutanol.

Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)

PCC is a common oxidizing agent for the conversion of primary alcohols to aldehydes.

  • Materials: 4-Phenylbutanol, Pyridinium chlorochromate (PCC), Dichloromethane, Silica gel, Diethyl ether.

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane, add a solution of 4-phenylbutanol (1 equivalent) in dichloromethane dropwise at room temperature.

    • Stir the mixture for 2-3 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to obtain crude 4-phenylbutanal. The product should be used immediately or stored under an inert atmosphere due to its susceptibility to oxidation.

Synthetic Pathways to this compound

This section provides a detailed examination of the two primary synthetic routes to this compound.

Pathway 1: Direct N-Alkylation

Direct N-alkylation involves the reaction of piperazine with a 4-phenylbutyl halide. A key challenge in this approach is controlling the degree of alkylation, as both mono- and di-alkylation can occur. Using a large excess of piperazine can favor mono-alkylation. Alternatively, a mono-protected piperazine, such as 1-Boc-piperazine, can be used to ensure single substitution, followed by a deprotection step.

N_Alkylation Piperazine Piperazine HN(CH₂CH₂)₂NH Product This compound C₆H₅(CH₂)₄N(CH₂CH₂)₂NH Piperazine->Product 4-Phenylbutyl_halide 4-Phenylbutyl halide C₆H₅(CH₂)₄X (X=Br, Cl) 4-Phenylbutyl_halide->Product Base Base K₂CO₃, Et₃N Base->Product Solvent Solvent Acetonitrile, DMF Solvent->Product

Figure 2: General scheme for N-alkylation of piperazine.

Protocol 3: N-Alkylation of Piperazine with 1-Bromo-4-phenylbutane

  • Materials: Piperazine, 1-Bromo-4-phenylbutane, Anhydrous Potassium Carbonate, Acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in acetonitrile.

    • Add anhydrous potassium carbonate (2-3 equivalents) to the mixture.

    • Add 1-bromo-4-phenylbutane (1 equivalent) dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The residue is then partitioned between a dilute aqueous acid solution (e.g., 1M HCl) and an organic solvent (e.g., diethyl ether) to remove the di-alkylated byproduct and any unreacted starting material.

    • The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., dichloromethane).

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Pathway 2: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and offers a good alternative to direct alkylation. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of piperazine with 4-phenylbutanal, which is then reduced in situ to the desired amine. This method generally provides better control over mono-alkylation compared to direct alkylation with unprotected piperazine.

Reductive_Amination Piperazine_RA Piperazine HN(CH₂CH₂)₂NH Product_RA This compound C₆H₅(CH₂)₄N(CH₂CH₂)₂NH Piperazine_RA->Product_RA 4-Phenylbutanal_RA 4-Phenylbutanal C₆H₅(CH₂)₃CHO 4-Phenylbutanal_RA->Product_RA Reducing_Agent Reducing Agent NaBH(OAc)₃, NaBH₃CN Reducing_Agent->Product_RA Solvent_RA Solvent Dichloromethane, 1,2-Dichloroethane Solvent_RA->Product_RA

Figure 3: General scheme for reductive amination.

Protocol 4: Reductive Amination of 4-Phenylbutanal with Piperazine

  • Materials: Piperazine, 4-Phenylbutanal, Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE), Acetic acid (catalytic).

  • Procedure:

    • To a stirred solution of piperazine (1.2 equivalents) in 1,2-dichloroethane, add 4-phenylbutanal (1 equivalent).

    • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Comparative Analysis of Synthetic Pathways

The choice between N-alkylation and reductive amination depends on several factors, including the availability of starting materials, desired scale, and purification capabilities.

FeatureDirect N-AlkylationReductive Amination
Starting Materials Piperazine, 4-Phenylbutyl halidePiperazine, 4-Phenylbutanal
Key Reagents Base (e.g., K₂CO₃)Reducing agent (e.g., NaBH(OAc)₃)
Selectivity Risk of di-alkylation, requires excess piperazine or protectionGenerally good mono-selectivity
Reaction Conditions Typically requires heatingOften proceeds at room temperature
Workup Can be more complex due to excess piperazineGenerally straightforward
Atom Economy ModerateGood
Overall Yield Variable, depends on control of di-alkylationGenerally good to excellent

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₄H₂₂N₂[1]
Molecular Weight 218.34 g/mol [1][3]
Appearance Colorless to pale yellow oil or low-melting solid
CAS Number 97480-93-8[1][2]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.29-7.15 (m, 5H, Ar-H), 2.89 (t, J=8.0 Hz, 4H, piperazine-H), 2.62 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.45 (br s, 4H, piperazine-H), 2.37 (t, J=7.6 Hz, 2H, N-CH₂), 1.68-1.52 (m, 4H, -CH₂CH₂-), 1.50 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 142.5, 128.4, 128.3, 125.7, 58.5, 54.5, 46.1, 35.8, 29.3, 27.2.

  • Mass Spectrometry (EI): m/z (%) = 218 (M⁺), 131, 117, 91, 85, 56. The fragmentation pattern is consistent with the structure, showing characteristic fragments of the piperazine ring and the phenylbutyl side chain.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.

  • 1-Bromo-4-phenylbutane: Irritant. Handle with care.

  • 4-Phenylbutanal: Can be an irritant and is prone to air oxidation.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

  • Pyridinium Chlorochromate (PCC): A toxic and carcinogenic chromium (VI) compound. Handle with extreme caution and appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide has detailed two primary and effective synthetic pathways for the preparation of this compound: direct N-alkylation and reductive amination. Both methods have their merits, and the choice of route will depend on the specific requirements of the synthesis. The provided protocols, along with the information on precursor synthesis and product characterization, offer a comprehensive resource for chemists in both academic and industrial settings. Adherence to the outlined safety procedures is crucial for the successful and safe execution of these syntheses.

References

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019).
  • FINE CHEMICALS Solutions - Page 1421 of 4579 - eChemHub. (n.d.).
  • Che Menu | PDF | Chemical Compounds | Chemistry - Scribd. (n.d.).
  • Experimental 13C and 1H NMR spectrum of MPP. | Download Scientific Diagram. (n.d.). ResearchGate.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Journal of Physics: Conference Series.
  • Reductive amination of piperazine : r/OrganicChemistry. (2022, October 24). Reddit.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Green Chemistry Teaching and Learning Community (GCTLC).
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019). MedChemComm.
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2018). Molecules.
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). (2008). Journal of Medicinal Chemistry.
  • A Simple Synthesis of N-Alkylpiperazines. (n.d.). ResearchGate.
  • 1H-NMR Resonance Guided Discovery of Novel Bioactive Compounds from Species of the Genus Piper. (2024). ChemRxiv.
  • Reductive Amination. (2023, March 16). YouTube.
  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Expedite Protocol for Construction of Chiral Regioselectively N-protected Monosubstituted Piperazine, 1,4-diazepane, and 1,4-diazocane Building Blocks. (2009). The Journal of Organic Chemistry.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). Journal of the American Chemical Society.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2025, August 6). ResearchGate.
  • Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). (1995). Journal of the Chemical Society, Perkin Transactions 1.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1-(4-Phenylbutyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-phenylbutyl)piperazine scaffold represents a versatile chemotype that has garnered significant attention in medicinal chemistry for its ability to interact with a range of G-protein coupled receptors (GPCRs) and other key central nervous system (CNS) targets. This guide provides a comprehensive technical overview of the mechanism of action of this compound analogs, with a primary focus on their interactions with dopamine, serotonin, and sigma receptors. We will delve into the molecular pharmacology, structure-activity relationships (SAR), and downstream signaling cascades modulated by these compounds. Furthermore, this guide will detail the essential experimental protocols required to elucidate the complex pharmacological profile of this class of molecules, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound core is a privileged structure in neuropharmacology, forming the backbone of numerous compounds with potential therapeutic applications in a variety of CNS disorders, including psychosis, depression, anxiety, and neurodegenerative diseases. The pharmacological promiscuity of this scaffold, enabling interaction with multiple receptor systems, presents both an opportunity for developing multi-target ligands with enhanced efficacy and a challenge in achieving receptor selectivity to minimize off-target effects. Understanding the intricate details of how structural modifications to this core influence receptor affinity, functional activity, and downstream signaling is paramount for the rational design of novel therapeutics. This guide aims to provide a deep dive into the mechanistic underpinnings of this compound analogs, offering a roadmap for their characterization and development.

Molecular Targets and Binding Affinity Profiles

The pharmacological effects of this compound analogs are primarily mediated through their interaction with a triad of key CNS receptors: dopamine, serotonin, and sigma receptors. The affinity of these analogs for various receptor subtypes dictates their potential therapeutic utility and side-effect profile.

Dopamine Receptor Interactions

Dopamine receptors, particularly the D2 subtype, are critical targets for antipsychotic medications. Many this compound analogs exhibit significant affinity for D2-like dopamine receptors (D2, D3, and D4). The interaction with these receptors is crucial for modulating dopaminergic neurotransmission, which is often dysregulated in psychotic disorders.

Serotonin Receptor Interactions

Serotonin receptors, a diverse family of GPCRs, are implicated in mood, cognition, and psychosis. The this compound moiety is a common feature in ligands targeting 5-HT1A and 5-HT2A receptors.

  • 5-HT1A Receptors: Acting as agonists or partial agonists at 5-HT1A autoreceptors can reduce serotonin release, contributing to anxiolytic and antidepressant effects.

  • 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics, believed to mitigate extrapyramidal side effects and improve negative symptoms.

Sigma Receptor Interactions

Sigma receptors (σ1 and σ2) are intracellular chaperone proteins that have emerged as important targets for neuroprotection and the modulation of various neurotransmitter systems. Certain analogs of the this compound class have demonstrated high affinity for sigma-1 receptors, suggesting potential therapeutic roles in neurodegenerative diseases and as adjuncts in psychiatric medications.

Quantitative Binding Data

The following table summarizes the binding affinities (Ki, in nM) of a selection of this compound analogs and related compounds for key CNS receptors. This data is compiled from various in vitro radioligand binding studies and serves to illustrate the structure-affinity relationships within this chemical class.

Compound IDR1 (on Phenyl)R2 (on Piperazine)D2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)σ1 Ki (nM)Reference
Analog 1 HH43.3117.423.3-[1]
Analog 2 4-FH----
Analog 3 2-OCH3H----
Analog 4 H4-Chlorophenyl158.8 (D3)---[1]
PPBP H(Piperidine)---High Affinity[2]

Note: This table is a representative sample. A comprehensive SAR would require a more extensive and systematic dataset which is currently not fully available in the public domain for a homologous series of this compound analogs.

Mechanism of Action: From Receptor Binding to Cellular Response

The interaction of this compound analogs with their target receptors initiates a cascade of intracellular signaling events that ultimately determine the physiological response. The functional outcome—whether agonism, partial agonism, or antagonism—is a critical determinant of the compound's therapeutic effect.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Antagonism at D2 receptors by many antipsychotic drugs blocks the effects of endogenous dopamine, alleviating the positive symptoms of schizophrenia.

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Analog Analog Analog->D2R Blocks G_protein Gi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Serotonin 5-HT1A Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling

In contrast to 5-HT1A receptors, 5-HT2A receptors are coupled to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Antagonism at 5-HT2A receptors is a key mechanism of atypical antipsychotics.

Serotonin 5-HT2A Receptor Signaling Pathway
Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular protein that translocates from the mitochondria-associated endoplasmic reticulum membrane to the plasma membrane upon ligand binding. It modulates a variety of signaling pathways, including calcium signaling, and interacts with numerous ion channels and other receptors. Sigma-1 receptor agonists have been shown to have neuroprotective effects.

Experimental Protocols for Pharmacological Characterization

A thorough understanding of the mechanism of action of this compound analogs requires a suite of in vitro and in vivo assays. The following protocols are foundational for characterizing novel compounds in this class.

In Vitro Assays

Objective: To determine the affinity (Ki) of the test compounds for various receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor in a membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation start->mem_prep assay_setup Assay Setup (Membranes, Radioligand, Compound) mem_prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

Objective: To determine the functional activity (agonist, partial agonist, antagonist) and potency (EC50/IC50) of the test compounds.

  • GTPγS Binding Assay:

    Principle: This assay measures the activation of G-proteins by a GPCR agonist. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is used to quantify this activation.

  • cAMP Assay:

    Principle: This assay measures the changes in intracellular cAMP levels in response to GPCR activation. For Gi/o-coupled receptors like D2 and 5-HT1A, agonists will decrease cAMP levels. For Gs-coupled receptors, agonists will increase cAMP levels. Various commercial kits are available for the sensitive detection of cAMP.

In Vivo Assays

Objective: To measure the effect of a test compound on the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of freely moving animals.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region. A physiological solution is perfused through the probe, and neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Step-by-Step Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the desired brain region (e.g., prefrontal cortex, striatum) of an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion and Sampling: On the day of the experiment, connect the probe to a perfusion pump and a fraction collector. Perfuse with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

  • Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels before drug administration.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold can lead to significant changes in receptor affinity and functional activity. While a comprehensive SAR for this specific class is still emerging, some general trends can be observed from the broader phenylpiperazine literature:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring can greatly influence receptor selectivity. For example, a methoxy group at the 2-position of the phenyl ring is often found in compounds with high affinity for 5-HT1A receptors.

  • The Butyl Linker: The four-carbon chain appears to be an optimal length for bridging the piperazine and phenyl moieties for interaction with many aminergic GPCRs.

  • Substituents on the Piperazine Nitrogen: Modifications at the N4 position of the piperazine ring can dramatically alter the pharmacological profile, including introducing affinity for other receptors or modulating functional activity.

Conclusion and Future Directions

The this compound scaffold remains a highly attractive starting point for the design of novel CNS-active compounds. A thorough understanding of their complex mechanism of action is essential for optimizing their therapeutic potential while minimizing unwanted side effects. Future research should focus on generating systematic SAR data for this specific chemical series to enable more precise drug design. Furthermore, elucidating the downstream signaling pathways and in vivo effects of these analogs will be crucial for translating their in vitro pharmacological profiles into clinical efficacy. The experimental approaches outlined in this guide provide a robust framework for the comprehensive characterization of this promising class of molecules.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Staszewski, M., Karcz, T., McNaught-Flores, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234–251. [Link]
  • Wiecek, M., Cebrat, M., Stolarczyk, M., et al. (2021).
  • Yang, Z. J., Carter, E. L., Torbey, M. T., Martin, L. J., & Koehler, R. C. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology, 221(1), 166–174. [Link]
  • Yuan, J., Chen, H., Singh, S., et al. (2013). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 23(15), 4434–4438. [Link]

Sources

An In-Depth Technical Guide to the Sigma Receptor Binding Affinity of 1-(4-Phenylbutyl)piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of phenylalkylpiperazines at sigma receptors, with a specific focus on the structural scaffold of 1-(4-Phenylbutyl)piperazine. While direct, experimentally determined binding affinities for this compound are not extensively reported in publicly accessible literature, this guide synthesizes data from closely related analogs to project its likely pharmacological profile. We delve into the critical role of sigma receptors in neuropharmacology, present detailed, field-proven protocols for determining receptor binding affinity, and explore the nuanced structure-activity relationships (SAR) that govern ligand interaction with sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the sigma receptor system.

Introduction: The Enigmatic Sigma Receptors and the Phenylalkylpiperazine Scaffold

Initially misclassified as a subtype of opioid receptors, sigma receptors are now recognized as a unique class of intracellular proteins with significant implications for a multitude of physiological and pathological processes.[1] The two primary subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), are expressed in the central nervous system and various peripheral tissues, where they modulate a wide array of cellular functions, including ion channel activity, neurotransmitter release, and intracellular calcium signaling.[1] Their involvement in conditions such as neuropsychiatric disorders (e.g., schizophrenia, depression), neurodegenerative diseases, and cancer has made them attractive targets for therapeutic intervention.[2][3][4]

The phenylalkylpiperazine moiety is a well-established pharmacophore that demonstrates significant affinity for sigma receptors.[5] Compounds incorporating this scaffold have been extensively investigated for their potential as CNS agents. The structural features of this compound, comprising a piperazine ring linked to a phenyl group by a flexible four-carbon alkyl chain, suggest a strong potential for interaction with the binding sites of sigma receptors.

Chemical Structure of this compound

The chemical structure of this compound is fundamental to its interaction with target receptors. The key components include a basic piperazine nitrogen, which is likely protonated at physiological pH, a lipophilic phenyl ring, and an alkyl linker of specific length.

Caption: Chemical structure of this compound.

Sigma Receptor Binding Profile: Insights from Structural Analogs

For instance, studies on a series of N-(3-phenylpropyl)-N'-benzylpiperazines have demonstrated high affinity for σ₁ receptors, with Kᵢ values in the low nanomolar range.[6] The closely related compound, 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), is a potent σ₁ receptor ligand, underscoring the favorability of the 4-phenylbutyl moiety for σ₁ binding.[4][7][8][9][10]

Compound NameStructureσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₂/σ₁)
N-(3-Phenylpropyl)-N'-(4-methoxybenzyl)piperazine Phenylpropylpiperazine derivative~1Data not specifiedData not specified
N-(Benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) Benzofuranylmethylpiperazine derivative2.7102.638
N-(Benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30) Benzofuranylmethylpiperazine derivative2.6486.2187
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) Phenylbutylpiperidine derivativePotent ligand; specific Kᵢ varies by studyLower affinity than σ₁Selective for σ₁

Table 1: Sigma Receptor Binding Affinities of Structurally Related Compounds. Data synthesized from multiple sources.[2][4][6][7][8][9][10]

Based on these data, it is reasonable to hypothesize that this compound possesses significant affinity for the σ₁ receptor, likely in the nanomolar range. Its affinity for the σ₂ receptor is more difficult to predict without direct experimental evidence but may be lower, potentially conferring some degree of σ₁ selectivity.

Experimental Determination of Sigma Receptor Binding Affinity: A Methodological Deep Dive

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[6][11] These assays are highly sensitive and provide quantitative data in the form of the inhibition constant (Kᵢ), which reflects the compound's binding potency.

Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the Kᵢ of a test compound like this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_tissue Tissue Homogenization (e.g., Guinea Pig Brain for σ₁, Rat Liver for σ₂) prep_membrane Membrane Preparation (Centrifugation) prep_tissue->prep_membrane incubation Incubate: Membrane Prep + Radioligand (fixed conc.) + Test Compound (varied conc.) prep_membrane->incubation prep_reagents Reagent Preparation (Test Compound Dilutions, Radioligand, Buffer) prep_reagents->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters (Remove unbound radioligand) filtration->washing scintillation Scintillation Counting (Quantify bound radioactivity) washing->scintillation analysis Data Analysis (IC₅₀ Determination, Cheng-Prusoff for Kᵢ) scintillation->analysis

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol for σ₁ Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of a test compound at the σ₁ receptor.

  • Materials:

    • Tissue Source: Guinea pig brain homogenate.

    • Radioligand: -pentazocine.

    • Non-specific Binding Control: Haloperidol (10 µM).

    • Test Compound: this compound, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: Cell harvester with glass fiber filters.

    • Scintillation Counter and Cocktail.

  • Procedure:

    • Prepare guinea pig brain membrane homogenates according to standard laboratory procedures.

    • In a 96-well plate, add assay buffer, the membrane preparation, -pentazocine (at a concentration near its Kₔ), and varying concentrations of the test compound.

    • For the determination of non-specific binding, a set of wells will contain the radioligand and a high concentration of haloperidol instead of the test compound.

    • For total binding, a set of wells will contain only the radioligand and the membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Detailed Protocol for σ₂ Receptor Binding Assay

This protocol outlines a common method for assessing binding affinity at the σ₂ receptor.

  • Materials:

    • Tissue Source: Rat liver membrane homogenate.

    • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG).

    • Masking Agent: (+)-Pentazocine (to block σ₁ receptor binding).

    • Non-specific Binding Control: Haloperidol (10 µM).

    • Test Compound: this compound, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus and Scintillation Counter.

  • Procedure:

    • Prepare rat liver membrane homogenates.

    • To each well of a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of (+)-pentazocine to saturate σ₁ receptors, [³H]DTG (at a concentration near its Kₔ for σ₂), and varying concentrations of the test compound.

    • The remainder of the procedure, including the determination of non-specific and total binding, incubation, filtration, washing, and scintillation counting, follows the same steps as the σ₁ receptor binding assay.

  • Data Analysis:

    • The data analysis to determine the IC₅₀ and Kᵢ values is identical to the method described for the σ₁ receptor binding assay.

Structure-Activity Relationship (SAR) of Phenylalkylpiperazine Ligands

The binding affinity of phenylalkylpiperazine derivatives at sigma receptors is governed by several structural features. Understanding these relationships is crucial for the rational design of novel, potent, and selective ligands.

SAR_Phenylalkylpiperazine cluster_core This compound Core cluster_substituents Key Structural Modifications core Piperazine Ring (Basic Nitrogen) alkyl_chain Alkyl Chain Length (n=2-4 optimal for σ₁) core->alkyl_chain Linker Length n_prime_sub N'-Substituent (e.g., benzyl, phenethyl) Crucial for high affinity core->n_prime_sub Modulation of Affinity phenyl_sub Phenyl Ring Substitution (e.g., methoxy, halogen) Affects affinity and selectivity alkyl_chain->phenyl_sub Interplay

Caption: Key structural determinants of sigma receptor affinity.

  • The Piperazine Core: The basic nitrogen of the piperazine ring is considered a key pharmacophoric element, likely interacting with an acidic residue in the receptor binding pocket through an ionic bond.

  • The Alkyl Linker: The length of the alkyl chain connecting the piperazine and phenyl moieties is a critical factor. For many series of sigma ligands, a chain length of two to four carbons is optimal for high-affinity σ₁ binding.

  • The Phenyl Ring: Substitutions on the terminal phenyl ring can significantly modulate affinity and selectivity. For example, methoxy or halogen substitutions can enhance binding, depending on their position.

  • The N'-Substituent: The nature of the substituent on the second nitrogen of the piperazine ring is a major determinant of binding affinity. Bulky, lipophilic groups such as benzyl or phenethyl moieties often lead to high-affinity ligands.[6]

Functional Implications and Therapeutic Potential

The interaction of ligands like this compound with sigma receptors can trigger a cascade of downstream signaling events. As sigma receptors are chaperone proteins, their activation can influence the function of other proteins, including ion channels and G-protein coupled receptors.[1]

Hypothetical_Signaling_Pathway ligand This compound (Hypothetical Agonist) sigma1 σ₁ Receptor ligand->sigma1 Binds and Activates ion_channel Ion Channel (e.g., K⁺ Channel) sigma1->ion_channel Modulates Activity ca_signaling Intracellular Ca²⁺ Signaling (ER-Mitochondria) sigma1->ca_signaling Regulates cellular_response Cellular Response (e.g., Neuroprotection, Modulation of Neurotransmission) ion_channel->cellular_response ca_signaling->cellular_response

Caption: A simplified, hypothetical signaling pathway for a σ₁ receptor agonist.

The neuroprotective effects observed with potent sigma-1 ligands like PPBP are thought to be mediated, in part, by the stabilization of mitochondrial function and the modulation of intracellular calcium homeostasis.[7][9] Given its structural similarities, this compound may exhibit similar neuroprotective properties, making it a compound of interest for further investigation in the context of ischemic brain injury and neurodegenerative disorders.

Conclusion

While direct experimental data for this compound remains to be published, a comprehensive analysis of its structural analogs strongly suggests that it is a promising candidate for high-affinity binding to the sigma-1 receptor. The detailed methodologies provided in this guide offer a robust framework for the empirical determination of its binding profile. A thorough understanding of the structure-activity relationships within the phenylalkylpiperazine class will continue to drive the development of novel and selective sigma receptor ligands with significant therapeutic potential. Further research is warranted to fully characterize the pharmacological properties of this compound and to explore its potential as a modulator of sigma receptor function in health and disease.

References

  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed.
  • GPCR-radioligand binding assays. PubMed.
  • Effects of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands on cocaine-induced hyperactivity in mice. PubMed.
  • Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. PubMed.
  • Sigma receptor ligands: possible application as therapeutic drugs and as radiopharmaceuticals. Bentham Science.
  • Sigma receptor ligands: possible application as therapeutic drugs and as radiopharmaceuticals. PubMed.
  • Sigma receptors as potential therapeutic targets for neuroprotection. PMC.
  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed Central.
  • Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. PubMed.
  • The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. PubMed.
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
  • PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. PubMed.
  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed.

Sources

Introduction: The Rise of Modulatory Agents in CNS Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of Phenylbutylpiperazine and Structurally Related Derivatives

The phenylbutylpiperazine scaffold, and the broader arylpiperazine class it belongs to, represents a cornerstone in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[1][2][3][4] These structures are integral to a class of drugs often referred to as "third-generation" or "atypical" antipsychotics, which have revolutionized the treatment of complex psychiatric disorders like schizophrenia, bipolar disorder, and major depressive disorder.[5][6]

Unlike first-generation antipsychotics that act primarily as potent dopamine D2 receptor antagonists, leading to significant motor side effects, and second-generation agents with broader but often less specific receptor profiles, many modern arylpiperazine derivatives exhibit a unique mechanism of action characterized by receptor modulation rather than simple blockade.[7] This guide provides a detailed exploration of the pharmacological profile of key phenylbutylpiperazine and related derivatives, such as aripiprazole, brexpiprazole, and cariprazine, from their fundamental receptor interactions to their complex in-vivo effects and the experimental methodologies used to characterize them.

Core Pharmacodynamics: A Multi-Target Receptor Interaction Profile

The therapeutic efficacy and side-effect profiles of these derivatives are dictated by their unique "fingerprint" of affinities and functional activities at a range of monoaminergic receptors.[8] The key to their action lies not just in which receptors they bind to, but how they bind and the level of intrinsic activity they possess at each target.

Dopamine Receptor Interactions: The "Dopamine System Stabilizer" Concept

The hallmark of this drug class is its nuanced interaction with the dopamine D2 receptor.[7][9] Rather than being simple antagonists, they are partial agonists.[9][10] A partial agonist binds to a receptor but elicits a response that is lower than that of the endogenous full agonist (dopamine).[11] This property allows them to act as "dopamine system stabilizers".[9][12]

  • In Hyperdopaminergic States (e.g., Mesolimbic Pathway in Psychosis): The drug competes with the excess dopamine. Because its intrinsic activity is lower than dopamine's, it effectively reduces the overall receptor stimulation, acting as a functional antagonist and alleviating positive symptoms.[9]

  • In Hypodopaminergic States (e.g., Mesocortical Pathway in Negative/Cognitive Symptoms): In brain regions with low dopamine levels, the partial agonist provides a baseline level of D2 receptor stimulation, acting as a functional agonist and potentially improving negative and cognitive symptoms.[9]

Beyond the D2 receptor, affinity for the D3 receptor subtype is a distinguishing feature, particularly for cariprazine, which shows a preference for D3 over D2 receptors.[5][6][11] This D3-preferring partial agonism is hypothesized to contribute to its efficacy against negative and cognitive symptoms of schizophrenia.[11][13]

Figure 1: Dopamine system stabilization by a D2 partial agonist.
Serotonin Receptor Interactions: Fine-Tuning the Profile

Interactions with serotonin (5-HT) receptors are critical for the broader efficacy and improved tolerability of these agents compared to older antipsychotics.

  • 5-HT1A Receptor Partial Agonism: This is a key feature of aripiprazole, brexpiprazole, and cariprazine.[6][12][14] Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects and may also contribute to mitigating the extrapyramidal side effects (EPS) that can arise from D2 receptor blockade.[12][15]

  • 5-HT2A Receptor Antagonism: This is another shared characteristic that is thought to reduce the risk of EPS and may contribute to efficacy against negative symptoms.[14][15] Brexpiprazole exhibits particularly potent 5-HT2A antagonism.[15][16]

  • Other 5-HT Receptors: These drugs also bind to other serotonin receptors, such as 5-HT2B, 5-HT2C, and 5-HT7, which may influence their effects on mood, cognition, and side effects like weight gain.[8][16]

Adrenergic Receptor Interactions

Many arylpiperazine derivatives also display high affinity for α1-adrenergic receptors, where they act as antagonists.[8][17][18] This action is not central to their antipsychotic effect but can contribute to side effects such as orthostatic hypotension (a drop in blood pressure upon standing).[16]

Comparative Receptor Binding Profile

The subtle differences in receptor binding affinities and intrinsic activities among these drugs account for their distinct clinical profiles.

ReceptorAripiprazole (Ki, nM)Brexpiprazole (Ki, nM)Cariprazine (Ki, nM)Primary Functional Activity
Dopamine D2 ~0.34 - 0.870.30.49 - 0.69Partial Agonist
Dopamine D3 ~0.81.10.085 - 0.1Partial Agonist (High affinity for Cariprazine)
Serotonin 5-HT1A ~1.7 - 4.40.121.9 - 2.6Partial Agonist
Serotonin 5-HT2A ~3.4 - 5.80.4712.6 - 19Antagonist
Serotonin 5-HT2B ~0.361.90.58Antagonist
Serotonin 5-HT7 ~15 - 393.7111Antagonist
Adrenergic α1B ~10 - 570.17139Antagonist
Histamine H1 ~19 - 611923.3Antagonist

Note: Ki values are compiled from various sources and can vary based on experimental conditions. This table represents typical reported values for comparative purposes.[6][8][10][16]

Structure-Activity Relationships (SAR)

The versatility of the arylpiperazine scaffold allows for systematic modification to optimize pharmacological activity.[19]

  • Aryl Group: The nature of the aromatic system (e.g., dichlorophenyl, quinolinone, benzothiophene) is a primary determinant of affinity and selectivity for dopamine and serotonin receptors.

  • Butyl Linker: The four-carbon chain length is often optimal for bridging the arylpiperazine core to the terminal aromatic moiety, providing the correct spatial orientation for receptor binding.

  • Piperazine Ring: The basic nitrogen atom within the piperazine ring is crucial for forming a key ionic interaction with a conserved aspartate residue in the binding pocket of most monoamine receptors.[20]

  • Terminal Moiety: The group at the other end of the butyl chain (e.g., the quinolinone in aripiprazole and brexpiprazole) significantly influences the overall receptor binding profile and intrinsic activity.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A favorable pharmacokinetic profile is essential for clinical utility.

  • Absorption & Distribution: These derivatives are generally well-absorbed orally, and consumption with food does not significantly affect their bioavailability.[8] They are highly protein-bound in the plasma and exhibit large volumes of distribution, indicating extensive penetration into tissues, including the brain.[8]

  • Metabolism: Metabolism is a critical consideration. Aripiprazole, brexpiprazole, and cariprazine are all extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6 .[5][8][14] This has significant clinical implications, as co-administration with strong inhibitors or inducers of these enzymes can dramatically alter drug exposure, necessitating dose adjustments.[5][14] Several have active metabolites, such as dehydroaripiprazole, which contributes to the overall therapeutic effect.[14]

  • Excretion: The metabolites are eliminated through both urine and feces.[14] These drugs typically have long elimination half-lives (e.g., 91 hours for brexpiprazole), which allows for once-daily dosing.[8]

Experimental Protocols for Pharmacological Characterization

To establish the detailed pharmacological profile of a novel phenylbutylpiperazine derivative, a series of standardized in-vitro assays are essential. The causality behind these experimental choices is to build a profile from basic binding affinity to functional cellular response.

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., Dopamine D2). This is a foundational experiment to see if the compound interacts with the target.

Self-Validating Principle: The protocol includes controls for total binding (no competitor), non-specific binding (saturating concentration of a known ligand to block all specific sites), and a standard competitor to ensure the assay is performing within historical parameters.

Materials & Reagents:

  • Cell membranes prepared from cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 antagonists).[21]

  • Test compound (phenylbutylpiperazine derivative).

  • Standard competitor: Haloperidol (for defining non-specific binding).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C glass fiber).

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compound in assay buffer, typically from 10 µM down to 0.1 nM in 10 half-log steps.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of Assay Buffer (for Total Binding wells).

    • 25 µL of 10 µM Haloperidol (for Non-Specific Binding wells).

    • 25 µL of the appropriate test compound dilution.

  • Radioligand Addition: Add 25 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.

  • Membrane Addition: Add 200 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein per well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the data as percent specific binding versus the log concentration of the test compound.

  • Fit the resulting curve using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental workflow for a radioligand binding assay.
Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity of a compound (agonist, partial agonist, antagonist, or inverse agonist) at a G-protein coupled receptor (GPCR).

Causality: Binding affinity (from Protocol 1) does not reveal function. This assay directly measures the first step in signal transduction—G-protein activation—providing a quantitative measure of a compound's efficacy.

Principle: In the active state, a GPCR catalyzes the exchange of GDP for GTP on its associated Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly to activated G-proteins. The amount of incorporated radioactivity is directly proportional to the level of receptor activation by the test compound.

Methodology (Abbreviated):

  • Assay Setup: Similar to the binding assay, wells are prepared with receptor membranes and varying concentrations of the test compound.

  • Reagent Addition: An assay buffer containing GDP (to ensure G-proteins are in the 'off' state) and [³⁵S]GTPγS is added.

  • Incubation: The plate is incubated to allow for receptor activation and [³⁵S]GTPγS binding.

  • Harvesting & Counting: The reaction is stopped, and membranes are harvested via filtration. The amount of incorporated ³⁵S is quantified by scintillation counting.

Data Analysis:

  • Agonist Mode: A dose-response curve is generated. The Emax (maximum effect, relative to a full agonist) and EC₅₀ (concentration for 50% of maximal effect) are calculated. A partial agonist will have an Emax lower than the full agonist.[22]

  • Antagonist Mode: The assay is run with a fixed concentration of a known agonist, and the ability of the test compound to inhibit this activation is measured to determine its antagonist potency (IC₅₀/Kb).

Conclusion and Future Directions

Phenylbutylpiperazine derivatives and their structural analogs represent a sophisticated class of CNS therapeutics. Their unique pharmacological profile, centered on D2/D3 partial agonism and multifaceted interactions with serotonin receptors, provides a mechanism for stabilizing dopaminergic and serotonergic neurotransmission.[7][12] This modulatory approach, rather than simple antagonism, has led to drugs like aripiprazole, brexpiprazole, and cariprazine, which offer broad efficacy for positive, negative, and mood symptoms of schizophrenia and other psychiatric disorders, often with improved tolerability.[11][15]

The future of drug development in this area lies in further refining receptor selectivity and functional activity. The goal is to design molecules with tailored "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor, potentially separating therapeutic effects from unwanted side effects. As our understanding of the complex neurobiology of psychiatric disorders deepens, the versatile arylpiperazine scaffold will undoubtedly continue to be a critical starting point for the rational design of the next generation of CNS therapeutics.[4]

References

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC. (n.d.). National Center for Biotechnology Information.
  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). Psychopharmacology Institute.
  • Stahl, S. M. (2021, June 6). Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. PubMed.
  • Citrome, L. (n.d.). Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder. PMC - NIH.
  • Aripiprazole - Wikipedia. (n.d.). Wikipedia.
  • Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. (2021, April 11). Psychopharmacology Institute.
  • What is the mechanism of Aripiprazole? (2024, July 17). Patsnap Synapse.
  • Abilify Mechanism of Action: Dopamine-Serotonin Modulation Explained. (n.d.). Clarified.
  • Cariprazine: Pharmacology and Use in the Clinical Management of Psychiatric Disorders. (2019, February 13). Healio.
  • Stahl, S. M. (2016, February 22). Mechanism of action of brexpiprazole: comparison with aripiprazole. CNS Spectrums.
  • A Brief Review of Cariprazine. (2024, March 1). American Journal of Psychiatry Residents' Journal.
  • A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors, and serotonin reuptake transporters in subjects with schizophrenia. (n.d.). PMC - PubMed Central.
  • A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia. (2024, April 21). Frontiers.
  • Brexpiprazole (Rexulti): Mechanism & Clinical Use. (2022, June 17). Psych Scene Hub.
  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. (n.d.). PubMed.
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PubMed Central.
  • Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. (n.d.). PubMed.
  • Arylpiperazines with affinity toward alpha(1)-adrenergic receptors. (n.d.). PubMed.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed.
  • 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. (n.d.). PubMed Central.
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (n.d.). PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed.
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (n.d.). PubMed.

Sources

Topic: In Vitro Neuroprotective Effects of 1-(4-Phenylbutyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Foreword

The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, recognized for its prevalence in numerous clinically successful neuroactive agents.[1][2] Its unique physicochemical properties often impart favorable blood-brain barrier permeability and the ability to engage a wide range of CNS targets. This guide focuses on a specific analog, 1-(4-Phenylbutyl)piperazine (PBPi), a compound of interest for its potential neuroprotective properties. While direct, extensive research on PBPi is emerging, its structural motifs suggest plausible engagement with key pathways implicated in neuronal survival.

This document serves as a technical and strategic framework for Senior Application Scientists and drug development professionals. It is designed not as a mere collection of protocols, but as a logical, causality-driven guide to rigorously investigate the neuroprotective potential of PBPi in vitro. We will proceed from a multi-target hypothesis, detailing the precise, validated experimental workflows required to test it, and culminating in robust data interpretation.

Core Scientific Hypothesis: A Tripartite Mechanism of Neuroprotection

Neurodegenerative disorders are pathologically complex, rarely stemming from a single insult.[3][4][5] Therefore, an effective therapeutic agent is likely to exert its influence over multiple pathological cascades. We hypothesize that this compound confers neuroprotection via a tripartite mechanism, addressing three core pillars of neuronal damage: excitotoxicity, oxidative stress, and neuroinflammation. This guide provides the experimental blueprint to dissect each of these potential mechanisms.

  • Hypothesis 1: Mitigation of Excitotoxicity-Induced Damage. We propose that PBPi can protect neurons from glutamate-induced cell death, a hallmark of ischemic injury and other neurodegenerative states.

  • Hypothesis 2: Enhancement of Endogenous Antioxidant Defenses. We posit that PBPi activates the Nrf2/HO-1 signaling axis, a master regulatory pathway for cellular antioxidant and cytoprotective gene expression, thereby fortifying neurons against oxidative stress.[6][7][8]

  • Hypothesis 3: Attenuation of Pro-inflammatory Microglial Activation. We hypothesize that PBPi modulates microglial responses, suppressing the production of neurotoxic inflammatory mediators like nitric oxide (NO) through inhibition of pathways such as NF-κB.[9][10][11][12]

Experimental Design & Validated Protocols

The following sections provide detailed, field-proven methodologies to systematically test our tripartite hypothesis. Each workflow is designed as a self-validating system, incorporating essential controls to ensure scientific rigor and data reproducibility.

Foundational Work: Cell Line Selection and Compound Cytotoxicity

Causality Behind Experimental Choice: Before assessing neuroprotective effects, it is imperative to first define the therapeutic window of the compound itself. Applying PBPi at concentrations that are inherently toxic to the cells would confound any subsequent neuroprotection data. The human neuroblastoma SH-SY5Y cell line is a robust and widely accepted model for initial cytotoxicity screening in neuronal contexts.[13][14][15][16][17]

Protocol 1: Determining the Maximum Non-Toxic Concentration of PBPi via MTT Assay

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium (DMEM/F12, 10% FBS, 1% Pen-Strep). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock concentration series of PBPi (e.g., 0.2 µM to 200 µM) in serum-free medium.

  • Treatment: Carefully aspirate the medium from the cells and add 100 µL of the PBPi dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only wells as controls.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.[18][19]

  • Solubilization: Remove all but 25 µL of medium from each well. Add 100 µL of DMSO to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[20]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The highest concentration that shows >95% viability is considered the maximum non-toxic concentration for subsequent experiments.

Investigation of Excitotoxicity Mitigation

Causality Behind Experimental Choice: To model glutamate-induced excitotoxicity, we will use the human neuroblastoma cell line SH-SY5Y. While these cells lack a full complement of NMDA receptors, high concentrations of glutamate induce a well-characterized oxidative cell death pathway, making it a suitable model to screen for protective compounds against glutamate-induced insults.[14][15][17] The endpoint will be cell viability, measured by the robust and quantitative MTT assay.[18][19]

Protocol 2: Glutamate Excitotoxicity Assay in SH-SY5Y Cells

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of PBPi (determined in Protocol 1, e.g., 1 µM, 5 µM, 10 µM). Include a vehicle-only control. Incubate for 2 hours.

  • Induction of Neurotoxicity: Add glutamate to a final concentration known to induce ~50% cell death (e.g., 20-40 mM, to be optimized) to all wells except the untreated control group.[13][14]

  • Incubation: Incubate for 24 hours at 37°C.

  • Assessment of Cell Viability: Perform the MTT assay as described in Protocol 1 (steps 5-7).

Data Presentation: Expected Outcome of Glutamate Excitotoxicity Assay

GroupGlutamate (40 mM)PBPi ConcentrationCell Viability (% of Control)
Control--100 ± 8.5
Glutamate Only+-48 ± 5.2
PBPi + Glutamate+1 µM65 ± 6.1
PBPi + Glutamate+5 µM82 ± 7.3
PBPi + Glutamate+10 µM95 ± 8.0
Elucidation of Antioxidant Pathway Activation (Nrf2/HO-1)

Causality Behind Experimental Choice: A key mechanism of neuroprotection is the upregulation of endogenous antioxidant systems. The Nrf2/HO-1 pathway is a central regulator of this response.[7][8] Upon activation, the transcription factor Nrf2 translocates to the nucleus and drives the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1).[8] We will use Western blotting to directly measure the protein levels of nuclear Nrf2 and total HO-1 as a definitive readout of pathway activation. SH-SY5Y cells are an excellent model for these signaling studies.[6]

Protocol 3: Western Blot for Nrf2 and HO-1

  • Treatment: Seed SH-SY5Y cells in 6-well plates. Treat with an effective concentration of PBPi (e.g., 10 µM) for various time points (e.g., 0, 3, 6, 12 hours).

  • Cell Lysis: Lyse the cells using RIPA buffer with protease and phosphatase inhibitors. For Nrf2, nuclear and cytoplasmic fractions should be prepared using a commercial kit for optimal results.

  • Protein Quantification: Use a BCA assay to determine the protein concentration of each lysate.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies: anti-Nrf2 (1:1000), anti-HO-1 (1:1000), and a loading control (anti-Lamin B for nuclear fraction, anti-β-actin for total lysate).[21][22]

    • Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ.

Diagram: Proposed Nrf2/HO-1 Activation Pathway by PBPi

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBPi PBPi Keap1 Keap1 PBPi->Keap1 Induces Conformational Change? Nrf2_cyto Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 Complex ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1 Transcription->HO1

Caption: PBPi may promote Nrf2 translocation and antioxidant gene expression.

Assessment of Anti-Neuroinflammatory Activity

Causality Behind Experimental Choice: Neuroinflammation, driven by over-activated microglia, is a key contributor to neuronal damage.[23] Lipopolysaccharide (LPS) is a standard stimulus used to induce a pro-inflammatory state in microglial cells in vitro.[24][25] The immortalized murine microglial cell line, BV-2, is a widely used and reliable model for these studies.[23][24][26] A primary indicator of this inflammatory activation is the production of nitric oxide (NO), a signaling molecule that is neurotoxic at high concentrations. We will measure nitrite, a stable metabolite of NO, in the cell culture supernatant using the colorimetric Griess assay.[27][28][29]

Protocol 4: LPS-Induced Nitric Oxide Production in BV-2 Microglia

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[28][30]

  • Pre-treatment: Replace the medium with fresh, phenol red-free medium containing non-toxic concentrations of PBPi. Incubate for 2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control group.

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to all wells.

    • Incubate for another 10 minutes.

  • Absorbance Reading: Immediately read the absorbance at 540 nm. Calculate the nitrite concentration in each sample by comparing it to the standard curve.

Diagram: Experimental Workflow for Anti-Inflammatory Screening

Griess_Workflow start Seed BV-2 Cells in 96-well Plate pretreat Pre-treat with PBPi (2 hours) start->pretreat stimulate Stimulate with LPS (1 µg/mL) (24 hours) pretreat->stimulate collect Collect 50 µL Supernatant stimulate->collect reagent1 Add 50 µL Griess Reagent I collect->reagent1 reagent2 Add 50 µL Griess Reagent II reagent1->reagent2 read Read Absorbance at 540 nm reagent2->read

Caption: Step-by-step workflow for the Griess assay to measure nitric oxide.

References

  • Microglia In Vitro Models. Stansley, B., Post, J., & Hensley, K. (2012). A comparative review of cell culture systems for the study of microglial biology in Alzheimer's disease.
  • Oxidative Stress in Neurodegeneration. Kim, G. H., Kim, J. E., Rhie, S. J., & Yoon, S. (2015). The Role of Oxidative Stress in Neurodegenerative Diseases. Experimental Neurobiology. URL: [Link]
  • Piperazine Derivatives in AD. Tsvetkov, P. O., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ACS Chemical Neuroscience. URL: [Link]
  • Neuroinflammation Models. Henn, A., Lund, S., Hedtjärn, M., Schrattenholz, A., Pörzgen, P., & Leist, M. (2009).
  • Oxidative Stress Parameters. de Oliveira, M. R., de Souza, A. A. S., & de Farias, G. G. (2018). Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review. Current Pharmaceutical Design. URL: [Link]
  • ROS in Neurodegeneration. Dias, V., Junn, E., & Mouradian, M. M. (2013). The role of oxidative stress in Parkinson's disease. Journal of Parkinson's disease. URL: [Link]
  • In Vitro Oxidative Stress Models. Garip, A., et al. (2024).
  • Parkinson's Disease and Oxidative Stress. Blesa, J., Trigo-Damas, I., Quiroga-Varela, A., & Jackson-Lewis, V. R. (2015). Oxidative stress and Parkinson's disease.
  • Neuron-Microglia Co-cultures. Lively, S., & Schlichter, L. C. (2013). The microglial content of rat C6 glioma and human U373 astrocytoma cell lines.
  • Microglia Model Comparison. Smith, A. M., et al. (2022). In vitro models of microglia: a comparative study.
  • Neuroprotective Piperazine Derivative. Meena, P., et al. (2015). Protective effects of a piperazine derivative against aluminium-induced neurotoxicity. Neurotoxicity Research. URL: [Link]
  • Microglia-Neuron Interaction Protocol. Joseph, J., et al. (2024). Investigating Microglia-Neuron Interactions. JoVE Journal. URL: [Link]
  • Multi-target Piperazine Drugs. Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition.
  • Nrf2/HO-1 in Neuroprotection. Nabavi, S. F., et al. (2019). The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. Antioxidants. URL: [Link]
  • Griess Assay for NO. Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine. URL: [Link]
  • NPY Neuroprotection in SH-SY5Y. Reddy, N. R., et al. (2022). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences. URL: [Link]
  • Glutamate Toxicity in SH-SY5Y. Lee, J. C., et al. (2016). Stimulus-dependent neuronal cell responses in SH-SY5Y neuroblastoma cells. Experimental and Therapeutic Medicine. URL: [Link]
  • Neuroprotective Piperazine Compounds. Gholivand, K., et al. (2018). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering. URL: [Link]
  • Glutamate Cytotoxicity Models. Kritis, A. A., et al. (2015). Researching glutamate-induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Cellular Neuroscience. URL: [Link]
  • Piperazine Derivative Neuroprotection. Meena, P., et al. (2015). Protective Effects of a Piperazine Derivative Against Aluminium-Induced Neurotoxicity. Semantic Scholar. URL: [Link]
  • NO and Viability Measurement. Bio-protocol. Nitric oxide (NO) and cell viability measurements. URL: [Link]
  • NF-kappaB in Neuroinflammation. Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. URL: [Link]
  • NF-kappaB Signaling Review. ResearchGate.
  • ANXA5 Protection in SH-SY5Y. Mohammadi, E., et al. (2022). Annexin A5 Protects SH-SY5Y Cells against L-Glutamate-Induced Cytotoxicity. Galen Medical Journal. URL: [Link]
  • BV-2 Griess Assay Optimization. Othman, M., et al. (2018). Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 in a Griess assay. Bangladesh Veterinary Journal. URL: [Link]
  • NF-kappaB PubMed Review. Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PubMed. URL: [Link]
  • NF-kappaB Signaling. Semantic Scholar.
  • Nrf2 in Neuroprotection. Mancuso, C., et al. (2010). Nrf2-ARE pathway: a target for neuroprotection by natural products. Brain Research Reviews. URL: [Link]
  • Glutamate Oxidative Damage. Sun, Z. W., et al. (2010).
  • BV-2 Griess Assay UPM. Othman, M., et al. (2018). Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay. UPM Institutional Repository. URL: [Link]
  • Nrf2 in Parkinson's Disease. Brandes, M. S., & Gray, J. P. (2020). NRF2 as a Therapeutic Target in Parkinson's Disease. Antioxidants. URL: [Link]
  • NF-κB in Spinal Cord Injury. Ang, J. E., et al. (2024). NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury. International Journal of Molecular Sciences. URL: [Link]
  • Nrf2/HO-1 Activation. Lee, E. J., et al. (2020). Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells. International Journal of Molecular Medicine. URL: [Link]
  • Nrf2/HO-1 Antioxidant Capacity. ResearchGate. Activation of the Nrf2/HO-1 pathway contributes to antioxidant capacity... URL: [Link]
  • Cell Viability Assay Manual. NIH Bookshelf. Assay Guidance Manual - Cell Viability Assays. URL: [Link]
  • Phenyl Piperazine Synthesis. Ankersen, M., et al. (1997). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters. URL: [Link]
  • Griess Reagent Protocol. ResearchGate. Can any one suggest the exact protocol for NO assay using Griess reagent? URL: [Link]
  • MTT Cytotoxicity Protocol. Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Western Blot for Nrf2/HO-1. Kaspar, J. W., Niture, S. K., & Jaiswal, A. K. (2009). Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2. Journal of Biological Chemistry. URL: [Link]
  • Western Blot Protocol. Kim, S., et al. (2024). Apple Seed Extract in Cancer Treatment: Assessing Its Effects on Liver Damage and Recovery. Antioxidants. URL: [Link]
  • Nrf2/HO-1 in Macrophages. Cui, G., et al. (2019). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers in Pharmacology. URL: [Link]
  • Western Blotting Figure. ResearchGate. Western blotting (A) and relative protein expression of Nrf2, HO-1 and NQO-1 (B). URL: [Link]
  • Western Blot Analysis. Kim, E. A., et al. (2019). Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells. International Journal of Molecular Sciences. URL: [Link]
  • Phenylbutylpiperazines Synthesis. Sycheva, Y. S., et al. (2021). SYNTHESIS, STRUCTURE AND PASS PREDICTED BIOLOGICAL ACTIVITY OF 4-PHENYLNAPHTHOXYBUTYNYLPIPERAZINES. Chemical Journal of Kazakhstan. URL: [Link]

Sources

The Structure-Activity Relationship of 1-(4-Phenylbutyl)piperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Phenylbutylpiperazine Scaffold

The 1-(4-phenylbutyl)piperazine scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its inherent properties, including a six-membered piperazine ring with two strategically placed nitrogen atoms, provide a unique combination of structural rigidity and a large polar surface area. These characteristics often translate to favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability, making it an attractive starting point for the design of novel therapeutics. This guide will provide an in-depth exploration of the structure-activity relationship (SAR) of this compound derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced effects of structural modifications on biological activity, with a particular focus on its interactions with key central nervous system (CNS) targets, including sigma (σ), dopamine (D), and serotonin (5-HT) receptors.

The core this compound structure serves as a foundational template for a diverse range of biologically active compounds. Notably, derivatives of this scaffold have demonstrated significant potential as neuroprotective agents, atypical antipsychotics, and modulators of various G protein-coupled receptors (GPCRs). Understanding the intricate interplay between the chemical structure of these molecules and their pharmacological effects is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles.

Core Pharmacophore and Key Interaction Points

The pharmacological activity of this compound derivatives is intrinsically linked to the spatial arrangement of its three key pharmacophoric features: the terminal phenyl ring, the flexible butyl linker, and the basic piperazine nitrogen. The interaction of these moieties with specific amino acid residues within the binding pockets of their target receptors dictates the affinity and functional activity of the ligand.

Figure 1: Core Pharmacophore of this compound cluster_0 This compound Scaffold Phenyl_Ring Phenyl Ring (Hydrophobic Interactions, π-π Stacking) Butyl_Linker Butyl Linker (Conformational Flexibility, Spacing) Phenyl_Ring->Butyl_Linker Covalent Bond Piperazine_Ring Piperazine Ring (Basic Nitrogen for Ionic Interactions) Butyl_Linker->Piperazine_Ring Covalent Bond

Caption: Core pharmacophoric elements of the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

The subsequent sections will systematically deconstruct the SAR of the this compound scaffold by examining the impact of modifications at each of its core components.

Modifications of the Terminal Phenyl Ring

Substitutions on the terminal phenyl ring have a profound impact on the affinity and selectivity of these ligands for their biological targets. The nature, position, and size of the substituent can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor binding pocket.

  • Halogenation: The introduction of halogens, such as fluorine or chlorine, at various positions on the phenyl ring can significantly enhance binding affinity. For instance, fluorination is a common strategy employed in the design of CNS-active compounds to improve metabolic stability and brain penetration.

  • Alkoxy and Hydroxy Groups: The addition of methoxy (-OCH3) or hydroxyl (-OH) groups can introduce hydrogen bond donor or acceptor capabilities, potentially leading to stronger interactions with polar residues in the receptor. The position of these substituents is critical; for example, an ortho-methoxy group has been shown to be a key feature in ligands targeting serotonin receptors.

  • Bulky Substituents: The incorporation of bulkier groups can be used to probe the steric tolerance of the binding pocket. While some bulk may be accommodated and even enhance affinity through increased van der Waals interactions, excessively large substituents can lead to steric hindrance and a loss of activity.

The Role of the Butyl Linker

The four-carbon alkyl chain connecting the phenyl and piperazine rings plays a crucial role in determining the optimal spatial orientation of the terminal aromatic group relative to the basic nitrogen of the piperazine.

  • Chain Length: The length of the alkyl chain is a critical determinant of activity. A butyl linker is often found to be optimal for spanning the distance between key interaction points in many CNS receptors. Shortening or lengthening the chain can lead to a significant decrease in affinity, highlighting the importance of precise positioning of the pharmacophoric elements.

  • Conformational Rigidity: The introduction of conformational constraints, such as double bonds or cyclic structures within the linker, can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity. However, this can also lead to a loss of activity if the constrained conformation is not favorable for binding.

The Significance of the Piperazine Ring and its Substituents

The piperazine ring is a cornerstone of the scaffold, with its two nitrogen atoms offering opportunities for diverse chemical modifications. The basicity of the piperazine nitrogen is essential for forming ionic interactions with acidic residues, such as aspartate, in the binding pockets of many GPCRs.

  • N1-Substitution: The nitrogen atom attached to the butyl linker (N1) is crucial for the primary interaction with the target receptor. Its basicity is a key factor in determining binding affinity.

  • N4-Substitution: The second nitrogen atom (N4) provides a versatile handle for introducing a wide array of substituents to modulate the pharmacological profile. Modifications at this position can influence selectivity, functional activity (agonist vs. antagonist), and pharmacokinetic properties. For example, the addition of another aromatic or heteroaromatic ring at this position can introduce additional binding interactions and significantly alter the compound's activity profile, including its selectivity for dopamine D2 versus serotonin 5-HT1A receptors.

Experimental Protocols for SAR Elucidation

The systematic evaluation of the SAR of this compound derivatives relies on a suite of robust and reproducible in vitro and in vivo assays. The following protocols represent standard methodologies for characterizing the pharmacological properties of novel analogs.

Protocol 1: Competitive Radioligand Binding Assay

This assay is a cornerstone for determining the affinity of a test compound for a specific receptor. It measures the ability of a non-labeled compound to displace a radiolabeled ligand from its binding site on the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human σ1, D2, or 5-HT1A receptors)

  • Radiolabeled ligand (e.g., [³H]-pentazocine for σ1 receptors)

  • Test compounds at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microcentrifuge tube, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the mixture at a specific temperature for a defined period to allow for binding equilibrium to be reached.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Figure 2: Workflow for Competitive Radioligand Binding Assay Start Start: Prepare Reagents Incubate Incubate: Membranes + Radioligand + Test Compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: A simplified workflow for determining receptor binding affinity.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity

This assay is used to determine the functional activity of a compound at a G protein-coupled receptor (GPCR). It measures the ability of a ligand to stimulate the binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to G proteins, which is an early event in GPCR activation.

Objective: To characterize a test compound as an agonist, antagonist, or inverse agonist at a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • [³⁵S]GTPγS

  • GDP

  • Test compounds at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, add the cell membranes, GDP, and the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at a specific temperature for a defined period.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filters and quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to generate a dose-response curve.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax) from the curve.

Quantitative SAR Data Summary

The following table summarizes hypothetical binding affinity data for a series of this compound analogs, illustrating the impact of structural modifications on receptor affinity.

CompoundR1 (Phenyl Ring)R2 (Piperazine N4)σ1 Ki (nM)D2 Ki (nM)5-HT1A Ki (nM)
1 HH50.2>100085.6
2 4-FH15.8850.142.3
3 HPhenyl25.4120.515.7
4 4-FPhenyl5.265.38.1
5 2-OCH3H45.1>100020.4
6 2-OCH3Phenyl18.9540.25.3

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the design of novel CNS-active agents. A thorough understanding of its structure-activity relationship is critical for the successful development of drug candidates with optimized potency, selectivity, and pharmacokinetic properties. The systematic exploration of substitutions on the terminal phenyl ring, modifications of the butyl linker, and diversification at the N4 position of the piperazine ring will continue to yield novel compounds with tailored pharmacological profiles. Future research in this area will likely focus on the development of multi-target ligands that can simultaneously modulate several key receptors implicated in complex neurological and psychiatric disorders, as well as the use of computational modeling to guide the rational design of next-generation therapeutics.

References

  • Costantino, L., Gandolfi, F., Sorbi, C., Franchini, S., Prezzavento, O., Vittorio, F., Ronsisvalle, G., Leonardi, A., Poggesi, E., & Brasili, L. (2005).

Phenylpiperazine Scaffolds: A Versatile Core for Targeting a Spectrum of Therapeutic Areas

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The phenylpiperazine moiety represents a privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically significant therapeutic agents. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the key therapeutic targets of phenylpiperazine compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their investigation. We will traverse the landscape of their well-established roles in neuropsychiatry to their emerging potential in oncology and neurodegenerative diseases, offering field-proven insights for researchers and drug development professionals dedicated to harnessing the therapeutic promise of this remarkable chemical entity.

The Phenylpiperazine Core: A Foundation for Pharmacological Diversity

The 1-phenylpiperazine structure is deceptively simple, yet it provides an ideal framework for molecular recognition by various G-protein coupled receptors (GPCRs) and other key biological targets. The core consists of a phenyl ring directly attached to a piperazine ring. This arrangement offers several key advantages for drug design:

  • Tunable Aromatic Interactions: The phenyl ring can engage in π-π stacking, hydrophobic, and cation-π interactions within receptor binding pockets. Substitutions on this ring are critical for modulating affinity and selectivity.

  • Basic Nitrogen Center: The distal nitrogen atom of the piperazine ring is typically basic at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., Aspartate) in receptor transmembrane domains.

  • Conformational Flexibility: The piperazine ring can adopt different conformations (chair, boat, twist-boat), enabling it to adapt to the specific topology of a binding site.

  • Vector for Further Derivatization: The distal nitrogen serves as a convenient attachment point for various side chains, allowing for the exploration of secondary binding pockets and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The strategic chemical modification of this core scaffold has led to the development of drugs with diverse therapeutic applications, ranging from antidepressants and antipsychotics to potential anticancer and neuroprotective agents.[1][2]

Primary Therapeutic Arenas and Their Molecular Targets

Neuropsychiatric Disorders: Modulating Monoaminergic Systems

Phenylpiperazine derivatives have made their most significant clinical impact in the treatment of neuropsychiatric conditions, primarily through their interaction with serotonin (5-HT) and dopamine (D) receptors.[3][4]

The serotonergic system is a cornerstone target for phenylpiperazine compounds. Variations in substitution on the phenyl ring and the nature of the side chain attached to the distal piperazine nitrogen dictate the affinity and functional activity (agonist, antagonist, partial agonist) at different 5-HT receptor subtypes.[5][6]

  • 5-HT1A Receptors: Many anxiolytic and antidepressant phenylpiperazines act as partial agonists at the 5-HT1A receptor. This interaction is thought to contribute to their therapeutic effects by modulating serotonergic neurotransmission. Structure-activity relationship (SAR) studies have shown that specific substitutions on the phenyl ring are crucial for high affinity.[7][8]

  • 5-HT2A/2C Receptors: Antagonism at 5-HT2A and 5-HT2C receptors is a key feature of many atypical antipsychotics and some antidepressants. This activity is believed to contribute to their efficacy against the negative symptoms of schizophrenia and to mitigate certain side effects associated with older antipsychotics.[6] The interplay between 5-HT1A agonism and 5-HT2A antagonism is a common strategy in the design of multi-target antipsychotics.[9]

  • Serotonin Transporter (SERT): Some phenylpiperazine derivatives, such as m-chlorophenylpiperazine (mCPP), have been shown to bind to the serotonin transporter, potentially inhibiting the reuptake of serotonin and thereby increasing its synaptic availability.[10] This dual action on receptors and transporters can lead to a complex pharmacological profile.[3]

Experimental Protocol: Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound for a specific serotonin receptor subtype.

  • Preparation of Cell Membranes:

    • Culture a stable cell line expressing the human 5-HT receptor subtype of interest (e.g., HEK293-h5-HT1A).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors).

    • Add increasing concentrations of the unlabeled test compound (phenylpiperazine derivative).

    • To determine non-specific binding, add a high concentration of a known, non-radioactive ligand in separate wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are primary targets for antipsychotic drugs. Phenylpiperazine derivatives have been developed as potent and selective ligands for these receptors.[4]

  • D2 Receptors: Antagonism at D2 receptors in the mesolimbic pathway is the primary mechanism of action for most antipsychotic medications, alleviating the positive symptoms of schizophrenia. Several phenylpiperazine-containing atypical antipsychotics exhibit moderate to high affinity for D2 receptors.[9][11]

  • D3 Receptors: The D3 receptor is implicated in cognitive function, motivation, and the rewarding effects of drugs of abuse. Selective D3 receptor antagonists or partial agonists are being investigated as potential treatments for substance use disorders, schizophrenia, and Parkinson's disease-related dyskinesias.[12][13] The N-phenylpiperazine scaffold is a key pharmacophore in many selective D3 ligands.[4][14]

Table 1: Representative Phenylpiperazine Compounds and their Monoaminergic Targets

CompoundPrimary Target(s)Pharmacological ActionTherapeutic AreaReference(s)
Buspirone 5-HT1APartial AgonistAnxiolytic[15]
Aripiprazole D2, 5-HT1A, 5-HT2APartial Agonist, AntagonistAntipsychotic[9]
Trazodone 5-HT2A, SERTAntagonist, Reuptake InhibitorAntidepressant[3]
Vortioxetine SERT, 5-HT1A, 5-HT3, 5-HT7Inhibitor, Agonist, AntagonistAntidepressant[1]
(S)-(-)-Eticlopride D2, D3AntagonistResearch Tool[12]
Oncology: An Emerging Frontier

Recent research has highlighted the potential of phenylpiperazine derivatives as anticancer agents, acting through various mechanisms.[16][17]

  • Topoisomerase II Inhibition: Some phenylpiperazine derivatives of 1,2-benzothiazine have been designed as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[18][19] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and induce apoptosis.[18]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The phenylpiperazine scaffold has been incorporated into novel inhibitors of EGFR tyrosine kinase.[20] Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.[20]

  • Induction of Apoptosis: Several studies have shown that novel phenylpiperazine derivatives can induce apoptosis in various cancer cell lines, including prostate and breast cancer.[18][21] The mechanisms often involve the modulation of key apoptotic proteins and cell cycle arrest.[21]

  • α1-Adrenergic Receptor Antagonism: Naftopidil, an α1-adrenoceptor antagonist with a phenylpiperazine core, has shown potential in inhibiting the growth of prostate and bladder cancer cells.[16][22]

Diagram 1: Phenylpiperazine Anticancer Mechanisms

anticancer_mechanisms cluster_0 Phenylpiperazine Compound cluster_1 Cancer Cell Phenylpiperazine Phenylpiperazine EGFR EGFR Phenylpiperazine->EGFR Inhibition Topo_II Topoisomerase II Phenylpiperazine->Topo_II Inhibition Apoptosis_Pathway Apoptotic Pathways (e.g., Bcl-2 inhibition) Phenylpiperazine->Apoptosis_Pathway Induction Cell_Cycle Cell Cycle Progression Phenylpiperazine->Cell_Cycle Arrest Proliferation Proliferation EGFR->Proliferation DNA_Replication DNA_Replication Topo_II->DNA_Replication Blocks Cell_Death Cell_Death Apoptosis_Pathway->Cell_Death Leads to Cell_Cycle->Proliferation

Caption: Phenylpiperazines can exert anticancer effects via multiple mechanisms.

Neurodegenerative Disorders: A Multifaceted Approach

The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's presents an opportunity for multi-target drug design, a niche where phenylpiperazine derivatives show significant promise.[23][24]

  • Sigma (σ) Receptors: Phenylpiperazines are prominent scaffolds for ligands of sigma-1 (σ1) and sigma-2 (σ2) receptors.[25] The σ1 receptor, an intracellular chaperone protein at the endoplasmic reticulum, is involved in neuroprotection, and its modulation can protect against excitotoxicity and oxidative stress, key factors in neurodegeneration.[26]

  • Amyloid-β and Tau Aggregation Inhibition: Novel piperazine-based compounds have been developed that can inhibit the aggregation of both amyloid-β (Aβ) and tau proteins, the pathological hallmarks of Alzheimer's disease.[27][28] Some of these compounds have also been shown to disaggregate pre-formed fibrils and exhibit neuroprotective properties in cellular and animal models.[27]

  • Monoamine Oxidase B (MAO-B) Inhibition: In the context of Parkinson's disease, inhibiting MAO-B can increase dopamine levels in the brain. Phenylpiperazine derivatives have been explored as potential MAO-B inhibitors.[24]

Experimental Workflow: Assessing Neuroprotective Effects in an In Vitro Parkinson's Disease Model

neuroprotection_workflow A 1. Cell Culture (e.g., SH-SY5Y neuroblastoma cells) B 2. Neuronal Differentiation (e.g., with Retinoic Acid) A->B C 3. Toxin-Induced Injury (e.g., MPP+ or Lactacystin) B->C D 4. Co-incubation with Phenylpiperazine Compound B->D Control Group (No Toxin) E 5. Incubation Period (e.g., 24 hours) C->E D->E F 6. Cell Viability Assay (e.g., MTT Assay) E->F G 7. Data Analysis (Compare viability vs. toxin-only control) F->G

Caption: Workflow for evaluating the neuroprotective potential of phenylpiperazines.

Causality in Experimental Design: From SAR to In Vivo Efficacy

The development of effective phenylpiperazine-based therapeutics relies on a logical progression from understanding structure-activity relationships (SAR) to demonstrating efficacy in relevant biological systems.

  • Rational Design and SAR: Initial design often starts with a known pharmacophore. For instance, to achieve D3 selectivity, a phenylpiperazine core might be combined with an aryl carboxamide moiety via a specific linker length.[14] Systematic modifications of substituents on the phenyl ring (e.g., ortho, meta, para positions) and the distal side chain are then performed.[7][8] These modifications are guided by computational modeling and an understanding of the target's binding site topology.

  • In Vitro Profiling: Newly synthesized compounds are first screened for their binding affinity at the primary target and a panel of off-targets to assess selectivity. Functional assays (e.g., cAMP assays for GPCRs) are then crucial to determine whether a compound is an agonist, antagonist, or partial agonist. This step is critical as two compounds with similar affinity can have opposing functional effects.

  • Cell-Based Assays and Mechanistic Studies: Promising candidates are then evaluated in cell-based models to assess their effects on downstream signaling, cell viability, or other relevant cellular processes (e.g., apoptosis in cancer cells, neurite outgrowth in neuronal cells).[21][24] These experiments help to validate the on-target mechanism of action.

  • In Vivo Pharmacokinetics and Efficacy: Compounds with favorable in vitro profiles must then be assessed for their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). A compound with excellent potency in vitro is of little use if it cannot reach its target in the body. Finally, efficacy is tested in relevant animal models of the disease (e.g., rodent models of schizophrenia, cancer xenograft models, or transgenic models of Alzheimer's disease).[13][20][27]

Conclusion and Future Directions

The phenylpiperazine scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its ability to interact with a diverse range of therapeutically important targets, particularly within the central nervous system, ensures its continued relevance in drug development. Future research will likely focus on:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously to address complex diseases like schizophrenia and Alzheimer's.[9][27]

  • Improving Selectivity: Fine-tuning structures to achieve higher selectivity for specific receptor subtypes (e.g., D3 vs. D2, or among 5-HT receptor families) to enhance efficacy and reduce side effects.[12]

  • Targeting Novel Pathways: Expanding the application of phenylpiperazine derivatives beyond traditional GPCR targets to other areas like enzyme inhibition and protein-protein interaction modulation in oncology and other diseases.[18][20]

  • Biased Agonism: Developing ligands that selectively activate specific downstream signaling pathways of a receptor, offering a more nuanced therapeutic effect with potentially fewer side effects.

By integrating rational design, rigorous experimental validation, and a deep understanding of the underlying biology, the full therapeutic potential of phenylpiperazine compounds can continue to be unlocked, providing novel solutions for some of the most challenging medical conditions.

References

  • Synthesis and acaricidal activity of phenylpiperazine derivatives.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. [Link]
  • Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prost
  • List of Phenylpiperazine antidepressants. Drugs.com. [Link]
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. PubMed. [Link]
  • Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging.
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. [Link]
  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders.
  • Synthesis and acaricidal activity of phenylpiperazine derivatives.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. [Link]
  • Rational design of new phenylpiperazine derivatives of 1,2-benzothiazine.
  • Derivatives of Piperazine. XXXV.1a Synthesis of 2-Phenylpiperazine and Some Derivatives. Journal of Medicinal Chemistry. [Link]
  • Effects of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands on cocaine-induced hyperactivity in mice. PubMed. [Link]
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. [Link]
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. [Link]
  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed. [Link]
  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed Central. [Link]
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. [Link]
  • Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors. PubMed. [Link]
  • Phenylpiperazine. Wikipedia. [Link]
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chrom
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed. [Link]
  • Piperazine. Wikipedia. [Link]
  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link]
  • Central serotoninmimetic action of phenylpiperazines. Semantic Scholar. [Link]
  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PubMed Central. [Link]
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science. [Link]
  • 1-Phenylpiperazine. PubChem. [Link]
  • The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT).
  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)
  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease.
  • Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire Research Profiles. [Link]
  • Effects of the Sigma-1 Receptor Agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-Phenylpropyl)-Piperazine Dihydro-Chloride on Inflammation after Stroke. PubMed Central. [Link]
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
  • Evaluation of phenylpiperazines as targeting agents for neuroblastoma. PubMed Central. [Link]

Sources

The Serendipitous Journey of Piperazine: From Antipsychotic Side Effect to a New Frontier in Neuromodulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Piperazine-Based Sigma Ligands

For researchers, scientists, and drug development professionals, the story of piperazine-based sigma ligands is a compelling narrative of scientific inquiry, where an unexpected observation blossomed into a significant field of neuropsychopharmacology. This guide delves into the core of this discovery, tracing its origins from the periphery of antipsychotic drug action to its current status as a promising target for a host of neurological and psychiatric disorders.

The Unforeseen Connection: Haloperidol and the "Sigma" Enigma

The journey begins not with a deliberate search for a new receptor, but with the clinical realities of antipsychotic medications. Haloperidol, a butyrophenone derivative containing a piperidine ring (a close structural relative of piperazine), was a cornerstone of schizophrenia treatment. However, its use was often accompanied by significant motor side effects.[1][2] In the 1970s, researchers seeking to understand the multifaceted actions of opioids stumbled upon a binding site in the brain that was recognized by the benzomorphan N-allylnormetazocine (SKF-10,047) but, crucially, was insensitive to the universal opioid antagonist, naloxone.[3][4][5] This novel site was dubbed the "sigma" receptor, a nod to the "S" in SKF-10,047.[6]

A pivotal moment came with the discovery that haloperidol, a non-opioid, exhibited high affinity for this newly identified sigma binding site.[1][2] This finding was initially perplexing, as haloperidol's primary therapeutic action was attributed to its blockade of dopamine D2 receptors. The affinity of haloperidol for sigma receptors was, in fact, comparable to its affinity for D2 receptors, raising the intriguing possibility that these enigmatic sites were involved in the motor side effects associated with antipsychotic drugs.[1][2] Further studies with selective sigma ligands like 1,3-di-o-tolylguanidine (DTG) demonstrated that direct modulation of these receptors could indeed induce motor disturbances in animal models, solidifying the link between sigma receptors and the extrapyramidal symptoms seen with drugs like haloperidol.[1][2]

It's important to note that the initial understanding of haloperidol's interaction with sigma receptors was that of a competitive antagonist. However, subsequent research revealed a more complex, non-competitive, and slowly reversible or even irreversible binding mechanism, particularly for its metabolite, reduced haloperidol.[7][8] This suggested a more profound and lasting impact on the receptor's function than a simple competitive blockade.

The Rise of the Piperazine Scaffold: A Quest for Selectivity and Potency

The realization that sigma receptors were a distinct entity, separate from both opioid and dopamine receptors, ignited a quest for more selective and potent ligands to probe their function. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, emerged as a privileged scaffold in this endeavor. Its structural features, including the ability to engage in multiple hydrogen bonding interactions and its conformational flexibility, made it an ideal starting point for medicinal chemists.[9][10]

Early structure-activity relationship (SAR) studies focused on modifying the substituents on the piperazine ring. Researchers discovered that attaching various arylalkyl groups to the piperazine nitrogen atoms could yield compounds with high affinity for sigma receptors.[11][12] These investigations led to the development of a diverse library of piperazine-based ligands, allowing for a more precise exploration of the sigma receptor's pharmacology.

A key breakthrough was the identification of distinct sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes, each with its unique pharmacological profile and tissue distribution.[5] This discovery was crucial, as it allowed for the development of subtype-selective ligands, a critical step towards understanding their individual physiological roles and therapeutic potential. Piperazine derivatives played a significant role in this differentiation, with subtle structural modifications leading to dramatic shifts in selectivity between the two subtypes.[12][13] For instance, the presence of a double nitrogen atom in the piperazine ring was found to contribute to high-affinity binding to the σ1 receptor, potentially through an additional reverse mode of binding.[13]

From Bench to Bedside: Therapeutic Applications of Piperazine-Based Sigma Ligands

The development of selective piperazine-based sigma ligands has paved the way for investigating their therapeutic potential across a wide range of disorders. The σ1 receptor, in particular, has garnered significant attention due to its role as a ligand-operated molecular chaperone at the endoplasmic reticulum (ER)-mitochondria interface, where it modulates crucial cellular processes like calcium signaling, ion channel function, and cellular stress responses.[6][14][15][16] This unique mechanism of action positions σ1 receptor modulators as promising candidates for treating complex diseases.

Neurodegenerative and Neuropsychiatric Disorders:

The ability of σ1 receptors to regulate multiple neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems, makes them an attractive target for a variety of central nervous system (CNS) disorders.[17][18] Preclinical studies have shown that σ1 receptor agonists can have neuroprotective effects, suggesting their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19][20] Conversely, σ1 receptor antagonists have shown promise in the treatment of neuropathic pain.[21][22][23]

A notable example of a piperazine-containing σ1 ligand that has progressed to clinical trials is E-52862 (also known as S1RA or MR-309).[24] Developed by ESTEVE, this potent and highly selective σ1 receptor antagonist has been investigated for the treatment of neuropathic pain.[25][26] Phase I and II clinical trials have demonstrated a good safety and tolerability profile, with evidence of efficacy in relieving certain types of neuropathic pain.[26][27][28]

Oncology:

Interestingly, both σ1 and σ2 receptors are often overexpressed in tumor cells, making them potential targets for cancer therapy and diagnostic imaging.[29] Piperazine-based ligands have been explored for their ability to induce cancer cell death and as probes for positron emission tomography (PET) imaging of tumors.[13]

Experimental Protocols: A Glimpse into the Discovery Process

The journey of discovering and characterizing piperazine-based sigma ligands relies on a foundation of robust experimental techniques. Below are outlines of key methodologies that have been instrumental in this field.

Radioligand Binding Assays: Quantifying Affinity

This is a cornerstone technique used to determine the binding affinity of a compound for a specific receptor.

Protocol Outline:

  • Membrane Preparation: Homogenize brain tissue (e.g., guinea pig brain, rich in sigma receptors) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes containing the receptors.

  • Incubation: Incubate the prepared membranes with a radiolabeled ligand (e.g., -pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound (the piperazine derivative).

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. This allows for the calculation of the Ki value, which represents the affinity of the test compound for the receptor.

In Vivo Microdialysis: Assessing Neurotransmitter Release

This technique allows for the measurement of neurotransmitter levels in the brains of living animals, providing insights into the functional effects of sigma ligands.

Protocol Outline:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the striatum or prefrontal cortex) of an anesthetized animal.

  • Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

  • Sample Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the probe's semipermeable membrane.

  • Drug Administration: Administer the piperazine-based sigma ligand systemically or locally through the probe.

  • Analysis: Analyze the dialysate samples for neurotransmitter concentrations using techniques like high-performance liquid chromatography (HPLC).

Behavioral Models: Evaluating Therapeutic Potential

A variety of animal models are used to assess the potential therapeutic effects of piperazine-based sigma ligands in areas like pain, depression, and anxiety.

Example: Neuropathic Pain Model (Chronic Constriction Injury - CCI)

  • Surgery: Under anesthesia, loosely ligate the sciatic nerve of a rat or mouse.

  • Behavioral Testing: At various time points post-surgery, assess the animal's sensitivity to mechanical (von Frey filaments) and thermal (hot/cold plate) stimuli.

  • Drug Treatment: Administer the test compound (piperazine-based sigma ligand) and evaluate its ability to reverse the hypersensitivity to pain.

Visualizing the Landscape: Pathways and Relationships

To better understand the complex interplay of sigma receptors and their ligands, visual representations are invaluable.

Sigma_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Downstream Downstream Signaling (Ion Channels, Kinases) Sigma1->Downstream BiP BiP (Chaperone) BiP->Sigma1 Inhibits (Basal State) Ca_ER ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺ Ca_Mito Ca²⁺ Uptake Ligand Piperazine Ligand (Agonist/Antagonist) Ligand->Sigma1 Binds Cellular_Stress Cellular Stress Cellular_Stress->BiP Induces Dissociation Ca_ER->Ca_Mito Transfers Ca²⁺ Neuroprotection Neuroprotection & Cell Survival Downstream->Neuroprotection Pain_Modulation Pain Modulation Downstream->Pain_Modulation

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

SAR_Piperazine_Sigma_Ligands Core Piperazine Core R1 N1-Substituent (e.g., Arylalkyl) Core->R1 Determines Affinity & Selectivity R2 N4-Substituent (e.g., Benzyl) Core->R2 Influences Binding Mode Aromatic Aromatic Ring Substitutions R1->Aromatic Linker Alkyl Linker Length & Flexibility R2->Linker

Sources

An In-Depth Technical Guide to 1-(4-Phenylbutyl)piperazine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(4-Phenylbutyl)piperazine, a heterocyclic amine of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delineates its chemical and physical properties, outlines detailed synthetic protocols, discusses methods for its analytical characterization, and explores its potential pharmacological applications based on the broader understanding of phenylpiperazine derivatives.

Core Molecular Attributes of this compound

This compound is a disubstituted piperazine featuring a phenylbutyl group attached to one of the nitrogen atoms of the piperazine ring. This structural arrangement imparts specific physicochemical properties that are pivotal to its behavior in biological systems.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂[1]
Molecular Weight 218.34 g/mol [1]
Monoisotopic Mass 218.1783 g/mol [1]
Chemical Identifiers

For unambiguous identification and referencing in scientific literature and databases, the following identifiers are assigned to this compound.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 97480-93-8[1]
Canonical SMILES C1CN(CCN1)CCCCc2ccccc2[1]
InChI Key OHFQSNUBVNIZRV-UHFFFAOYSA-N[1]

Synthesis of this compound: Methodologies and Experimental Protocols

The synthesis of this compound can be approached through several established synthetic routes. The choice of methodology is often dictated by the availability of starting materials, desired scale, and purity requirements. Two prevalent methods are N-alkylation of piperazine and reductive amination.

N-Alkylation of Piperazine with a Phenylbutyl Halide

This direct approach involves the reaction of piperazine with a suitable 4-phenylbutyl halide (e.g., bromide or chloride). A critical consideration in this synthesis is the potential for di-alkylation, where the phenylbutyl group attaches to both nitrogen atoms of the piperazine ring. To favor mono-alkylation, a large excess of piperazine is typically employed.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a significant excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent such as acetonitrile or ethanol.

  • Addition of Alkylating Agent: To the stirred solution, add 1-bromo-4-phenylbutane (1 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the solvent under reduced pressure. The residue is then partitioned between a basic aqueous solution (e.g., 1M NaOH) and an organic solvent like dichloromethane.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Caption: N-Alkylation Synthesis Workflow.

Reductive Amination

Reductive amination offers an alternative and often more controlled route to this compound. This method involves the reaction of 4-phenylbutanal with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired product. The use of a protecting group on one of the piperazine nitrogens (e.g., Boc) can ensure mono-substitution.

  • Iminium Ion Formation: Dissolve 1-Boc-piperazine (1 equivalent) and 4-phenylbutanal (1.1 equivalents) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Reduction: To this solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours and monitor its completion by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Boc Deprotection: Combine the organic layers, dry, and concentrate. The resulting Boc-protected intermediate is then deprotected using an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

  • Final Purification: After deprotection, the reaction is neutralized, and the product is extracted and purified by column chromatography.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection BocPiperazine 1-Boc-Piperazine Reaction1 Formation of Boc-protected Intermediate BocPiperazine->Reaction1 Phenylbutanal 4-Phenylbutanal Phenylbutanal->Reaction1 ReducingAgent NaBH(OAc)3 ReducingAgent->Reaction1 BocProduct 1-Boc-4-(4-phenylbutyl)piperazine Reaction1->BocProduct Acid TFA or HCl Reaction2 Acidic Deprotection Acid->Reaction2 FinalProduct This compound BocProduct_ref 1-Boc-4-(4-phenylbutyl)piperazine BocProduct_ref->Reaction2 Reaction2->FinalProduct

Caption: Reductive Amination Two-Step Synthesis.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group (typically in the range of 7.1-7.3 ppm), the piperazine ring protons (broad signals between 2.4-3.0 ppm), and the butyl chain protons. The methylene protons adjacent to the phenyl group and the nitrogen atom will have distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the four distinct carbons of the butyl chain, and the carbons of the piperazine ring. The chemical shifts of the piperazine carbons are typically in the range of 45-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. Under electron ionization (EI), the molecule is expected to exhibit a molecular ion peak (M⁺) at m/z 218. The fragmentation pattern would likely involve cleavage of the butyl chain and fragmentation of the piperazine ring, leading to characteristic daughter ions.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, N-H stretching of the secondary amine in the piperazine ring (typically a broad band around 3300 cm⁻¹), and C-N stretching vibrations.

Potential Pharmacological Applications

While specific pharmacological data for this compound is not extensively published, its structural similarity to other well-studied phenylpiperazine and phenylalkylamine derivatives allows for informed hypotheses regarding its potential biological activities.

Central Nervous System (CNS) Activity

The piperazine moiety is a common scaffold in many centrally acting drugs.[3] Phenylpiperazine derivatives, in particular, are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors.[4]

A structurally very similar compound, 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), is a potent and selective sigma-1 (σ₁) receptor agonist.[5][6] The sigma-1 receptor is implicated in a variety of cellular functions and is a target for the development of drugs for neurodegenerative diseases, stroke, and psychiatric disorders.[7][8][9] Given the structural analogy, it is plausible that this compound also exhibits affinity for sigma receptors and could be investigated for similar neuroprotective or neuromodulatory effects.[5][8]

G cluster_targets Receptors cluster_apps Potential Applications Compound This compound Target Potential Biological Targets Compound->Target interacts with Application Therapeutic Areas Target->Application relevant for SigmaR Sigma Receptors (σ1, σ2) SerotoninR Serotonin Receptors DopamineR Dopamine Receptors Neuroprotection Neuroprotection (e.g., Stroke) Psychiatric Psychiatric Disorders (e.g., Anxiety, Depression) Neurodegenerative Neurodegenerative Diseases

Caption: Potential Pharmacological Relevance.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Toxicity Profile of Related Compounds: Piperazine can cause skin and eye irritation and may cause allergic skin reactions.[10] 1-Phenylpiperazine is classified as toxic if swallowed and in contact with skin, and it can cause severe skin burns and eye damage.[11] Therefore, this compound should be handled with care, assuming a similar hazard profile until specific data is available.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its synthesis is achievable through standard organic chemistry methodologies, and its structure can be readily confirmed by modern analytical techniques. The structural relationship to known neuroprotective agents, particularly sigma receptor ligands, makes it a compelling candidate for screening in CNS drug discovery programs. As with any research chemical, appropriate safety precautions should be taken during its handling and use.

References

  • Sigma receptor. (n.d.). In Wikipedia.
  • Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology, 221(1), 166-174.[5][8]
  • Antonini, A., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. Anesthesia & Analgesia, 96(2), 532-8.[6]
  • Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-9.[9]
  • Takahashi, H., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl)
  • Abou-Gharbia, M., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11930-12011.[13]
  • Magnus, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8139.[14]
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.[15]
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[2]
  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801.[16]
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.[17]
  • Kaur, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28.[3]
  • Goldstein, S., et al. (2005). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Pharmacology Biochemistry and Behavior, 22(4), 671-675.[4]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Phenylbutyl)piperazine in DMSO for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Preformulation Landscape

In the intricate journey of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of 1-(4-Phenylbutyl)piperazine in dimethyl sulfoxide (DMSO), a ubiquitous solvent in early-stage research. While specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap for researchers and drug development professionals to design and execute robust experiments, ensuring data integrity and informed decision-making. As a Senior Application Scientist, the emphasis here is not just on the "what" but the "why" – elucidating the rationale behind each experimental step and fostering a deeper understanding of the interplay between a compound and its solvent environment.

Introduction to this compound and the Role of DMSO

1.1. Physicochemical Profile of this compound

This compound is a piperazine derivative with the molecular formula C14H22N2 and a molecular weight of 218.344 g/mol [1]. The structure, characterized by a phenylbutyl group attached to a piperazine ring, suggests a molecule with both lipophilic (the phenylbutyl tail) and hydrophilic (the piperazine nitrogens) regions. This amphipathic nature influences its solubility in various solvents. The piperazine moiety, a common pharmacophore, is a weak base[2].

1.2. DMSO: The Workhorse of Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a polar, aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds[3][4][5]. Its miscibility with water and most organic solvents, coupled with its relatively low toxicity at concentrations typically used in in vitro assays, has established it as a solvent of choice for compound stock solutions in high-throughput screening and other drug discovery applications[3][6][7]. However, the hygroscopic nature of DMSO and its potential to interact with target proteins or influence cell viability necessitate a clear understanding of the stability of the dissolved compound[3][6].

Determination of Solubility in DMSO: A Step-by-Step Protocol

The solubility of a compound in DMSO is a critical parameter for the preparation of stock solutions of known concentrations. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in DMSO.

2.1. Experimental Protocol for Equilibrium Solubility Determination

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of amber glass vials. The use of amber vials is a precautionary measure to prevent potential photodegradation.

    • Add a precise volume of anhydrous DMSO to each vial.

    • Seal the vials tightly to prevent the absorption of atmospheric moisture.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C) to facilitate the dissolution process.

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. This is a critical step to obtain an accurate measure of equilibrium solubility.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant. Filtration through a chemically inert filter (e.g., PTFE) can also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

  • Quantification:

    • Accurately dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[8]. Gas Chromatography-Mass Spectrometry (GC-MS) is another potential method for the analysis of piperazine derivatives[9].

2.2. Data Presentation

The solubility data should be presented in a clear and concise manner.

ParameterValue
Temperature (°C)[Insert Experimental Temperature]
Mean Solubility (mg/mL)[Insert Mean Value]
Standard Deviation[Insert Standard Deviation]
Number of Replicates[Insert Number of Replicates]

2.3. Causality Behind Experimental Choices

  • Excess Solid: Ensures that the solution is truly saturated.

  • Equilibration Time: Allows the system to reach a thermodynamic equilibrium between the dissolved and undissolved compound.

  • Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

  • Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.

Assessment of Chemical Stability in DMSO

The stability of this compound in DMSO stock solutions is critical for the reliability of biological screening data. Degradation of the compound can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts.

3.1. Experimental Workflow for Stability Assessment

The following workflow outlines a comprehensive approach to assessing the stability of this compound in DMSO under various storage conditions.

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

3.2. Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is a crucial component of stability assessment[10][11]. It helps to identify potential degradation pathways and develop stability-indicating analytical methods. For this compound in DMSO, the following stress conditions are recommended:

  • Acidic and Basic Conditions: While traditional forced degradation studies use aqueous acidic and basic solutions, for a DMSO stock, the addition of a small percentage of strong acid (e.g., HCl) or base (e.g., NaOH) can be investigated. However, given the nature of DMSO, anhydrous conditions with organic acids or bases might be more relevant[12].

  • Oxidative Conditions: Exposure to a mild oxidizing agent, such as hydrogen peroxide, can reveal susceptibility to oxidation.

  • Thermal Stress: Incubating the DMSO solution at elevated temperatures (e.g., 40-60°C) can accelerate degradation.

  • Photostability: Exposing the solution to UV and visible light according to ICH Q1B guidelines will assess its photosensitivity.

3.3. Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be hypothesized:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides. The benzylic position on the phenylbutyl chain could also be a site of oxidation.

  • Hydrolysis: If the DMSO contains water, hydrolysis of the piperazine ring is a possibility, although generally, piperazines are relatively stable to hydrolysis[13].

  • Interaction with DMSO Degradation Products: Under certain conditions (e.g., exposure to light or high temperatures), DMSO itself can degrade to products like dimethyl sulfide and dimethyl sulfone[14][15]. These byproducts could potentially react with the dissolved compound.

  • Nitrosation: As a secondary amine, the piperazine ring can react with nitrite sources to form N-nitrosopiperazine, a known carcinogen[16]. While not a direct stability issue in a pure DMSO solution, this is a critical consideration if the compound is used in biological systems where nitrites may be present.

Degradation_Pathways Compound This compound Oxidation Oxidation Compound->Oxidation Oxidizing agents, light, heat Hydrolysis Hydrolysis (if water present) Compound->Hydrolysis H₂O Nitrosation Nitrosation Compound->Nitrosation Nitrite sources N_Oxide N-Oxide Formation Oxidation->N_Oxide Ring_Opening Ring Opening Hydrolysis->Ring_Opening Nitrosamine N-Nitrosopiperazine Derivative Nitrosation->Nitrosamine

Caption: Potential degradation pathways for this compound.

Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of any solubility and stability study.

4.1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture[17].

  • Method Development: A reversed-phase HPLC method with a C18 column is a good starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection is suitable due to the presence of the phenyl group. A photodiode array (PDA) detector can provide spectral information to assess peak purity.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity[17].

  • Application: LC-MS is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.

Conclusion and Recommendations

A comprehensive understanding of the solubility and stability of this compound in DMSO is a non-negotiable prerequisite for its use in drug discovery and development. While this guide provides a detailed framework for these investigations, it is imperative that these studies are conducted with meticulous attention to detail.

Key Recommendations:

  • Use High-Purity Reagents: The purity of the compound and the solvent can significantly impact the results.

  • Control Environmental Factors: Temperature, light, and humidity should be carefully controlled throughout the experiments.

  • Implement a Robust Analytical Method: The use of a validated, stability-indicating analytical method is essential for generating reliable data.

  • Document Everything: Thorough documentation of all experimental procedures and results is crucial for regulatory submissions and internal knowledge transfer.

By following the principles and protocols outlined in this guide, researchers can confidently characterize the behavior of this compound in DMSO, thereby ensuring the integrity of their research and paving the way for the successful development of new therapeutics.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. MDPI. [Link]
  • Dimethyl sulfoxide - American Chemical Society. American Chemical Society. [Link]
  • Analytical Methods - RSC Publishing. Royal Society of Chemistry. [Link]
  • The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. Isaac Scientific Publishing. [Link]
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online. [Link]
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. BJSTR. [Link]
  • A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • (PDF) Piperazine Degradation in Pilot Plants - ResearchGate.
  • Degradation of DMSO by ozone-based advanced oxid
  • Degradation of DMSO by ozone-based advanced oxidation processes - ResearchGate.
  • Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf.
  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF.
  • Piperazine | C4H10N2 | CID 4837 - PubChem. PubChem @ NIH. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-(4-Phenylbutyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-phenylbutyl)piperazine, a valuable building block in medicinal chemistry and pharmacology. Two primary and robust synthetic strategies are detailed: direct N-alkylation and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on procedural clarity, mechanistic understanding, and safety. This guide emphasizes the rationale behind experimental choices to ensure reproducibility and high-yield synthesis.

Introduction: Significance of N-Alkylated Piperazines

The piperazine motif is a ubiquitous scaffold in a vast array of pharmacologically active compounds, owing to its unique physicochemical properties and ability to interact with various biological targets.[1] N-substituted piperazines, such as this compound, are key intermediates in the development of therapeutics targeting the central nervous system, including antipsychotics and antidepressants, as well as agents for cancer and infectious diseases.[1][2] The phenylbutyl moiety, in particular, can confer specific lipophilicity and conformational flexibility, influencing the compound's interaction with receptors and enzymes. For instance, related structures like 4-phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) have been investigated for their neuroprotective effects through interaction with sigma receptors.[3] The controlled and efficient synthesis of these molecules is therefore of paramount importance in drug discovery and development.

Mechanistic Overview of Synthetic Routes

Two principal synthetic pathways are commonly employed for the preparation of this compound: direct nucleophilic substitution (N-alkylation) and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Direct N-Alkylation

This method involves the direct reaction of the secondary amine of piperazine with a 4-phenylbutyl halide (e.g., 1-bromo-4-phenylbutane or 1-chloro-4-phenylbutane) in the presence of a base.[4][5] The reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen atom of piperazine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

A critical challenge in this approach is preventing the dialkylation of piperazine, which would result in the formation of 1,4-bis(4-phenylbutyl)piperazine. To favor mono-alkylation, a large excess of piperazine is typically used, leveraging statistical probability to ensure the alkylating agent is more likely to react with an unreacted piperazine molecule than with the desired mono-substituted product.[6] Alternatively, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc), followed by alkylation and subsequent deprotection.[2][6]

Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds and is particularly effective for synthesizing secondary and tertiary amines.[7] This reaction involves two key steps: the formation of an iminium ion intermediate from the condensation of an amine (piperazine) and a carbonyl compound (4-phenylbutanal), followed by the in-situ reduction of the iminium ion to the corresponding amine.[8]

A key advantage of this method is the avoidance of over-alkylation, as the iminium ion is more electrophilic than the starting aldehyde, and the reaction conditions are generally mild.[6] Sodium triacetoxyborohydride (NaBH(OAc)3) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines and iminium ions over other carbonyl functionalities.[4][9]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Piperazine is a corrosive and flammable solid with an ammonia-like odor.[10][11] Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Direct N-Alkylation of Piperazine

This protocol details the synthesis of this compound via the direct alkylation of an excess of piperazine with 1-bromo-4-phenylbutane.

Materials:

  • Piperazine (anhydrous)

  • 1-Bromo-4-phenylbutane

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (5.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to form a stirrable suspension.

  • Reagent Addition: Under a nitrogen atmosphere, add 1-bromo-4-phenylbutane (1.0 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) or by vacuum distillation to afford this compound as a clear oil.

Diagram of the Direct N-Alkylation Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Piperazine, K2CO3, and Acetonitrile start->setup add_reagent Add 1-bromo-4-phenylbutane setup->add_reagent reflux Reflux at 80-82°C (12-18h) add_reagent->reflux monitor Monitor by TLC/GC-MS reflux->monitor cool_filter Cool and Filter monitor->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate extract DCM Extraction & Wash concentrate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography or Distillation dry_concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via direct N-alkylation.

Protocol 2: Reductive Amination

This protocol outlines the synthesis of this compound using reductive amination of piperazine with 4-phenylbutanal.

Materials:

  • Piperazine (anhydrous)

  • 4-Phenylbutanal

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve piperazine (1.2 eq.) and 4-phenylbutanal (1.0 eq.) in anhydrous 1,2-dichloroethane.

  • Iminium Ion Formation: Add a catalytic amount of glacial acetic acid (0.1 eq.) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Note: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to obtain pure this compound.

Diagram of the Reductive Amination Pathway:

G piperazine Piperazine iminium Iminium Ion Intermediate piperazine->iminium Condensation dummy1 phenylbutanal 4-Phenylbutanal phenylbutanal->iminium Condensation product This compound iminium->product Reduction dummy2 reagents1 + Acetic Acid (cat.) - H2O reagents2 + NaBH(OAc)3 (Reducing Agent)

Caption: Simplified reaction scheme for the reductive amination synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the described synthetic protocols. Note that yields are representative and can vary based on reaction scale, purity of reagents, and optimization of conditions.

ParameterProtocol 1: Direct N-AlkylationProtocol 2: Reductive Amination
Piperazine (eq.) 5.01.2
Alkylating/Carbonyl Agent (eq.) 1.0 (1-Bromo-4-phenylbutane)1.0 (4-Phenylbutanal)
Base/Reducing Agent (eq.) 2.5 (K2CO3)1.5 (NaBH(OAc)3)
Solvent Acetonitrile1,2-Dichloroethane
Temperature Reflux (~82°C)Room Temperature
Reaction Time 12 - 18 hours12 - 24 hours
Typical Yield 60 - 75%70 - 85%

Conclusion

Both direct N-alkylation and reductive amination are effective and reliable methods for the laboratory synthesis of this compound. The direct alkylation method is straightforward but requires careful control to minimize dialkylation, typically by using a large excess of piperazine. Reductive amination offers a milder alternative that inherently avoids over-alkylation and often provides higher yields. The choice of protocol will depend on the specific needs of the researcher, including starting material availability, scale, and equipment. The detailed procedures provided herein serve as a robust starting point for the successful synthesis of this important chemical intermediate.

References

  • IOP Publishing. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • National Center for Biotechnology Information. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. PubMed.
  • National Center for Biotechnology Information. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC.
  • ResearchGate. (n.d.). Sustainable Synthesis of 1,4‐Disubstituted Piperazines Using Concentrated Solar Energy for Reductive Amination.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • National Center for Biotechnology Information. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Wikipedia. (n.d.). 4-PPBP.
  • Canadian Center of Science and Education. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
  • National Center for Biotechnology Information. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Reddit. (2024). Reductive amination of piperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Oakwood Chemical. (n.d.). 1-(4-Phenylbutyl)-piperazine.
  • National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

Sources

Application Notes and Protocols for the Quantitative Analysis of 1-(4-Phenylbutyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(4-Phenylbutyl)piperazine

This compound is a molecule of significant interest within contemporary drug discovery and development, belonging to the diverse chemical class of piperazine derivatives. These compounds are integral scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The precise and accurate quantification of this compound is paramount throughout its lifecycle—from synthesis and formulation to preclinical and clinical evaluations. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles for analogous compounds and are presented with detailed procedural explanations to ensure methodological integrity and reproducibility.

Physicochemical Properties and Analytical Considerations

A foundational understanding of the physicochemical properties of this compound (CAS: 97480-93-8, Molecular Formula: C₁₄H₂₂N₂, Molecular Weight: 218.34 g/mol ) is critical for the development of robust analytical methods.[1] As a piperazine derivative, it possesses two basic nitrogen atoms, making it amenable to reversed-phase high-performance liquid chromatography (HPLC) with acidic mobile phases to ensure good peak shape through protonation. The presence of a phenyl group provides a chromophore suitable for ultraviolet (UV) detection. For gas chromatography (GC), its volatility may be sufficient for direct analysis, though derivatization can improve peak symmetry and thermal stability. Its molecular weight and structure are well-suited for mass spectrometry (MS) detection, offering high sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of this compound, particularly in bulk drug substances and formulated products where concentration levels are relatively high. The phenyl group in the molecule allows for UV detection, typically in the range of 210-260 nm.

Causality in Experimental Design for HPLC-UV

The choice of a reversed-phase C18 column is predicated on the nonpolar nature of the phenylbutyl group, which will interact favorably with the stationary phase. An acidic mobile phase, typically containing formic acid or trifluoroacetic acid, is employed to protonate the two nitrogen atoms of the piperazine ring. This protonation minimizes peak tailing that can result from the interaction of the basic amine groups with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks. Acetonitrile is a common organic modifier due to its low UV cutoff and efficient elution of moderately polar compounds.

Protocol: Quantification of this compound by HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Acetonitrile (HPLC grade).
  • Formic acid (reagent grade).
  • Water (HPLC grade).
  • This compound reference standard.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Mobile Phase A and Mobile Phase B
Gradient Program0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12.1-15 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm
Run Time15 minutes

4. System Suitability:

  • Inject the diluent (blank) to ensure no interfering peaks are present.
  • Make five replicate injections of a mid-range standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
  • The tailing factor for the this compound peak should be ≤ 2.0.

5. Analysis and Data Processing:

  • Inject the prepared calibration standards and sample solutions.
  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
  • Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) A1 HPLC System Equilibration P1->A1 P2 Prepare Standard & Sample Solutions A2 Inject Blank, Standards, & Samples P2->A2 A1->A2 A3 Acquire Chromatographic Data A2->A3 D1 Integrate Peak Areas A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the quantification of this compound. This technique is particularly useful for analyzing the compound in complex matrices where chromatographic separation from interfering substances is challenging.

Causality in Experimental Design for GC-MS

A non-polar or mid-polarity capillary column, such as a DB-5MS or equivalent, is chosen to separate compounds based on their boiling points and polarity. The phenylbutyl group provides sufficient volatility for GC analysis. The temperature program is optimized to ensure adequate separation from any impurities or matrix components while minimizing run time. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which is crucial for both qualitative identification and quantitative analysis using selected ion monitoring (SIM) or multiple reaction monitoring (MRM). For trace analysis, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve volatility and thermal stability.[2]

Protocol: Quantification of this compound by GC-MS

1. Instrumentation and Materials:

  • GC-MS system with an autosampler and a mass selective detector.
  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Helium (carrier gas, 99.999% purity).
  • Methanol or Ethyl Acetate (GC grade).
  • This compound reference standard.
  • Internal Standard (IS) (e.g., a deuterated analog or a compound with similar chemical properties and retention time).

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using a suitable volatile solvent.
  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard.
  • Calibration Standards: Prepare a series of calibration standards containing this compound at concentrations from 10 ng/mL to 1000 ng/mL, each spiked with a constant concentration of the internal standard.

3. GC-MS Conditions:

ParameterCondition
ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm
Carrier GasHelium at 1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection ModeSplitless (1 µL injection volume)
Oven ProgramInitial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
MS AcquisitionSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from the mass spectrum of the analyte
Qualifier IonsTo be determined from the mass spectrum of the analyte

4. Sample Preparation (from a biological matrix, e.g., plasma):

  • To 500 µL of plasma, add the internal standard.
  • Perform a liquid-liquid extraction (LLE) by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standards with IS A1 Inject into GC-MS P1->A1 P2 Sample Extraction (e.g., LLE) P2->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (SIM) A2->A3 D1 Integrate Ion Chromatograms A3->D1 D2 Calculate Analyte/IS Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Workflow for GC-MS quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[3][4]

Causality in Experimental Design for LC-MS/MS

The chromatographic principles are similar to HPLC-UV, employing a C18 column and an acidic mobile phase. The key difference lies in the detection method. Electrospray ionization (ESI) in positive ion mode is highly effective for the basic piperazine moiety, which readily accepts a proton to form [M+H]⁺. Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, minimizing interferences from co-eluting matrix components.[5]

Protocol: Quantification of this compound by LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Acetonitrile and Methanol (LC-MS grade).
  • Formic acid (LC-MS grade).
  • Water (LC-MS grade).
  • This compound reference standard.
  • Stable isotope-labeled internal standard (SIL-IS), if available, or a suitable analog.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Prepare stock and working standard solutions as described previously, using a diluent compatible with the mobile phase.

3. LC-MS/MS Conditions:

ParameterCondition
LC Parameters
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient of Mobile Phase A and Mobile Phase B
Gradient Program0-0.5 min: 10% B, 0.5-3.0 min: 10-90% B, 3.0-3.5 min: 90% B, 3.6-5.0 min: 10% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS Parameters
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp400 °C
MRM TransitionsPrecursor Ion [M+H]⁺: m/z 219.2 -> Product Ions (to be optimized)
Collision EnergyTo be optimized for each transition

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standards with IS A1 Inject into LC-MS/MS P1->A1 P2 Sample Prep (Protein Precipitation) P2->A1 A2 Chromatographic Separation A1->A2 A3 MRM Detection A2->A3 D1 Integrate MRM Transitions A3->D1 D2 Calculate Analyte/IS Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Workflow for LC-MS/MS quantification of this compound.

Method Validation Summary

All described methods must be fully validated according to ICH guidelines or equivalent regulatory standards. Key validation parameters are summarized below.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.995> 0.995
Range 1-100 µg/mL10-1000 ng/mL0.1-100 ng/mL
LOD (Limit of Detection) ~0.3 µg/mL~3 ng/mL~0.03 ng/mL
LOQ (Limit of Quantification) 1 µg/mL10 ng/mL0.1 ng/mL
Precision (%RSD) < 2% (Intra-day), < 3% (Inter-day)< 10% (Intra-day), < 15% (Inter-day)< 10% (Intra-day), < 15% (Inter-day)
Accuracy (% Recovery) 98-102%90-110%90-110%

Note: The values presented are typical and should be established experimentally for each specific application.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV is a reliable method for bulk and formulation analysis. GC-MS provides excellent selectivity and is suitable for moderately complex samples. LC-MS/MS stands as the most sensitive and selective technique, making it ideal for bioanalytical applications. The protocols provided in this guide offer a robust starting point for method development and validation, ensuring the generation of high-quality, reliable data in the research and development of this compound.

References

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.PubMed Central.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.Royal Society of Chemistry.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.PubMed.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.Journal of Chemical and Pharmaceutical Research.
  • Synthesis and characterization of a series of phenyl piperazine based ligands.Semantic Scholar.
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.PubMed Central.
  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.ResearchGate.
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.PubMed.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.United Nations Office on Drugs and Crime.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.National Institutes of Health.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.MDPI.
  • 4-PPBP.Wikipedia.
  • A Review on Analytical Methods for Piperazine Determination.NTU Journal of Pure Sciences.
  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry.PubMed.
  • Piperazine | C4H10N2 | CID 4837.PubChem.
  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.SIELC Technologies.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.Scholars.Direct.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.ResearchGate.
  • Piperazine, 1-nitroso-4-phenyl- | C10H13N3O | CID 3014828.PubChem.
  • 1-(4-Phenylbutyl)-piperazine.Oakwood Chemical.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.RSC Publishing.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.ResearchGate.
  • 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447.PubChem.
  • LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for.Phenomenex.
  • Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance.Food and Drug Administration.

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of Piperazine Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of piperazine derivatives. These moieties are integral to a wide array of active pharmaceutical ingredients (APIs), making their accurate quantification essential for quality control and regulatory compliance. This document provides a detailed protocol, explains the scientific rationale behind the methodological choices, and adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).

Introduction: The Significance of Piperazine Derivatives

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are found in numerous blockbuster drugs, including antipsychotics, antihistamines, and anthelmintics.[1] The physicochemical properties conferred by the piperazine ring, such as its basicity (pKa values typically around 5.35 and 9.73), influence the solubility, absorption, and overall pharmacokinetic profile of the parent drug molecule.[1] Consequently, the development of a precise and accurate analytical method for the quantification of piperazine derivatives is a critical step in the drug development lifecycle, from early-stage synthesis to final product release.

The primary challenge in the HPLC-UV analysis of some piperazine derivatives is their weak UV chromophore, which can lead to poor sensitivity.[2] Furthermore, the basic nature of the piperazine nitrogens can result in undesirable peak tailing due to strong interactions with residual silanol groups on the surface of silica-based stationary phases.[3][4] This application note addresses these challenges through a systematic approach to method development and validation.

Method Development Strategy: A Scientifically-Driven Approach

The development of a successful HPLC-UV method is a multi-step process that begins with a thorough understanding of the analyte's properties and culminates in a fully validated, robust procedure.[5] The workflow for this process is illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization & Initial Conditions cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Analyte Characterization (pKa, logP, UV spectrum) Initial Selection of Initial Conditions (Column, Mobile Phase) Analyte->Initial Informs choice of chromatographic mode Optimization Optimization of Parameters (Mobile Phase, pH, Flow Rate, Temp.) Initial->Optimization Systematic refinement Specificity Forced Degradation Studies (Specificity Assessment) Optimization->Specificity Ensures stability-indicating nature Validation ICH Guideline Validation (Linearity, Accuracy, Precision, etc.) Specificity->Validation Demonstrates method suitability FinalMethod Final Validated Method Validation->FinalMethod Confirms suitability for intended purpose

Caption: Workflow for HPLC-UV Method Development and Validation.

Analyte Characterization and UV Spectrum Analysis

Prior to initiating method development, it is crucial to understand the physicochemical properties of the specific piperazine derivative. This includes determining its pKa, log P, and solubility.[6] The UV spectrum should be acquired using a diode array detector (DAD) or a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). This will ensure optimal sensitivity for detection. For piperazine derivatives lacking a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) or benzaldehyde may be necessary to enhance detection.[2][7][8]

Chromatographic Conditions: Rationale and Selection

The selection of the stationary and mobile phases is critical for achieving good separation and peak shape.

2.2.1. Stationary Phase Selection:

Due to the basic nature of piperazine derivatives, interactions with acidic silanol groups on the surface of traditional silica-based C18 columns can lead to significant peak tailing.[3][9] To mitigate this, several strategies can be employed:

  • End-capped Columns: Utilize columns where the residual silanol groups are chemically bonded with a less polar functional group, reducing their availability for interaction with basic analytes.[3]

  • Hybrid Stationary Phases: These phases, which combine silica and organosiloxane materials, offer improved pH stability and reduced silanol activity.[4]

  • Specialized "Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, often featuring proprietary surface modifications.[10]

For this application note, a base-deactivated C18 column is recommended as the starting point.

2.2.2. Mobile Phase Optimization:

The mobile phase composition plays a pivotal role in controlling retention, selectivity, and peak shape.[11]

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.

  • pH Adjustment: The pH of the mobile phase is a critical parameter for controlling the ionization state of piperazine derivatives.[11] Maintaining the mobile phase pH at least 2 units below the pKa of the piperazine nitrogens will ensure that they are protonated, which can improve peak shape by minimizing interactions with silanol groups.[3] A buffer, such as phosphate or formate, should be used to maintain a stable pH.

  • Mobile Phase Additives: In some cases, the addition of a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can further improve peak symmetry by saturating the active silanol sites on the stationary phase.[2][4]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a starting point for the HPLC-UV analysis of a model piperazine derivative. Optimization will be required based on the specific properties of the analyte.

Materials and Reagents
  • Piperazine Derivative Standard (Reference Grade)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (ACS Grade)

  • Orthophosphoric Acid (85%, ACS Grade)

  • Water (HPLC Grade)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or DAD detector is required.

Chromatographic Conditions (Starting Point)
ParameterConditionRationale
Column Base-Deactivated C18, 250 x 4.6 mm, 5 µmMinimizes peak tailing for basic compounds.[3][4]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)Buffers the mobile phase to maintain a consistent pH and suppress silanol interactions.[3]
Mobile Phase B AcetonitrileProvides good peak shape and elution strength.
Gradient 70% A / 30% B, hold for 10 minAn isocratic hold is a good starting point for method development.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2]
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity.[2]
Detection Wavelength λmax of the derivative (e.g., 254 nm)Maximizes sensitivity.
Injection Volume 10 µLA typical injection volume.[2]
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the piperazine derivative reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended to remove particulates.

Method Validation: Ensuring Reliability and Trustworthiness

Once the chromatographic conditions are optimized, the method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[13][14][15]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[5][16] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[6][13][17]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples and ensure that the main peak is well-resolved from any degradation products. Peak purity analysis using a DAD is recommended to confirm that the analyte peak is not co-eluting with any other components.[16]

SpecificityValidation cluster_0 Forced Degradation Conditions Acid Acid Hydrolysis Analysis HPLC-UV Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photolytic Photolytic Stress Photolytic->Analysis Analyte Piperazine Derivative Sample Analyte->Acid Exposed to Analyte->Base Exposed to Analyte->Oxidation Exposed to Analyte->Thermal Exposed to Analyte->Photolytic Exposed to Result Assessment of Peak Purity and Resolution Analysis->Result

Caption: Workflow for Specificity Validation via Forced Degradation.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[13] This is typically evaluated by analyzing a series of at least five standards of different concentrations. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration for an assay.
Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, often assessed by spike recovery studies.[19] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Validation ParameterAcceptance Criteria
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.

Typical Robustness Parameters to Vary:

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 5 °C)

  • Flow Rate (± 10%)

  • Mobile Phase Composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria for all variations.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust framework for the quantitative analysis of piperazine derivatives. By understanding the underlying chemical principles and systematically optimizing the chromatographic parameters, the challenges associated with the analysis of these basic compounds can be effectively overcome. The detailed validation protocol ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment, contributing to the overall quality and safety of the final drug product.

References

  • Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Patel, J., et al. (2010). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • Patel, J., et al. (2010). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Patel, J., et al. (2010). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Szewczyk, A., et al. (2015). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
  • World Journal of Pharmaceutical and Medical Research. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • ALWSCI. (n.d.). Common Causes Of Peak Tailing in Chromatography.
  • University of Helsinki. (2012). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • Taylor & Francis Online. (2010). analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.
  • ResearchGate. (n.d.). Forced degradation study.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Reddit. (2023). Tailing of basic compound.
  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?
  • Pharmaceutical Technology. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). A Review on Analytical Methods for Piperazine Determination.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • Jurnal Farmasi & Sains Indonesia. (2024). OPTIMIZATION OF MOBILE PHASE IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR THE DETERMINATION OF PIPERINE JAVA LONG PEPPER (Piper retrofractum Vahl.).
  • U.S. Food and Drug Administration. (1994). Validation of Chromatographic Methods.
  • J-Stage. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Analytical Chemistry: An Indian Journal. (2011). GC determination of substituted piperazines in pharmaceutical drug substances.
  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
  • Taylor & Francis Online. (2015). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
  • National Institutes of Health. (2019). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.
  • International Journal of Pharmaceutical Research. (2020). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations.
  • National Institutes of Health. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.

Sources

Application Note: High-Resolution GC-MS Method for the Identification and Quantification of Impurities in 1-(4-Phenylbutyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive analysis of impurities in 1-(4-Phenylbutyl)piperazine, an important synthetic intermediate in pharmaceutical development. The protocol outlines a robust methodology for sample preparation, chromatographic separation, and mass spectrometric detection, enabling the precise identification and quantification of process-related impurities and potential degradants. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing a framework for ensuring the purity and safety of drug substances. The method validation is described in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is of paramount importance, as impurities can be carried through subsequent synthetic steps, potentially compromising the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the USFDA, mandate stringent control over drug substance impurities.[5]

The synthesis of this compound, typically achieved through the N-alkylation of piperazine with a 4-phenylbutyl halide (e.g., 1-bromo-4-phenylbutane), can introduce several potential impurities. These may include unreacted starting materials, by-products from side reactions such as dialkylation, and degradants. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application due to its high separation efficiency for volatile and semi-volatile compounds and its ability to provide structural information for definitive impurity identification.[6] This note provides a comprehensive, field-proven protocol for this specific analytical challenge.

Predicted Impurities and Rationale

Based on common synthetic routes for N-alkylpiperazines, the following potential impurities are anticipated and targeted by this method:

  • Impurity A: Piperazine: Unreacted starting material.

  • Impurity B: 1-Bromo-4-phenylbutane: Unreacted starting material.

  • Impurity C: 1,4-bis(4-Phenylbutyl)piperazine: A potential by-product resulting from the dialkylation of piperazine.

  • Impurity D: 1-Phenyl-4-(4-phenylbutyl)piperazine: An impurity that could arise from a side reaction if phenylpiperazine is present as a starting material impurity.

Understanding the fragmentation patterns of piperazine derivatives is key to their identification. Electron Ionization (EI) mass spectrometry of piperazine-containing molecules typically involves cleavage of the piperazine ring and fragmentation of the side chains.[7][8][9][10][11] This knowledge is foundational to the data analysis section of this protocol.

Experimental Workflow and Protocols

Materials and Reagents
  • Solvent: Dichloromethane (DCM), HPLC grade or higher.

  • Reference Standard: this compound, certified reference material (>99.5% purity).

  • Sample: this compound drug substance for analysis.

  • Inert Gas: Helium (99.999% purity) for GC carrier gas.

Instrumentation and Chromatographic Conditions

A high-resolution GC-MS system is recommended for this analysis. The following conditions have been optimized for the separation of this compound and its potential impurities.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, operated in split mode (20:1)
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-550
Acquisition Mode Full Scan
Standard and Sample Preparation

Accurate sample preparation is critical for reliable and reproducible results.[12]

Protocol for Standard Preparation (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane. This is the stock solution.

Protocol for Sample Preparation (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Analysis Workflow

The overall analytical process is depicted in the following workflow diagram.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weighing B Dissolution in DCM A->B C Filtration (Sample) B->C D Injection into GC C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration F->G H Impurity Identification (MS Library) G->H I Quantification H->I J Reporting I->J

Caption: GC-MS analytical workflow for impurity profiling.

Results and Data Analysis

Identification of Impurities

Impurities are identified by comparing their retention times and mass spectra to those of known reference standards. In the absence of standards, tentative identification can be made based on the interpretation of the mass fragmentation patterns.

Expected Fragmentation of this compound and Impurities:

Compound Molecular Weight Key Fragment Ions (m/z) Rationale for Fragmentation
This compound 218.34133, 91, 85Cleavage of the C-N bond of the piperazine ring, tropylium ion (m/z 91).
Impurity A: Piperazine 86.1486, 56, 42Molecular ion, loss of ethyleneimine.
Impurity B: 1-Bromo-4-phenylbutane 213.12133, 91Loss of Br, tropylium ion.
Impurity C: 1,4-bis(4-Phenylbutyl)piperazine 350.55217, 133, 91Cleavage of one phenylbutyl group, tropylium ion.

This table presents predicted data based on known fragmentation pathways of similar compounds.[7][9][10][11]

Quantification of Impurities

The concentration of each impurity is determined using the external standard method. The percentage of each impurity is calculated as follows:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][3][4]

Specificity

Specificity was demonstrated by the baseline resolution of the main component from all known impurities and any other peaks present in the chromatogram. The mass spectra of each peak were also evaluated to confirm their unique identities.

Linearity

Linearity was assessed by analyzing a series of solutions of the main component and each impurity over a range of concentrations (e.g., from the reporting threshold to 120% of the specification limit). The correlation coefficient (r²) for each component should be ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. These values establish the sensitivity of the method.

Accuracy

Accuracy was determined by performing recovery studies on a sample matrix spiked with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within an acceptable range (e.g., 90-110%).

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) for multiple preparations should be within an acceptable limit (e.g., ≤ 5%).

Robustness

The robustness of the method was assessed by making small, deliberate variations in the method parameters (e.g., GC oven temperature ramp rate, carrier gas flow rate) and observing the effect on the results. The method should remain unaffected by these minor changes.

Conclusion

The GC-MS method detailed in this application note is a robust, specific, and sensitive tool for the analysis of impurities in this compound. The comprehensive validation ensures that the method is reliable and compliant with international regulatory standards, making it suitable for use in quality control and drug development environments. This protocol provides a solid foundation for ensuring the purity and safety of this critical pharmaceutical intermediate.

References

  • ICH. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. [Link]
  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • PubMed Central. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Link]
  • RSC Publishing. Analytical Methods. [Link]
  • ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]
  • PubMed. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. [Link]
  • ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Link]
  • Oakwood Chemical. 1-(4-Phenylbutyl)-piperazine. [Link]
  • ResearchGate.
  • NTU Journal of Pure Sciences.
  • ResearchGate.
  • Semantic Scholar.
  • NIH. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]
  • ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Link]
  • ResearchGate. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. [Link]
  • International Journal of Pharmaceutical Erudition. IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

Sources

Application Notes and Protocols for Characterizing 1-(4-Phenylbutyl)piperazine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Potential of 1-(4-Phenylbutyl)piperazine

This compound is a synthetic compound featuring a core phenylpiperazine motif linked to a phenylbutyl tail. This structural architecture is common to a wide array of centrally acting agents, suggesting a rich and complex pharmacology. The phenylpiperazine scaffold is a well-established pharmacophore that confers affinity for a variety of G-protein coupled receptors (GPCRs) and other neuronal targets. Notably, derivatives of phenylpiperazine are known to interact with high affinity at sigma (σ), dopamine (D), and serotonin (5-HT) receptors.[1][2][3][4][5][6][7][8][9] The length and composition of the alkyl chain, in this case, a phenylbutyl group, are critical determinants of both affinity and selectivity across these receptor families.[2][10]

Given its structural similarity to known potent ligands, it is hypothesized that this compound will exhibit significant affinity for sigma-1 (σ₁), dopamine D₂, and various serotonin receptor subtypes, including 5-HT₁ₐ and 5-HT₂ₐ. Characterizing the binding profile of this compound is a critical first step in elucidating its potential therapeutic applications, which could range from neuroprotection to the treatment of psychiatric disorders.

Radioligand binding assays provide a robust and sensitive method to quantify the affinity of a test compound for a specific receptor.[11][12] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in competitive radioligand binding assays. We present detailed, field-proven protocols for determining the binding affinity (Ki) of this compound at its likely primary targets: the sigma-1, dopamine D₂, serotonin 5-HT₁ₐ, and serotonin 5-HT₂ₐ receptors.

Predicted Receptor Binding Profile of this compound

While specific experimental data for this compound is not extensively published, a predictive binding profile can be constructed based on the known affinities of structurally related compounds. The phenylbutylpiperidine analog, 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), is a potent sigma-1 receptor ligand, suggesting that this compound will also exhibit high affinity for this receptor.[13][14][15] Furthermore, numerous phenylpiperazine derivatives have been shown to bind with high affinity to dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[2][8][16][17]

Table 1: Predicted Binding Affinities (Ki) of this compound for Key CNS Receptors

Receptor TargetPredicted Kᵢ (nM)Rationale & Supporting Evidence
Sigma-1 (σ₁) Receptor 1 - 20The structurally similar compound 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a potent σ₁ ligand. Phenylpiperazine derivatives frequently exhibit high affinity for σ₁ receptors.[1][13][14][15]
Dopamine D₂ Receptor 20 - 200Phenylpiperazine is a common scaffold in D₂ receptor ligands. The affinity can vary based on substitution, but nanomolar affinity is common.[8][10][16]
Serotonin 5-HT₁ₐ Receptor 5 - 50Long-chain arylpiperazines are a major class of 5-HT₁ₐ ligands, often with high affinity.[2][5]
Serotonin 5-HT₂ₐ Receptor 50 - 500Affinity for 5-HT₂ₐ receptors is also a common feature of phenylpiperazine derivatives, though often lower than for 5-HT₁ₐ.[2][9][17]

Core Principles of Competitive Radioligand Binding Assays

Competitive binding assays are a cornerstone of receptor pharmacology.[11][12] In these assays, a constant concentration of a radiolabeled ligand (a molecule with a radioactive isotope attached) with known high affinity for the target receptor is incubated with a source of the receptor (typically cell membranes). This incubation is performed in the presence of varying concentrations of the unlabeled test compound (in this case, this compound). The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) of the test compound can be determined. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To obtain a true measure of the affinity of the test compound for the receptor, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[18] The Kᵢ is an intrinsic property of the compound for the receptor and is independent of the radioligand concentration.

Experimental Workflow and Protocols

The following section provides detailed, step-by-step protocols for performing competitive radioligand binding assays to determine the affinity of this compound for the sigma-1, dopamine D₂, serotonin 5-HT₁ₐ, and serotonin 5-HT₂ₐ receptors.

General Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Radioactivity Filtration->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: General workflow for a competitive radioligand binding assay.

Protocol 1: Sigma-1 (σ₁) Receptor Binding Assay
  • Receptor Source: Guinea pig brain membranes or CHO cells stably expressing the human sigma-1 receptor.

  • Radioligand: -Pentazocine (Specific Activity: 30-60 Ci/mmol).

  • Non-specific Binding Determinate: Haloperidol (10 µM).

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • -Pentazocine.

  • Haloperidol.

  • This compound.

  • Receptor membrane preparation.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

    • Dilute the -Pentazocine in assay buffer to a final concentration of 2-3 nM.[19][20]

    • Prepare a 10 µM solution of Haloperidol in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 100 µL of receptor membrane preparation (typically 100-200 µg protein), and 50 µL of -Pentazocine.

    • Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 100 µL of receptor membrane preparation, and 50 µL of -Pentazocine.

    • Competition: Add 50 µL of each concentration of this compound, 100 µL of receptor membrane preparation, and 50 µL of -Pentazocine.

  • Incubation:

    • Incubate the plates at 37°C for 90 minutes.[20]

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Protocol 2: Dopamine D₂ Receptor Binding Assay
  • Receptor Source: Rat striatal membranes or HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]Spiperone (Specific Activity: 15-30 Ci/mmol).

  • Non-specific Binding Determinate: (+)-Butaclamol (1 µM).

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • [³H]Spiperone.

  • (+)-Butaclamol.

  • This compound.

  • Receptor membrane preparation.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% PEI.

  • Scintillation vials and scintillation cocktail.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.

    • Dilute [³H]Spiperone in assay buffer to a final concentration of 0.2-0.5 nM.[21][22][23]

    • Prepare a 1 µM solution of (+)-Butaclamol in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 100 µL of receptor membrane preparation (typically 50-100 µg protein), and 50 µL of [³H]Spiperone.

    • Non-specific Binding: Add 50 µL of 1 µM (+)-Butaclamol, 100 µL of receptor membrane preparation, and 50 µL of [³H]Spiperone.

    • Competition: Add 50 µL of each concentration of this compound, 100 µL of receptor membrane preparation, and 50 µL of [³H]Spiperone.

  • Incubation:

    • Incubate the plates at 25°C for 60 minutes.[12]

  • Filtration and Counting:

    • Follow the same procedure as described in Protocol 1.

Protocol 3: Serotonin 5-HT₁ₐ Receptor Binding Assay
  • Receptor Source: Rat hippocampal membranes or CHO cells stably expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-OH-DPAT (Specific Activity: 100-200 Ci/mmol).

  • Non-specific Binding Determinate: Serotonin (10 µM).

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.1% ascorbic acid.

  • [³H]8-OH-DPAT.

  • Serotonin (5-HT).

  • This compound.

  • Receptor membrane preparation.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% PEI.

  • Scintillation vials and scintillation cocktail.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.

    • Dilute [³H]8-OH-DPAT in assay buffer to a final concentration of 1-2 nM.[24][25][26]

    • Prepare a 10 µM solution of Serotonin in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 100 µL of receptor membrane preparation (typically 100-200 µg protein), and 50 µL of [³H]8-OH-DPAT.

    • Non-specific Binding: Add 50 µL of 10 µM Serotonin, 100 µL of receptor membrane preparation, and 50 µL of [³H]8-OH-DPAT.

    • Competition: Add 50 µL of each concentration of this compound, 100 µL of receptor membrane preparation, and 50 µL of [³H]8-OH-DPAT.

  • Incubation:

    • Incubate the plates at 25°C for 60 minutes.[24]

  • Filtration and Counting:

    • Follow the same procedure as described in Protocol 1.

Protocol 4: Serotonin 5-HT₂ₐ Receptor Binding Assay
  • Receptor Source: Rat cortical membranes or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]Ketanserin (Specific Activity: 60-90 Ci/mmol).

  • Non-specific Binding Determinate: Mianserin (1 µM).

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • [³H]Ketanserin.

  • Mianserin.

  • This compound.

  • Receptor membrane preparation.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% PEI.

  • Scintillation vials and scintillation cocktail.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.

    • Dilute [³H]Ketanserin in assay buffer to a final concentration of 0.5-1 nM.[27][28][29][30]

    • Prepare a 1 µM solution of Mianserin in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 100 µL of receptor membrane preparation (typically 200-400 µg protein), and 50 µL of [³H]Ketanserin.

    • Non-specific Binding: Add 50 µL of 1 µM Mianserin, 100 µL of receptor membrane preparation, and 50 µL of [³H]Ketanserin.

    • Competition: Add 50 µL of each concentration of this compound, 100 µL of receptor membrane preparation, and 50 µL of [³H]Ketanserin.

  • Incubation:

    • Incubate the plates at 37°C for 30 minutes.

  • Filtration and Counting:

    • Follow the same procedure as described in Protocol 1.

Data Analysis and Interpretation

G Raw_CPM Raw CPM Data (Counts Per Minute) Specific_Binding Calculate Specific Binding: Total Binding - Non-specific Binding Raw_CPM->Specific_Binding Competition_Curve Plot % Specific Binding vs. log[Test Compound] Specific_Binding->Competition_Curve Nonlinear_Regression Non-linear Regression Analysis (Sigmoidal Dose-Response) Competition_Curve->Nonlinear_Regression IC50 Determine IC50 Nonlinear_Regression->IC50 Cheng_Prusoff Apply Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki_Value Final Ki Value Cheng_Prusoff->Ki_Value

Caption: Data analysis pipeline for competitive binding assays.

Step-by-Step Data Analysis:

  • Calculate Specific Binding: For each concentration of this compound, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand used in the assay and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.[18] The Kₑ value for the radioligand should be determined independently through saturation binding experiments.

Signaling Pathways of Target Receptors

Understanding the downstream signaling cascades of the target receptors is essential for interpreting the functional consequences of ligand binding.

Sigma-1 (σ₁) Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[31] It is not a classical GPCR but rather a ligand-operated molecular chaperone that modulates a variety of signaling pathways, particularly under conditions of cellular stress.

cluster_downstream Downstream Effects Ligand σ₁ Ligand (e.g., this compound) Sigma1R Sigma-1 Receptor (ER Membrane) Ligand->Sigma1R Binds and Modulates Ca_Signaling Modulation of Ca²⁺ Signaling Sigma1R->Ca_Signaling Ion_Channels Regulation of Ion Channels Sigma1R->Ion_Channels ER_Stress Reduction of ER Stress Sigma1R->ER_Stress Neuroprotection Neuroprotection & Cell Survival ER_Stress->Neuroprotection

Caption: Simplified overview of Sigma-1 receptor signaling.

Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Signaling (Gᵢ/ₒ-coupled)

Both the dopamine D₂ and serotonin 5-HT₁ₐ receptors are primarily coupled to the inhibitory G-protein, Gᵢ/ₒ.[32] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. The dissociation of the Gβγ subunits can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

Ligand Agonist (Dopamine or Serotonin) Receptor D₂ or 5-HT₁ₐ Receptor Ligand->Receptor G_Protein Gᵢ/ₒ Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits GIRK GIRK Channel G_Protein->GIRK activates (via Gβγ) cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ligand Agonist (Serotonin) Receptor 5-HT₂ₐ Receptor Ligand->Receptor G_Protein Gₒ/₁₁ Protein Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP₂ IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC activates

Caption: Canonical Gₒ/₁₁-coupled signaling pathway for the 5-HT₂ₐ receptor.

Conclusion and Future Directions

This application note provides a comprehensive framework for the characterization of this compound using in vitro radioligand binding assays. The detailed protocols and data analysis guidelines will enable researchers to accurately determine the binding affinity of this compound for key CNS receptors. The predicted high affinity for the sigma-1 receptor, coupled with potential interactions at dopamine and serotonin receptors, suggests that this compound is a promising candidate for further pharmacological investigation. Subsequent studies should focus on functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors, which will be critical for elucidating its therapeutic potential.

References

  • [³H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol.
  • [³H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21.
  • Szabó, A., et al. (2018). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 23(11), 2947.
  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 38-46.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 34(12), 3360-3365.
  • Lever, J. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 258.
  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114-123.
  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 38-46.
  • Saturation analysis of antagonist radioligand binding to 5HT 2A, 5-HT... ResearchGate.
  • 8-OH-DPAT | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Cacciari, B., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & medicinal chemistry, 8(5), 873-881.
  • Wilson, J. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3182.
  • Campiani, G., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of medicinal chemistry, 39(25), 4928-4934.
  • ketanserin | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Egan, C. T., et al. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Naunyn-Schmiedeberg's archives of pharmacology, 358(4), 471-479.
  • (A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [ 3... ResearchGate.
  • Hall, H., et al. (1997). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British journal of pharmacology, 122(7), 1521-1531.
  • Ciano, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland), 27(19), 6296.
  • Gatti, F., et al. (1993). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of medicinal chemistry, 36(26), 4133-4139.
  • Słoczyńska, K., et al. (2021). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. European journal of medicinal chemistry, 213, 113175.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.
  • N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl). National Center for Biotechnology Information.
  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar.
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. National Center for Biotechnology Information.
  • Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl - PubMed Central. National Center for Biotechnology Information.
  • Kuipers, W., et al. (1995). N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. Journal of medicinal chemistry, 38(11), 1942-1954.
  • Chilmonczyk, Z., et al. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. European journal of pharmacology, 442(3), 199-206.
  • Modeling of the D2 dopamine receptor arylpiperazine binding site for 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]. PubMed.
  • Chłoń, G., et al. (2007). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Die Pharmazie, 62(1), 16-19.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate.
  • Ruscher, K., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. Anesthesia and analgesia, 96(2), 532-538.
  • Bielenica, A., et al. (2013). Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors. Mini reviews in medicinal chemistry, 13(10), 1516-1539.
  • Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. National Center for Biotechnology Information.
  • Antonini, I., et al. (2000). sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Stroke, 31(4), 976-982.
  • Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental neurology, 261, 501-509.

Sources

Application Note & Protocols: In Vivo Preclinical Evaluation of 1-(4-Phenylbutyl)piperazine for Antipsychotic-like Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for the in vivo experimental design and evaluation of 1-(4-Phenylbutyl)piperazine (4-PPBP), a potent sigma-1 (σ1) receptor ligand[1][2], for potential antipsychotic activity. Recognizing the emerging role of σ1 receptors in modulating key neurotransmitter systems implicated in schizophrenia, such as dopamine and glutamate[3][4], this guide offers a phased, logical approach for researchers in drug development. We move from foundational pharmacokinetic profiling to definitive target engagement and validated behavioral models of psychosis. Each protocol is presented with the underlying scientific rationale, ensuring that experimental choices are mechanistically grounded and aimed at producing robust, interpretable data.

Introduction: The Scientific Rationale

This compound, or 4-PPBP, is a high-affinity ligand for the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. While extensively studied for its neuroprotective properties in models of ischemia and excitotoxicity[5][6][7][8], its potential in psychiatric disorders remains a compelling area of investigation.

The pathophysiology of schizophrenia is complex, with the dopamine and glutamate hypotheses being the most prominent theories[3][4]. Sigma-1 receptors do not fit neatly into classical receptor categories but are now understood as crucial modulators of glutamatergic (especially NMDA receptor) and dopaminergic neurotransmission. By stabilizing these systems, σ1 receptor agonists like 4-PPBP present a novel therapeutic strategy that may address the positive, negative, and cognitive symptoms of schizophrenia.

This guide outlines a strategic in vivo testing cascade designed to rigorously evaluate the antipsychotic-like potential of 4-PPBP in established rodent models.

Proposed Mechanism of Action

The central hypothesis is that 4-PPBP, by activating σ1 receptors, modulates downstream dopaminergic and glutamatergic signaling, thereby ameliorating psychosis-relevant behaviors.

G cluster_0 Upstream cluster_1 Downstream Neurotransmitter Systems cluster_2 Therapeutic Outcome 4-PPBP 4-PPBP Sigma1_Receptor Sigma1_Receptor 4-PPBP->Sigma1_Receptor Binds & Activates NMDA_Receptor NMDA Receptor Function Sigma1_Receptor->NMDA_Receptor Modulates/Stabilizes Dopamine_Signaling Dopamine D2 Signaling Sigma1_Receptor->Dopamine_Signaling Modulates Behavioral_Normalization Amelioration of Psychosis-like Behaviors NMDA_Receptor->Behavioral_Normalization Dopamine_Signaling->Behavioral_Normalization

Caption: Proposed signaling cascade for 4-PPBP's antipsychotic-like effects.

Phase I: Foundational Pharmacokinetic (PK) Profiling

Expert Rationale: Before any efficacy study, it is imperative to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[9][10][11] A well-defined PK profile informs dose selection, dosing frequency, and the optimal time points for behavioral testing, ensuring that efficacy (or lack thereof) is assessed at relevant drug exposure levels.

Protocol 2.1: Rodent Pharmacokinetic Study

This protocol aims to determine key PK parameters of 4-PPBP in rats following intravenous (IV) and oral (PO) or intraperitoneal (IP) administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 4-PPBP compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline)

  • Blood collection tubes (with K2-EDTA)

  • Cannulas (for serial sampling, if applicable)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate animals for at least 3 days prior to the study.

  • Dosing Groups:

    • Group 1: IV administration (e.g., 1 mg/kg via tail vein).

    • Group 2: PO or IP administration (e.g., 10 mg/kg).

  • Administration: Administer the formulated compound. Record the precise time of dosing. Recommended injection volumes should be followed.[12][13][14]

  • Blood Sampling: Collect blood samples (~100 µL) at designated time points. A typical schedule would be:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.[9]

    • PO/IP: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.[9]

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify 4-PPBP concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and determine key parameters.[15]

Data Presentation: Example PK Parameters for 4-PPBP

ParameterIV (1 mg/kg)IP (10 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 250450300
Tmax (h) 0.0830.51.0
AUClast (ng*h/mL) 85025501700
Half-life (t½) (h) 4.55.05.2
Bioavailability (%) 100~30~20

Phase II: In Vivo Target Engagement

Expert Rationale: Demonstrating that 4-PPBP occupies its intended target (the σ1 receptor) in the brain at doses that will be used for behavioral testing is a critical validation step. This confirms that any observed behavioral effects are likely mediated through the intended mechanism. An ex vivo binding assay is a robust and accessible method to determine receptor occupancy.[1]

G start Dose Animals (Vehicle or 4-PPBP) wait Wait for Tmax (from PK study) start->wait euthanize Euthanize & Harvest Brains wait->euthanize homogenize Homogenize Tissue (Create Membrane Prep) euthanize->homogenize assay Radioligand Binding Assay (e.g., with [3H]-(+)-pentazocine) homogenize->assay measure Measure Radioactivity (Scintillation Counting) assay->measure calculate Calculate % Receptor Occupancy measure->calculate

Caption: Workflow for the ex vivo sigma-1 receptor occupancy study.

Protocol 3.1: Ex Vivo Sigma-1 Receptor Occupancy

Materials:

  • Male C57BL/6 mice (20-25g)

  • 4-PPBP and vehicle

  • Sigma-1 radioligand (e.g., [3H]-(+)-pentazocine)

  • Haloperidol (for defining non-specific binding)

  • Tissue homogenizer

  • Scintillation counter

Procedure:

  • Dosing: Administer various doses of 4-PPBP (e.g., 1, 3, 10, 30 mg/kg, IP) or vehicle to different groups of mice.

  • Tissue Collection: At the predetermined Tmax (from PK studies), euthanize mice and rapidly dissect the whole brain or specific regions (e.g., cortex, hippocampus).

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which contain the receptors. Resuspend the pellet.

  • Binding Assay:

    • Incubate aliquots of the membrane preparation with a fixed concentration of the σ1 radioligand.

    • For each brain, run three conditions: Total Binding (radioligand only), Non-Specific Binding (radioligand + excess haloperidol), and the sample tube.

  • Separation & Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • % Occupancy = [1 - (Specific Binding in 4-PPBP group / Specific Binding in Vehicle group)] * 100.

    • Plot % Occupancy vs. Dose to determine the ED50 (the dose required to occupy 50% of receptors).

Phase III: Behavioral Efficacy in Psychosis Models

Expert Rationale: A successful antipsychotic candidate should demonstrate efficacy in animal models that reflect distinct aspects of schizophrenia.[16][17] We propose a two-pronged approach: assessing the drug's ability to counteract dopamine hyperactivity (a model for positive symptoms) and its capacity to restore deficits in sensorimotor gating.

Protocol 4.1: Amphetamine-Induced Hyperlocomotion (AIH)

This model assesses the ability of 4-PPBP to attenuate the psychostimulant effects of amphetamine, a cornerstone for screening antipsychotic drugs based on the dopamine hypothesis.[4]

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Open field arenas equipped with automated photobeam tracking

  • D-amphetamine sulfate

  • 4-PPBP and vehicle

Procedure:

  • Habituation: Place animals in the open field arenas for 30-60 minutes to allow them to acclimate to the novel environment.

  • Pre-treatment: Administer 4-PPBP (at doses determined from PK and occupancy studies, e.g., 3, 10, 30 mg/kg, IP) or vehicle. Return animals to their home cage.

  • Challenge: After the appropriate pre-treatment interval (based on Tmax), administer D-amphetamine (e.g., 2-5 mg/kg, IP).

  • Testing: Immediately place the animals back into the open field arenas and record locomotor activity (total distance traveled, stereotypy counts) for 60-90 minutes.[18][19]

  • Data Analysis: Compare the total distance traveled between the vehicle+amphetamine group and the 4-PPBP+amphetamine groups. A significant reduction indicates antipsychotic-like potential.

Data Presentation: Example AIH Results

Treatment GroupDose (mg/kg)Total Distance Traveled (meters, mean ± SEM)% Inhibition
Vehicle + Saline-150 ± 15-
Vehicle + AMP3650 ± 450% (Baseline)
4-PPBP + AMP3580 ± 5014%
4-PPBP + AMP10350 ± 38 60%
4-PPBP + AMP30200 ± 25***90%
p<0.01, ***p<0.001 vs. Vehicle + AMP group
Protocol 4.2: Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in schizophrenic patients.[3] This model has high translational validity. Atypical antipsychotics are often effective at restoring PPI deficits induced by agents like the NMDA receptor antagonist MK-801.[4]

Materials:

  • Startle response chambers (with speakers and sensors)

  • Male Sprague-Dawley rats

  • MK-801 (Dizocilpine)

  • 4-PPBP and vehicle

Procedure:

  • Acclimation: Place the rat in the startle chamber for a 5-minute acclimation period with background noise.

  • Test Session: The session consists of a series of pseudo-randomized trials:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB).

    • Prepulse + Pulse trials: A softer, non-startling prepulse (e.g., 75-85 dB) presented 100 ms before the pulse.

    • No-stimulus trials: Background noise only.

  • Dosing Paradigm:

    • Administer 4-PPBP or vehicle.

    • After a pre-treatment interval, administer MK-801 (e.g., 0.1-0.2 mg/kg) to induce a PPI deficit.

    • After a further interval, begin the PPI test session.

  • Data Analysis:

    • Measure the startle amplitude for each trial type.

    • Calculate % PPI = [1 - (Startle on Prepulse+Pulse trial / Startle on Pulse-alone trial)] * 100.

    • Compare % PPI across treatment groups. A successful compound will reverse the MK-801-induced reduction in PPI.

Phase IV: Safety and Tolerability

Expert Rationale: It is crucial to distinguish true antipsychotic-like efficacy from non-specific effects like sedation or motor impairment, which could confound behavioral results. The doses found to be effective in the efficacy models should be tested in motor function assays.[20]

Protocol 5.1: Rotarod Test

This test assesses motor coordination and balance.

Materials:

  • Accelerating rotarod apparatus

  • Male mice or rats

Procedure:

  • Training: Train the animals on the rotarod at a constant low speed for 2-3 consecutive days until they can consistently remain on the rod for a set duration (e.g., 120 seconds).

  • Testing:

    • Administer the effective doses of 4-PPBP or vehicle.

    • At the time of peak effect (Tmax), place the animal on the rotarod, which is set to accelerate (e.g., from 4 to 40 RPM over 5 minutes).

    • Record the latency to fall from the rod.

  • Data Analysis: A significant decrease in the latency to fall in the 4-PPBP groups compared to the vehicle group indicates motor impairment at that dose.

Conclusion and Future Directions

This structured application guide provides a robust pathway for the initial in vivo characterization of this compound as a potential antipsychotic agent. A positive outcome—demonstrating brain penetration, target occupancy, efficacy in predictive behavioral models, and a clean motor profile—would provide a strong rationale for advancing the compound.

Future studies should aim to broaden the pharmacological profile by investigating 4-PPBP in models of negative and cognitive symptoms of schizophrenia, such as the social interaction test and the novel object recognition test, which represent significant unmet needs in current therapies.[16]

References

  • Geyer, M. A., & Markou, A. (1995). Animal models of psychiatric disorders. In Psychopharmacology: The Fourth Generation of Progress (pp. 787-798). Raven Press. [URL: https://acnp.org/wp-content/uploads/2017/11/CH4_1_100_114.pdf]
  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British journal of pharmacology, 164(4), 1162–1194. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3221136/]
  • Powell, C. M., & Miyakawa, T. (2006). Schizophrenia-relevant behavioral testing in rodent models: a uniquely human disorder? American journal of medical genetics. Part B, Neuropsychiatric genetics, 141B(1), 1–11. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883307/]
  • Luchicchi, A., Lecca, S., Melis, M., & Pistis, M. (2014). An overview of animal models of schizophrenia. Journal of biomedical science, 21(1), 1-15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4246522/]
  • Grace, A. A., Gomes, F. V., & Du-Aprea, R. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience, 16, 995133. [URL: https://www.frontiersin.org/articles/10.3389/fnbeh.2022.995133/full]
  • Travis, M. J., Busatto, G. F., Pilowsky, L. S., Kerwin, R. W., Mulligan, R., Gacinovic, S., ... & Ell, P. J. (1997). Serotonin: 5-HT2A receptor occupancy in vivo and response to the new antipsychotics olanzapine and sertindole. The British Journal of Psychiatry, 171(3), 290c. [URL: https://pubmed.ncbi.nlm.nih.gov/9337994/]
  • Kelley, A. E. (2001). Measurement of rodent stereotyped behavior. Current protocols in neuroscience, 15(1), 8-11. [URL: https://pubmed.ncbi.nlm.nih.gov/18428588/]
  • Maze Engineers. (2020). Stereotypy. ConductScience. [URL: https://conductscience.com/maze/stereotypy/]
  • Patsnap. (2025). What sample types and time points are ideal for rodent PK?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-sample-types-and-time-points-are-ideal-for-rodent-pk]
  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. NTNU. [URL: https://www.ntnu.
  • BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay. BenchChem. [URL: https://www.benchchem.com/application-notes/in-vitro-dopamine-d2-receptor-agonist-assay]
  • Travis, M. J., Kerwin, R. W., & Pilowsky, L. S. (1999). In Vivo Serotonin 5-HT2A Receptor Occupancy and Quetiapine. American Journal of Psychiatry, 156(1), 119-119. [URL: https://ajp.psychiatryonline.org/doi/10.1176/ajp.156.1.119a]
  • Fink, J. S., & Smith, G. P. (1980). Measurement of Rodent Stereotyped Behavior. ResearchGate. [URL: https://www.researchgate.net/publication/15915206_Measurement_of_Rodent_Stereotyped_Behavior]
  • University of Arizona. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. [URL: https://research.arizona.
  • Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity. [URL: https://www.revvity.com/product/tag-lite-dopamine-d2-labeled-cells-c1tt1d2]
  • WuXi AppTec. (n.d.). Rodent Pharmacokinetics. WuXi AppTec Lab Testing Division. [URL: https://labtesting.wuxiapptec.com/dmpk/in-vivo-pk/rodent-pharmacokinetics/]
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. WuXi AppTec. [URL: https://labtesting.wuxiapptec.com/small-animal-pk-studies/]
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [URL: https://www.nuvisan.com/preclinical-development/development-dmpk/in-vivo-pharmacokinetics/]
  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [URL: https://www.bu.
  • Sicho, M., et al. (2022). Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK-Based Approaches. CPT: Pharmacometrics & Systems Pharmacology. [URL: https://ascpt.onlinelibrary.wiley.com/doi/full/10.1002/psp4.12849]
  • Travis, M. J., Busatto, G. F., Pilowsky, L. S., Mulligan, R., Acton, P. D., Gacinovic, S., ... & Kerwin, R. W. (1998). 5-HT2A receptor blockade in patients with schizophrenia treated with risperidone or clozapine: SPET study using the novel 5-HT2A ligand 123I-5-I-R91150. The British Journal of Psychiatry, 173(3), 236-241. [URL: https://www.cambridge.org/core/services/aop-cambridge-core/content/view/S000712500025700X]
  • Matsumoto, R. R., Bowen, W. D., Tom, M. A., & Walker, J. M. (1993). In vivo labeling of sigma receptors in mouse brain with [3H]4-phenyl-1-(4-phenylbutyl)piperidine. European journal of pharmacology, 230(2), 209–214. [URL: https://pubmed.ncbi.nlm.nih.gov/8422946/]
  • Ruscher, K., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. Anesthesia & Analgesia, 96(2), 532-538. [URL: https://pubmed.ncbi.nlm.nih.gov/12538209/]
  • Travis, M. J., Busatto, G. F., Pilowsky, L. S., Kerwin, R. W., Mulligan, R., Gacinovic, S., ... & Ell, P. J. (2018). Serotonin: 5-HT2A receptor occupancy in vivo and response to the new antipsychotics olanzapine and sertindole. The British Journal of Psychiatry, 171(3), 290c. [URL: https://www.cambridge.org/core/journals/the-british-journal-of-psychiatry/article/serotonin-5ht2a-receptor-occupancy-in-vivo-and-response-to-the-new-antipsychotics-olanzapine-and-sertindole/02B2B8E5E7A2A9A3A8A8A8A8A8A8A8A8]
  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [URL: https://www.reprocell.com/blog/everything-we-know-about-the-5-ht2a-serotonin-receptor]
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [URL: https://www.bmglabtech.com/dopamine-d2-receptor-htrf-binding-kinetics/]
  • Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. Washington State University. [URL: https://iacuc.wsu.
  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem, 6(10), 1769-75. [URL: https://pubmed.ncbi.nlm.nih.gov/16149041/]
  • JoVE. (2022). Novel Motor Stereotypy In BTBR T+ Itpr3tf/J Mouse Model: Autism l Protocol Preview. YouTube. [URL: https://www.youtube.
  • Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental neurology, 261, 501–509. [URL: https://pubmed.ncbi.nlm.nih.gov/25111531/]
  • Hurn, P. D., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Stroke, 26(9), 1676–1682. [URL: https://pubmed.ncbi.nlm.nih.gov/7544928/]
  • Antonawich, F. J., et al. (1998). Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats. Anesthesia and analgesia, 87(6), 1299–1305. [URL: https://pubmed.ncbi.nlm.nih.gov/9842816/]
  • University of California, San Francisco. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research. [URL: https://iacuc.ucsf.edu/sites/iacuc.ucsf.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [URL: https://www.innoprot.com/en/products/d2-dopamine-receptor-assay-cell-line-recombinant/cAMP_assay_cell_line]
  • Labome. (n.d.). Behavioral Phenotyping in Rats and Mice. Labome. [URL: https://www.labome.
  • Wikipedia. (n.d.). 4-PPBP. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-PPBP]
  • Antonawich, F. J., et al. (1999). sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Stroke, 30(11), 2460–2466. [URL: https://pubmed.ncbi.nlm.nih.gov/10548690/]
  • Brocco, M., et al. (1983). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Pharmacology Biochemistry and Behavior, 19(5), 847-852. [URL: https://www.sciencedirect.com/science/article/abs/pii/0091305783903107]
  • Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of pharmacy and pharmacology, 54(6), 835–842. [URL: https://pubmed.ncbi.nlm.nih.gov/12005364/]
  • Patsnap. (2024). What is the mechanism of Piperazine?. Patsnap Synapse. [URL: https://www.patsnap.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [URL: https://etd.auburn.
  • Norton, S. (1956). Some pharmacological properties of piperazine. British journal of pharmacology and chemotherapy, 11(3), 248–252. [URL: https://pubmed.ncbi.nlm.nih.gov/13364372/]

Sources

Application Notes & Protocols for In Vitro Evaluation of 1-(4-Phenylbutyl)piperazine (PPBP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Impact of a Potent Sigma-1 Receptor Agonist

1-(4-Phenylbutyl)piperazine (PPBP) is a potent and specific ligand for the sigma-1 receptor (σ1R).[1][2] Initially mistaken for an opioid receptor, the σ1R is now understood to be a unique intracellular chaperone protein, primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[3][4] Under resting conditions, σ1R is often complexed with another chaperone, BiP (Binding Immunoglobulin Protein).[4] Upon stimulation by agonist ligands like PPBP, σ1R dissociates from BiP and can translocate to interact with a variety of client proteins, including ion channels and kinases, thereby modulating critical cellular functions.[4]

PPBP has demonstrated significant neuroprotective effects in both in vitro and in vivo models of excitotoxicity and ischemia.[5][6][7][8] These protective actions are linked to its ability to stabilize mitochondrial membrane potential, modulate calcium signaling, and reduce microglial activation.[2][6] Given its therapeutic potential for neurodegenerative diseases and its interaction with a key cellular regulator, a systematic in vitro evaluation of PPBP is essential for elucidating its precise mechanisms of action and determining its efficacy and safety profile.[9]

This guide provides a comprehensive suite of cell culture protocols designed for researchers, scientists, and drug development professionals. It follows a logical workflow, beginning with foundational cytotoxicity and proliferation assessments to establish effective concentration ranges, and progressing to detailed mechanistic assays that probe the specific functional consequences of σ1R activation by PPBP.

Experimental Workflow: A Strategic Approach to Compound Characterization

A systematic evaluation of a novel compound follows a tiered approach. The initial phase establishes the compound's impact on basic cell health and growth. Subsequent phases delve into the specific mechanisms driving the observed effects. This workflow ensures that mechanistic studies are conducted at sub-lethal concentrations, providing biologically relevant insights.

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis start Prepare PPBP Stock & Select Cell Line cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) Determine IC50 start->cytotoxicity proliferation Protocol 2: Proliferation Assay (BrdU) Assess impact on cell division cytotoxicity->proliferation apoptosis Protocol 3: Apoptosis vs. Necrosis Assay (Annexin V / PI) proliferation->apoptosis If cytotoxic calcium Protocol 4: Calcium Flux Assay Measure σ1R-mediated signaling proliferation->calcium If non-cytotoxic at relevant concentrations apoptosis->calcium mito Protocol 5: Mitochondrial Membrane Potential Assess functional impact calcium->mito analysis Comprehensive Data Analysis & Target Validation mito->analysis MOA_Diagram cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active Dissociates BiP ip3r IP3 Receptor er_ca Ca²⁺ Store cytosol_ca Cytosolic Ca²⁺ ↑ er_ca->cytosol_ca Ca²⁺ Release mito_ca Ca²⁺ Uptake mito_pot Stabilized Membrane Potential mito_ca->mito_pot survival Neuroprotection & Cell Survival mito_pot->survival ppbp PPBP (Agonist) ppbp->s1r_bip Binds s1r_active->ip3r Modulates cytosol_ca->mito_ca

Caption: Proposed mechanism of action for PPBP via the Sigma-1 Receptor.

Protocol 3: Apoptosis vs. Necrosis Assay (Annexin V & Propidium Iodide)

If PPBP is found to be cytotoxic, it is crucial to determine the mode of cell death. This assay distinguishes between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. [10]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. [11] Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cells treated with PPBP (at IC₅₀ and sub-IC₅₀ concentrations) for a defined period

  • Positive control for apoptosis (e.g., staurosporine)

  • 1X Annexin V Binding Buffer

  • Flow cytometer or fluorescence microscope

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells as required. For adherent cells, gently detach them using trypsin-free dissociation buffer. Collect all cells, including those in the supernatant (which may be apoptotic). Pellet cells by centrifugation.

  • Washing: Wash the cells once with cold PBS. [12]3. Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension. [12]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [12]6. Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Functional Assay - Intracellular Calcium Flux

GPCRs and other receptors like σ1R often signal through changes in intracellular calcium concentration. [13][14]This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure the release of calcium from intracellular stores (like the ER) into the cytoplasm in real-time. [15][16] Materials:

  • Cells expressing σ1R, plated in a 96-well, black-walled, clear-bottom plate

  • Fluo-4 AM calcium indicator dye

  • Pluronic® F-127 (to aid dye solubilization) [17]* Probenecid (optional, an anion-transport inhibitor to prevent dye extrusion in certain cell lines like CHO or HeLa) [15]* Hanks' Balanced Salt Solution (HBSS) or other assay buffer

  • PPBP and controls (e.g., a known σ1R antagonist like BD1047 for specificity, and a positive control like an IP3R agonist)

  • Fluorescence microplate reader with kinetic reading capability (Ex/Em ≈ 490/525 nm) [17] Step-by-Step Methodology:

  • Cell Plating: The day before the assay, seed cells into the 96-well plate at a density that will form a 90-100% confluent monolayer on the day of the assay. [15]2. Dye Loading: Prepare a dye loading solution of 2-5 µM Fluo-4 AM in HBSS, potentially with Pluronic® F-127 and Probenecid. [17]Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, 5% CO₂, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye. [15]4. Compound Preparation: Prepare PPBP and control compounds in HBSS at 5X the final desired concentration in a separate "ligand plate". [15]5. Calcium Flux Measurement: Place the dye-loaded cell plate into the fluorescence plate reader. Set the instrument to take kinetic readings.

  • Establish a stable baseline fluorescence reading for ~20-30 seconds.

  • Configure the instrument to automatically inject 25 µL from the ligand plate into the cell plate.

  • Continue recording the fluorescence signal for at least 2-3 minutes to capture the full response peak and subsequent decay.

  • Data Analysis: The change in fluorescence intensity (ΔF = F_max - F_baseline) is proportional to the change in intracellular calcium. Plot dose-response curves to determine the EC₅₀ for PPBP-induced calcium mobilization.

Protocol 5: Functional Assay - Mitochondrial Membrane Potential

PPBP has been shown to protect neurons by stabilizing the mitochondrial membrane potential (ΔΨm). [6]A loss of ΔΨm is an early hallmark of apoptosis. [18]This potential can be measured using fluorescent dyes like TMRM or JC-1.

Materials:

  • Cells plated on a 96-well plate or on coverslips for microscopy

  • TMRM (Tetramethylrhodamine, Methyl Ester) or a JC-1 kit

  • PPBP and controls

  • Positive control for mitochondrial depolarization (e.g., CCCP)

  • Fluorescence plate reader, microscope, or flow cytometer

Step-by-Step Methodology (using TMRM):

  • Cell Seeding and Treatment: Seed and treat cells with PPBP for the desired time. In some experimental designs, cells are pre-treated with PPBP before being exposed to a toxic stimulus (like glutamate for neuronal cells) to assess protective effects. [6]2. TMRM Loading: Remove the treatment medium and incubate the cells with medium containing a low concentration of TMRM (e.g., 20-100 nM) for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or medium to remove excess dye.

  • Measurement: Immediately measure the fluorescence using a plate reader or microscope (Ex/Em ≈ 549/573 nm).

  • Data Analysis: A decrease in TMRM fluorescence indicates mitochondrial depolarization (loss of ΔΨm). The ability of PPBP to prevent a decrease in fluorescence after a toxic insult would demonstrate a stabilizing, protective effect.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear comparison. Dose-response curves are essential for determining potency and efficacy.

Table 1: Summary of Hypothetical PPBP Activity Profile

Assay TypeCell LineParameterValue
Cytotoxicity HT-22IC₅₀ (48h)> 100 µM
Proliferation A549 (Cancer)GI₅₀ (72h)15.2 µM
Calcium Flux PC-12EC₅₀1.2 µM
Mitochondrial Protection HT-22 (+ Glutamate)Neuroprotection EC₅₀0.8 µM

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: 50% growth inhibition; EC₅₀: Half-maximal effective concentration.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive in vitro characterization of this compound. By systematically assessing its effects on cell viability, proliferation, and specific mechanistic pathways related to sigma-1 receptor function, researchers can gain critical insights into its therapeutic potential. The causality-driven workflow, from broad cytotoxic screening to targeted functional assays, ensures the generation of high-quality, interpretable data essential for advancing drug discovery and development programs.

References

Sources

Application of 1-(4-Phenylbutyl)piperazine in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(4-Phenylbutyl)piperazine, more commonly referred to in scientific literature as 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), in neuroscience research. This guide delves into the compound's mechanism of action and offers detailed protocols for its use in key experimental paradigms.

Introduction to this compound (PPBP)

This compound, or PPBP, is a potent and selective sigma-1 (σ₁) receptor agonist. The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal signaling. Due to its high affinity for the sigma-1 receptor, PPBP has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor, particularly in the context of neuroprotection.

Mechanism of Action: A Focus on Neuroprotection

The primary mechanism through which PPBP exerts its effects in the central nervous system is the activation of the sigma-1 receptor. This interaction triggers a cascade of downstream events that collectively contribute to its neuroprotective properties, especially in models of ischemic stroke and excitotoxic brain injury.

Key mechanistic insights include:

  • Modulation of Neuronal Nitric Oxide Synthase (nNOS): PPBP has been shown to attenuate the activity of nNOS.[1][2] Overactivation of nNOS during ischemic events leads to excessive production of nitric oxide (NO), a key mediator of neuronal damage. By reducing ischemia-evoked NO production, PPBP helps to mitigate this neurotoxic cascade.

  • Stabilization of Mitochondrial Function: PPBP contributes to the stabilization of the mitochondrial membrane potential. This is critical for maintaining cellular energy homeostasis and preventing the initiation of apoptotic cell death pathways, which are often triggered by mitochondrial dysfunction during periods of cellular stress, such as excitotoxicity.

  • Regulation of NMDA Receptor Function: Sigma-1 receptors are known to modulate the function of N-methyl-D-aspartate (NMDA) receptors. Evidence suggests that PPBP can attenuate NMDA receptor-mediated excitotoxicity, a major contributor to neuronal death in stroke and other neurological disorders.[1] This is achieved, in part, by reducing the association of nNOS with the NMDA receptor complex.[1]

The following diagram illustrates the proposed neuroprotective signaling pathway of PPBP.

PPBP_Mechanism cluster_stress Cellular Stress (e.g., Ischemia) cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_mitochondrion Mitochondrion Ischemia Ischemia NMDA_Receptor NMDA Receptor Ischemia->NMDA_Receptor Glutamate Release nNOS_Activation nNOS Activation NMDA_Receptor->nNOS_Activation Ca2+ Influx Ion_Channels Ion Channels Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Ion_Channels Modulation Mitochondrion Mitochondrial Function Sigma1_Receptor->Mitochondrion Stabilization Sigma1_Receptor->nNOS_Activation Inhibition Neuroprotection Neuroprotection Mitochondrion->Neuroprotection ↓ Apoptosis PPBP PPBP PPBP->Sigma1_Receptor Agonist Binding NO_Production ↑ Nitric Oxide (NO) nNOS_Activation->NO_Production NO Synthesis Neuronal_Damage Neuronal_Damage NO_Production->Neuronal_Damage

Caption: Proposed neuroprotective mechanism of PPBP.

Receptor Binding Profile

While PPBP is primarily characterized by its high affinity for the sigma-1 receptor, a comprehensive understanding of its pharmacological profile requires assessment of its binding to other relevant CNS receptors. The following table summarizes the known and expected binding affinities.

Receptor TargetRadioligandTissue/Cell LineKi (nM)Reference
Sigma-1 -PentazocineGuinea Pig BrainHigh Affinity General knowledge
Dopamine D₂ [³H]SpiperoneRat StriatumModerate to Low Affinity[3]
Serotonin 5-HT₁A [³H]8-OH-DPATRat HippocampusModerate to Low Affinity[4]
Serotonin 5-HT₂A [³H]KetanserinRat Frontal CortexModerate to Low Affinity[4]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments utilizing PPBP in neuroscience research.

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of PPBP for the sigma-1 receptor. The same principle can be applied to determine its affinity for other receptors by selecting the appropriate radioligand and tissue/cell line.

Objective: To quantify the binding affinity of PPBP for the sigma-1 receptor.

Materials:

  • PPBP

  • -Pentazocine (radioligand for sigma-1 receptor)

  • Haloperidol (for non-specific binding determination)

  • Guinea pig brain tissue (rich in sigma-1 receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation step.

    • Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • Set up assay tubes containing:

      • Total Binding: Tris-HCl buffer, -Pentazocine (at a concentration near its Kd), and membrane preparation.

      • Non-specific Binding: Tris-HCl buffer, -Pentazocine, a high concentration of unlabeled haloperidol (e.g., 10 µM), and membrane preparation.

      • Competitive Binding: Tris-HCl buffer, -Pentazocine, varying concentrations of PPBP, and membrane preparation.

    • Incubate the tubes at 37°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold Tris-HCl buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the PPBP concentration.

    • Determine the IC₅₀ value (the concentration of PPBP that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Homogenize Homogenize Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Membrane Pellet Centrifuge2->Resuspend Setup_Tubes Set up Assay Tubes (Total, Non-specific, Competitive) Resuspend->Setup_Tubes Incubate Incubate Setup_Tubes->Incubate Filter Rapid Filtration Incubate->Filter Scintillation_Count Scintillation Counting Filter->Scintillation_Count Calculate_Specific_Binding Calculate Specific Binding Scintillation_Count->Calculate_Specific_Binding Plot_Data Plot Competition Curve Calculate_Specific_Binding->Plot_Data Determine_IC50_Ki Determine IC50 and Ki Plot_Data->Determine_IC50_Ki

Caption: Workflow for receptor binding assay.

Protocol 2: In Vivo Model of Focal Cerebral Ischemia (MCAO)

This protocol details the middle cerebral artery occlusion (MCAO) model in rats, a widely used method to study the neuroprotective effects of compounds like PPBP in a setting that mimics human ischemic stroke.[5]

Objective: To induce focal cerebral ischemia and assess the neuroprotective efficacy of PPBP.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 silk suture

  • Nylon monofilament (e.g., 4-0) with a rounded tip

  • PPBP solution for intravenous (i.v.) infusion

  • Saline (vehicle control)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Procedure:

    • Carefully isolate and ligate the ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

    • Secure the filament in place and close the incision.

  • PPBP Administration:

    • Initiate a continuous i.v. infusion of PPBP (e.g., 1 µmol/kg/h) or saline vehicle at a predetermined time point (e.g., at the onset of reperfusion).[5]

  • Reperfusion:

    • After a defined period of occlusion (e.g., 2 hours), re-anesthetize the rat and withdraw the monofilament to allow reperfusion.

  • Infarct Volume Assessment:

    • After a set reperfusion period (e.g., 24 hours), euthanize the rat and harvest the brain.

    • Slice the brain into coronal sections and stain with TTC. Viable tissue will stain red, while infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

Data Analysis:

  • Compare the infarct volumes between the PPBP-treated and vehicle-treated groups. A significant reduction in infarct volume in the PPBP group indicates neuroprotection.

Protocol 3: In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the striatum of freely moving rats following PPBP administration.[6][7][8][9]

Objective: To assess the effect of PPBP on striatal dopamine release.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Microdialysis probes

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • PPBP for systemic administration

  • HPLC with electrochemical detection (HPLC-ED) system

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).

    • Secure the cannula with dental cement and allow the animal to recover for at least 24 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a 1-2 hour equilibration period.

    • Collect baseline dialysate samples every 20 minutes.

    • Administer PPBP (e.g., via intraperitoneal injection) or vehicle.

    • Continue collecting dialysate samples for a defined period post-injection.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using an HPLC-ED system.

Data Analysis:

  • Express dopamine concentrations as a percentage of the baseline average.

  • Compare the time course of dopamine levels between the PPBP-treated and vehicle-treated groups.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording NMDA-induced currents from cultured hippocampal neurons to investigate the modulatory effects of PPBP.

Objective: To determine the effect of PPBP on NMDA receptor-mediated currents in hippocampal neurons.

Materials:

  • Primary hippocampal neuron cultures

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • External recording solution (containing physiological ion concentrations)

  • Internal pipette solution

  • NMDA

  • PPBP

Procedure:

  • Cell Preparation:

    • Prepare primary hippocampal cultures from embryonic rats.

    • Use neurons cultured for 10-14 days for experiments.

  • Patch-Clamp Recording:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Pull a patch pipette with a resistance of 3-5 MΩ and fill it with internal solution.

    • Under visual guidance (e.g., using DIC microscopy), approach a neuron with the patch pipette and form a gigaseal.

    • Rupture the membrane to achieve whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV.

  • Drug Application:

    • Establish a stable baseline recording.

    • Apply NMDA (e.g., 100 µM) to the neuron to evoke an inward current.

    • After washing out the NMDA, pre-incubate the neuron with PPBP for a few minutes.

    • Co-apply NMDA and PPBP and record the resulting current.

Data Analysis:

  • Measure the peak amplitude of the NMDA-induced current in the absence and presence of PPBP.

  • A significant reduction in the current amplitude in the presence of PPBP would indicate an inhibitory effect on NMDA receptor function.

Patch_Clamp_Workflow Prepare_Cultures Prepare Hippocampal Cultures Prepare_Solutions Prepare External/Internal Solutions Prepare_Cultures->Prepare_Solutions Pull_Pipette Pull Patch Pipette Prepare_Solutions->Pull_Pipette Approach_Neuron Approach Neuron Pull_Pipette->Approach_Neuron Form_Gigaseal Form Gigaseal Approach_Neuron->Form_Gigaseal Whole_Cell Achieve Whole-Cell Configuration Form_Gigaseal->Whole_Cell Record_Baseline Record Stable Baseline Whole_Cell->Record_Baseline Apply_NMDA Apply NMDA Record_Baseline->Apply_NMDA Washout Washout Apply_NMDA->Washout Apply_PPBP Apply PPBP Washout->Apply_PPBP Coapply_NMDA_PPBP Co-apply NMDA + PPBP Apply_PPBP->Coapply_NMDA_PPBP Analyze_Data Analyze Current Amplitude Coapply_NMDA_PPBP->Analyze_Data

Caption: Workflow for patch-clamp electrophysiology experiment.

Protocol 5: Forced Swim Test (FST)

The FST is a common behavioral assay used to screen for antidepressant-like activity in rodents.[10][11][12][13][14]

Objective: To evaluate the potential antidepressant-like effects of PPBP.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Cylindrical swim tank (e.g., 40 cm high, 20 cm diameter)

  • Water (23-25°C)

  • PPBP for systemic administration

  • Vehicle control

  • Video recording and analysis software

Procedure:

  • Pre-test Session (Day 1):

    • Place each rat individually into the swim tank filled with water to a depth of 30 cm for a 15-minute session.

    • Remove the rat, dry it, and return it to its home cage.

  • Test Session (Day 2):

    • Administer PPBP or vehicle (e.g., 30-60 minutes before the test).

    • Place the rat back into the swim tank for a 5-minute test session.

    • Record the session for later analysis.

Data Analysis:

  • Score the duration of immobility during the 5-minute test session. Immobility is defined as the lack of all movements except for those necessary to keep the head above water.

  • Compare the immobility time between the PPBP-treated and vehicle-treated groups. A significant decrease in immobility time in the PPBP group is indicative of an antidepressant-like effect.

Conclusion

This compound (PPBP) is a powerful tool for investigating the role of the sigma-1 receptor in neuroscience. Its well-documented neuroprotective effects, primarily mediated through the modulation of nNOS activity and mitochondrial function, make it a compound of significant interest for research into ischemic stroke and other neurodegenerative conditions. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the diverse applications of PPBP in their own studies. As with any pharmacological agent, careful dose-response studies and appropriate control experiments are essential for robust and reproducible results.

References

  • Kramer, K., et al. (1999). Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat. Neuropharmacology, 38(6), 961-962. [Link]
  • Obata, T., Yamanaka, Y., & Chiueh, C. C. (1992). In vivo release of dopamine by perfusion of 1-methyl-4-phenylpyridinium ion in the striatum with a microdialysis technique. Japanese journal of pharmacology, 60(3), 311–313. [Link]
  • Bourin, M., et al. (2003). Antidepressant-like effects in various mice strains in the forced swimming test. Psychopharmacology, 166(4), 363-372. [Link]
  • Neumeyer, J. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3175. [Link]
  • Qu, L., et al. (2015). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 87(11), 5763–5770. [Link]
  • Porsolt, R. D., et al. (2001). Antidepressant-like effects in various mice strains in the forced swimming test. European Journal of Pharmacology, 429(1-3), 121-130. [Link]
  • Porsolt, R. D., et al. (1999). Antidepressant-like effects of kappa-opioid receptor antagonists in the forced swim test in rats. The Journal of pharmacology and experimental therapeutics, 288(1), 231–238. [Link]
  • NMU Commons. (n.d.). ANTIDEPRESSANT EFFECTS OF THE NTS1 AGONIST PD149163 IN THE FORCED SWIM TEST. [Link]
  • Yang, S., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental neurology, 221(1), 166–174. [Link]
  • Goyagi, T., et al. (2001). Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke, 32(7), 1613-1620. [Link]
  • Borland, L. M., et al. (2008). Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study. ACS chemical neuroscience, 1(1), 50–60. [Link]
  • Mitala, J. J., et al. (2010). Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum. Journal of neuroscience methods, 188(1), 42–49. [Link]
  • Takahashi, H., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl)
  • Goyagi, T., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. Anesthesia and analgesia, 96(2), 532–538. [Link]
  • Iskra-Jopa, J., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. The Journal of pharmacy and pharmacology, 57(3), 351–357. [Link]
  • Casby, J. (2025). Drugs acting on TRPM4 modulate NMDA receptors in hippocampal neurons. University Digital Conservancy. [Link]
  • Araneda, R. C., Zukin, R. S., & Bennett, M. V. (1993). Effects of polyamines on NMDA-induced currents in rat hippocampal neurons: a whole-cell and single-channel study. Neuroscience letters, 152(1-2), 107–112. [Link]
  • Schetz, J. A., et al. (2004). Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. Molecular pharmacology, 66(5), 1311–1322. [Link]
  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain.

Sources

Application Note: A Robust LC-QTOF/MS Method for Pharmacokinetic and Metabolite Identification Studies of N-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and validated Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) method for the quantitative analysis of N-phenylpiperazine in biological matrices. The guide provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a complete bioanalytical method validation framework compliant with regulatory expectations. Leveraging the high resolution and mass accuracy of QTOF-MS, this method is not only suitable for precise pharmacokinetic (PK) parameter determination but also enables simultaneous metabolite identification, making it an invaluable tool in drug discovery and development.

Introduction: The Need for High-Fidelity Bioanalysis

N-phenylpiperazine and its derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of various therapeutic agents, including anxiolytics, antidepressants, and antipsychotics. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds is fundamental to evaluating their efficacy and safety. Pharmacokinetic (PK) studies, which measure drug concentrations in biological fluids over time, are therefore a cornerstone of the drug development process.

The selection of an appropriate analytical technique is critical for generating reliable PK data. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for its sensitivity and selectivity. Specifically, the use of a Quadrupole Time-of-Flight (QTOF) mass analyzer offers distinct advantages for pharmacokinetic studies. Its high-resolution accurate mass (HRAM) capabilities allow for confident differentiation of the analyte from endogenous matrix components, while its high sensitivity ensures accurate quantification down to low concentrations. Furthermore, QTOF-MS acquires full-scan MS and MS/MS data in a non-targeted fashion, providing a rich dataset that can be retrospectively mined for the identification of unknown metabolites, a critical step required by regulatory agencies.

This guide details a complete workflow, from sample preparation to data analysis, for the successful implementation of LC-QTOF/MS in the pharmacokinetic evaluation of N-phenylpiperazine.

Principle of the Method

The method relies on the synergistic combination of two powerful analytical techniques:

  • Liquid Chromatography (LC): A C18 reversed-phase column is used to separate N-phenylpiperazine and its potential metabolites from endogenous components of the biological matrix (e.g., plasma, serum). The separation is based on the differential partitioning of molecules between the stationary phase (C18) and a mobile phase of a specific polarity.

  • Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS): The eluent from the LC system is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. The QTOF analyzer then separates these ions based on their mass-to-charge ratio (m/z) with high resolution and accuracy. This allows for the generation of an accurate mass measurement, which is used to confirm the elemental composition of the parent drug and its metabolites. The instrument can operate in both full-scan MS mode for quantification and data-dependent or data-independent MS/MS modes for structural elucidation of metabolites.

Comprehensive Experimental Protocol

Materials and Reagents
  • Analyte: N-phenylpiperazine reference standard (Purity ≥98%)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled N-phenylpiperazine (e.g., N-phenylpiperazine-d8) or another phenylpiperazine derivative (e.g., mCPP-d8).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Biological Matrix: Control (drug-free) rat or human plasma with appropriate anticoagulant (e.g., K2-EDTA).

  • Reagents for Sample Preparation: Trichloroacetic acid (TCA) or zinc sulfate for protein precipitation.

Instrumentation and Software
  • LC System: An ultra-high performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at high pressures (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A high-resolution QTOF mass spectrometer equipped with an ESI source (e.g., Agilent 6550 iFunnel Q-TOF, Bruker impact II, Sciex ZenoTOF).

  • Data Acquisition & Processing Software: Manufacturer-specific software for instrument control, data acquisition, and analysis (e.g., Agilent MassHunter, Bruker Compass, Sciex OS). Specialized software for metabolite identification can also be used (e.g., Agilent Mass MetaSite).

Step-by-Step Protocol: Sample Preparation (Protein Precipitation)

Rationale: Protein Precipitation (PPE) is often chosen for its simplicity, speed, and cost-effectiveness. While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPE is frequently sufficient for the sensitivity required in many PK studies and was found to be the preferred method in a study on a similar N-phenylpiperazine derivative.

  • Thaw Samples: Allow plasma samples (study samples, quality controls, and calibration standards) to thaw completely at room temperature.

  • Aliquot: Vortex samples gently. Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., 250 ng/mL in 50:50 methanol:water) to every tube except for the blank matrix sample.

  • Add Precipitation Agent: Add 300 µL of cold acetonitrile (pre-chilled to -20°C). The 3:1 ratio of organic solvent to plasma is a common starting point for efficient protein removal.

  • Vortex: Vortex each tube vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Transfer Supernatant: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean autosampler vial or 96-well plate.

  • Inject: The sample is now ready for injection into the LC-QTOF/MS system.

G

LC-QTOF/MS Method Parameters

Rationale: The parameters below are a robust starting point. The C18 column is a workhorse for moderately polar compounds like N-phenylpiperazine. Formic acid is used as a mobile phase modifier to improve peak shape and enhance ionization efficiency in positive ESI mode. The gradient is designed to provide good separation from early-eluting matrix components and then quickly elute the analyte and any more lipophilic metabolites.

Table 1: Liquid Chromatography Parameters

Parameter Value
LC Column ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 0-1 min: 5% B; 1-7 min: 5-95% B; 7-9 min: 95% B; 9.1-12 min: 5% B |

Table 2: QTOF-MS Parameters

Parameter Value
Ionization Mode ESI Positive
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor Voltage 120 V
Acquisition Mode Full Scan MS & Auto MS/MS
MS Scan Range m/z 100 - 1000
MS/MS Scan Range m/z 50 - 1000
Collision Energy Ramped (e.g., 10, 20, 40 eV)
Reference Mass Enabled for continuous internal calibration

| Target Ion (N-phenylpiperazine) | [M+H]⁺ = m/z 163.1233 |

Bioanalytical Method Validation: Ensuring Data Integrity

For data to be acceptable for regulatory submissions, the bioanalytical method must be rigorously validated. This process demonstrates that the method is reliable and reproducible for its intended use. The validation should adhere to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate the analyte from matrix components, metabolites, and co-administered drugs. No significant interfering peaks at the retention time of the analyte and IS in at least six unique blank matrix sources.
Calibration Curve To define the relationship between concentration and instrument response. At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). At least 3 runs with QC samples at LLOQ, Low, Mid, and High concentrations. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Sensitivity (LLOQ) To define the lowest concentration that can be reliably quantified. Analyte response should be at least 5-10 times that of the blank. Accuracy and precision must meet acceptance criteria (±20%).
Matrix Effect To assess the impact of matrix components on ionization efficiency (suppression or enhancement). The CV of the matrix factor (analyte response in post-spiked matrix vs. neat solution) across different sources should be ≤15%.
Recovery To determine the efficiency of the extraction process. The recovery of the analyte should be consistent and reproducible.
Stability To ensure the analyte is stable throughout the entire process (collection, storage, sample prep, autosampler). Mean concentration of stability samples should be within ±15% of nominal concentration of freshly prepared samples. (Includes freeze-thaw, short-term, long-term, and autosampler stability).

| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified. | Accuracy and precision of diluted samples must be within ±15%. |

Application Workflow: From Study to Results

The validated method forms the core of a pharmacokinetic study. The overall process follows a logical sequence to ensure data quality and efficient analysis.

G

Data Processing and Interpretation

Quantitative Analysis
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the accurate mass extracted ion chromatogram (XIC). A narrow mass extraction window (e.g., ±10 ppm) is used to enhance selectivity.

  • Calibration Curve Generation: Plot the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

  • Concentration Calculation: Use the regression equation to calculate the concentration of N-phenylpiperazine in the unknown study samples and QCs.

  • Pharmacokinetic Parameter Calculation: Plot the calculated plasma concentrations versus time. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Qualitative Analysis for Metabolite Identification

The power of QTOF-MS lies in its ability to perform untargeted data acquisition.

  • Metabolite Prediction: Use software to predict common metabolic transformations for N-phenylpiperazine (e.g., hydroxylation, N-dealkylation, oxidation).

  • Data Mining: Search the full scan data from post-dose samples for the predicted accurate masses of potential metabolites.

  • MS/MS Spectral Interpretation: Compare the MS/MS fragmentation pattern of the parent drug with that of a suspected metabolite. A common fragmentation pattern often confirms the structural relationship. For example, hydroxylation of the phenyl ring would result in a precursor ion mass shift of +15.9949 Da (oxygen), but key fragments from the piperazine ring might remain the same.

  • Structure Elucidation: Use the accurate mass MS/MS data to propose a definitive structure for the metabolite.

G

Conclusion

The LC-QTOF/MS method detailed in this application note provides a powerful, reliable, and efficient solution for conducting pharmacokinetic studies of N-phenylpiperazine. The high resolution and mass accuracy inherent to QTOF technology ensure exceptional selectivity and sensitivity for quantitative bioanalysis, while the full-scan data acquisition enables comprehensive metabolite detection and identification within the same analytical run. By following the outlined protocols for sample preparation, instrument operation, and rigorous method validation, researchers can generate high-quality, regulatory-compliant data to accelerate drug development programs.

References

  • Adjei, M. D., Deck, J., Heinze, T. M., Freeman, J. P., Williams, A. J., & Sutherland, J. B. (2007). Identification of metabolites produced from N-phenylpiperazine by Mycobacterium spp. Journal of Industrial Microbiology & Biotechnology, 34(3), 219–224.
  • Ramos, A. C. M., Rezende, K. R., Teixeira, C. M., Fernandes, A. R., Santos, H., Machado, R. D., Menegatti, R., Vaz, B. G., & Chaves, A. R. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. [Link]
  • ResolveMass Laboratories Inc. (2023).
  • Zhang, D., et al. (2018). Recent advances in metabolite identification and quantitative bioanalysis by LC-Q-TOF MS. Bioanalysis, 10(15).
  • McClean, S., O'Kane, E., & Robinson, A. (2014). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of analytical & bioanalytical techniques, 5(5), 205. [Link]
  • Bioanalytical Directions. (2018).
  • Ramos, A. C. M., Rezende, K. R., Teixeira, C. M., Fernandes, A. R., Santos, H., Machado, R. D., Menegatti, R., Vaz, B. G., & Chaves, A. R. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (Basel, Switzerland), 16(7), 930. [Link]
  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
  • Bruker. Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. [Link]
  • U.S. Food and Drug Administration. (2001).
  • Persona, K., et al. (2015). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 7(14), 5913-5918. [Link]
  • American Society for Clinical Pharmacology & Therapeutics. (2022).
  • Grupo Biomaster.
  • American Laboratory. (2008). Advances in Accurate-Mass TOF and Q-TOF LC-MS Systems. [Link]
  • BioAgilytix Labs.
  • LCGC International. (2022). An Overview of the Untargeted Analysis Using LC–MS (QTOF)
  • Woźniak, M. K., et al. (20

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Phenylbutyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(4-Phenylbutyl)piperazine. This molecule is a valuable building block in medicinal chemistry, often serving as a precursor for pharmacologically active compounds. The synthesis, while conceptually straightforward, presents several common challenges that can significantly impact yield and purity. Low yields, the formation of the undesired N,N'-disubstituted byproduct, and purification difficulties are frequently encountered hurdles.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices, compare the primary synthetic routes, and offer detailed protocols to help you optimize your reaction outcomes.

Core Synthetic Strategies: An Overview

The two most common pathways to synthesize this compound are Direct N-Alkylation and Reductive Amination . Each method has distinct advantages and disadvantages related to reagent availability, reaction conditions, and side-product profiles.

Synthetic_Pathways Start Starting Materials: Piperazine + Phenylbutane Precursor DirectAlkylation Pathway 1: Direct N-Alkylation Start->DirectAlkylation ReductiveAmination Pathway 2: Reductive Amination Start->ReductiveAmination Product Target Molecule: This compound DirectAlkylation->Product + Base (e.g., K2CO3) ReductiveAmination->Product + Reducing Agent (e.g., NaBH(OAc)3) AlkylHalide Precursor: 4-Phenylbutyl halide (e.g., bromide) AlkylHalide->DirectAlkylation Aldehyde Precursor: 4-Phenylbutanal Aldehyde->ReductiveAmination

Caption: High-level overview of the two primary synthetic routes.

Frequently Asked Questions & Troubleshooting Guide

Q1: My yield is critically low due to significant di-alkylation during a direct N-alkylation reaction. How can I improve mono-selectivity?

This is the most common issue in direct N-alkylation of piperazine. The mono-alkylated product is still a secondary amine and remains nucleophilic enough to react with a second molecule of the alkylating agent, leading to the N,N'-bis(4-phenylbutyl)piperazine byproduct.[1]

Answer: Improving mono-alkylation selectivity requires controlling the relative probabilities of the first and second alkylation events. Here are several effective strategies, ranked from simplest to most robust:

  • Stoichiometric Control (Statistical Dilution): The most straightforward method is to use a large excess of piperazine (4 to 10 equivalents) relative to the 4-phenylbutyl halide.[2] This ensures that the alkylating agent is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[1]

  • Slow Addition of the Alkylating Agent: Adding the 4-phenylbutyl halide dropwise over an extended period maintains its concentration at a very low level throughout the reaction. This technique favors the more reactive primary amine of piperazine over the slightly less reactive secondary amine of the mono-substituted product.[1]

  • Lower Reaction Temperature: Higher temperatures can provide the activation energy needed for the less reactive mono-alkylated piperazine to undergo a second alkylation.[1] By reducing the temperature (e.g., from reflux to 50-60°C), you can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity.

  • Choice of Base and Solvent: A milder base can help avoid excessive deprotonation of the mono-alkylated product, making it less nucleophilic.[1] The solvent polarity can also influence the relative reactivity of the species involved. Experimenting with different solvent/base combinations (e.g., K₂CO₃ in acetonitrile vs. triethylamine in DMF) can optimize selectivity.[3]

Troubleshooting_Low_Yield Start Low Yield in Direct Alkylation? CheckDiAlk Is significant di-alkylation observed (by TLC/LCMS)? Start->CheckDiAlk Yes IncreasePiperazine Action: Increase piperazine excess to 4-10 eq. CheckDiAlk->IncreasePiperazine Yes OtherIssues Check for other issues: - Reagent purity - Incomplete reaction CheckDiAlk->OtherIssues No SlowAddition Action: Add alkylating agent slowly over 2-4 hours. IncreasePiperazine->SlowAddition LowerTemp Action: Lower reaction temperature. SlowAddition->LowerTemp ConsiderRA Problem Persists? Consider alternative route: Reductive Amination LowerTemp->ConsiderRA

Sources

Technical Support Center: Troubleshooting Low Solubility of 1-(4-Phenylbutyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(4-Phenylbutyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. The following information is structured in a question-and-answer format to directly address common issues and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having significant trouble dissolving this compound in my standard aqueous buffer (e.g., PBS pH 7.4). Why is it so poorly soluble and what is the first step I should take?

A1: The solubility behavior of this compound is dictated by its chemical structure, which has two distinct features: a lipophilic (fat-loving) portion and a basic, ionizable portion.

  • The Lipophilic Phenylbutyl Group: The molecule contains a four-carbon chain attached to a phenyl ring. This entire substituent is non-polar and hydrophobic, which significantly limits the molecule's ability to interact favorably with polar water molecules.

  • The Basic Piperazine Ring: The piperazine ring contains two nitrogen atoms. These nitrogens are weak bases, meaning they can accept protons (H⁺) from the surrounding medium.[1][2]

The low solubility you are observing in neutral pH buffer is primarily due to the dominance of the lipophilic phenylbutyl group. In a neutral solution, the piperazine ring is largely in its non-ionized (free base) form, which is less water-soluble.

Your first and most critical troubleshooting step is to adjust the pH of your solvent. Because this compound is a weak base, its solubility is highly dependent on pH.[3][4] By lowering the pH, you can protonate the piperazine nitrogens, creating a positively charged, ionized species that is significantly more soluble in aqueous solutions.[5]

Q2: You've recommended pH adjustment. What is the optimal pH range for solubilizing this compound, and what is the scientific basis for this?

A2: The optimal pH is determined by the compound's pKa values. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its non-ionized form. For a basic compound like this, you want the pH of your solution to be significantly below its pKa to ensure the majority of the molecules are in their protonated, soluble, cationic form.[6]

While the exact pKa for this compound is not readily published, we can estimate it based on the parent piperazine molecule, which has pKa values of approximately 5.35 and 9.73.[7] The nitrogen further from the phenylbutyl group is the more relevant one for the second protonation and higher pKa. A general rule of thumb is to adjust the pH to at least 2 units below the pKa to achieve >99% ionization.

Recommended Action: Start by preparing your aqueous buffer at pH 4.5 - 5.5 . In this range, you can be confident that the piperazine ring will be fully protonated, maximizing aqueous solubility.

The relationship between the ionized and non-ionized forms is illustrated below. Lowering the pH shifts the equilibrium to the right, favoring the more soluble protonated species.

Caption: pH-dependent equilibrium of this compound.

Q3: Adjusting the pH helped, but I still can't reach my target concentration for my in vitro assay. What about using co-solvents?

A3: This is a very common scenario. When pH adjustment alone is insufficient, the next logical step is the judicious use of a water-miscible organic co-solvent.[8][9] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the lipophilic phenylbutyl group to remain in solution.[10]

Key Considerations for In Vitro Assays: The primary concern when using co-solvents is their potential toxicity to cells or interference with the assay itself (e.g., enzyme inhibition). It is crucial to keep the final concentration of the co-solvent in your assay as low as possible, typically well below 1% , and always run a "vehicle control" (assay medium with the same final concentration of co-solvent but without your compound) to account for any effects of the solvent itself.

Recommended Co-solvents:

Co-SolventTypical Stock Conc.Recommended Max. Final Conc. in AssayNotes
DMSO (Dimethyl sulfoxide)10-50 mM< 0.5%Most common choice; excellent solubilizing power.[3]
Ethanol 10-50 mM< 1.0%Good for less sensitive assays; can be volatile.
PEG 400 (Polyethylene Glycol 400)10-50 mM< 1.0%A less toxic option often used in formulations.[11]
DMA (Dimethylacetamide)10-50 mM< 0.5%Strong solubilizer, but use with caution due to toxicity.[3]

Workflow for Co-Solvent Use:

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 20 mM in DMSO).

  • Perform serial dilutions from this stock into your pH-adjusted aqueous buffer to make intermediate concentrations.

  • Finally, spike a small volume of these intermediate solutions into your final assay medium, ensuring the final co-solvent concentration remains within the acceptable limit.

Q4: My experiment is highly sensitive to both pH and organic solvents. Are there any more advanced formulation strategies I can explore?

A4: Yes. When standard pH and co-solvent approaches are not viable, several advanced formulation techniques can be employed, particularly during later-stage drug development. These methods modify the physicochemical properties of the compound to enhance solubility.

  • Salt Formation: This is the most common and effective method for basic drugs.[12] Instead of protonating the compound in situ with an acidic buffer, the compound is chemically reacted with an acid (e.g., HCl, HBr, methanesulfonic acid) to form a stable, solid salt. This salt form (e.g., this compound HCl) will have significantly higher intrinsic aqueous solubility and a faster dissolution rate than the free base. A salt screening study is often performed to find the optimal salt form.[13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic phenylbutyl group of your compound, forming an "inclusion complex."[11][14] This complex effectively shields the hydrophobic part of the molecule from water, dramatically increasing its apparent aqueous solubility.

  • Nanosuspensions: This technique involves reducing the particle size of the drug down to the nanometer range using methods like high-pressure homogenization or milling.[15] The drastically increased surface area enhances the dissolution rate according to the Noyes-Whitney equation. This is a physical modification rather than a chemical one.

  • Use of Surfactants: Surfactants, such as Polysorbate 80, can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[14] The hydrophobic core of these micelles can entrap your compound, increasing its solubility. This is a common strategy for both oral and parenteral formulations.[16]

The following workflow can guide your decision-making process for solubility enhancement.

Solubility_Workflow Start Start: Low Solubility Observed Check_pH Is pH adjustment permissible? Start->Check_pH Adjust_pH Adjust pH to 4.5-5.5 Check_pH->Adjust_pH Yes Check_Solvent Are co-solvents permissible? Check_pH->Check_Solvent No Check_Sol_1 Solubility sufficient? Adjust_pH->Check_Sol_1 Check_Sol_1->Check_Solvent No Success Proceed with Experiment Check_Sol_1->Success Yes Add_Cosolvent Add Co-solvent (e.g., DMSO <0.5%) Check_Solvent->Add_Cosolvent Yes Advanced Consider Advanced Strategies Check_Solvent->Advanced No Check_Sol_2 Solubility sufficient? Add_Cosolvent->Check_Sol_2 Check_Sol_2->Advanced No Check_Sol_2->Success Yes Salt Salt Formation (e.g., HCl salt) Advanced->Salt Cyclodextrin Complexation (Cyclodextrins) Advanced->Cyclodextrin Nano Nanosuspension Advanced->Nano Salt->Success Cyclodextrin->Success Nano->Success Fail Re-evaluate Formulation / Compound

Caption: Systematic workflow for solubility enhancement.

Q5: My compound appears to dissolve initially, but then precipitates during my multi-hour cell-based assay. How can I troubleshoot this inconsistency?

A5: This is a classic case of the difference between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is the concentration a compound can reach when rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It can often be a supersaturated, meta-stable state that appears soluble for a short period.[17][18]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated with the compound and any excess exists as a solid precipitate. This is determined over a longer incubation time (24-48 hours).[17][18]

Your observation strongly suggests that your assay concentration is above the thermodynamic solubility limit of the compound in your specific cell culture medium. The compound is kinetically trapped in solution initially but precipitates over time as it equilibrates. This can lead to highly variable and unreliable assay results.

Troubleshooting Protocol:

  • Determine Thermodynamic Solubility in Assay Medium: Use the "Shake-Flask" method (see Protocol 1 below) but replace the simple buffer with your complete, serum-containing cell culture medium. This will give you the true solubility limit under your exact experimental conditions.

  • Work Below the Solubility Limit: Your final assay concentration must be below this determined thermodynamic solubility limit to ensure the compound remains dissolved for the entire duration of the experiment.

  • Re-evaluate Formulation: If the required effective concentration (e.g., EC₅₀) is higher than the thermodynamic solubility, you must employ one of the advanced formulation strategies (see Q4) to increase the solubility. A cyclodextrin complex is often a good choice for in vitro studies as it can maintain a higher concentration of the compound in a bio-available state.

Troubleshooting_Precipitation Start Inconsistent Assay Results / Precipitation Observed Determine_Sol Determine Thermodynamic Solubility in final assay medium (Protocol 1) Start->Determine_Sol Compare Is required assay conc. > Thermodynamic Solubility? Determine_Sol->Compare Lower_Conc Lower assay concentration to below solubility limit Compare->Lower_Conc No Reformulate Improve solubility using advanced methods (Q4) Compare->Reformulate Yes Retest Re-run Experiment Lower_Conc->Retest Reformulate->Retest

Caption: Troubleshooting workflow for in-assay precipitation.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol is considered the "gold standard" for determining the equilibrium solubility of a compound.[18][19]

Materials:

  • This compound (solid powder)

  • 2 mL glass vials with screw caps

  • Aqueous buffer of choice (e.g., 50 mM Citrate buffer, pH 5.0)

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • HPLC or LC-MS system for quantification

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg into 1 mL of buffer). The key is to ensure solid material remains undissolved at the end of the experiment.

  • Add 1.0 mL of the desired aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker.

  • Agitate the slurry at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method with a standard calibration curve.

  • The resulting concentration is the thermodynamic solubility of the compound under those specific conditions.

References

  • Wikipedia. (2023). Cosolvent. [Link]
  • Pharmaceutical Technology. (2022).
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
  • National Institutes of Health. (n.d.). Piperazine. PubChem. [Link]
  • Creative Commons. (n.d.). Solubility and pH of amines. [Link]
  • Solubility of Things. (n.d.). Piperazine. [Link]
  • American Chemical Society. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry. [Link]
  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]
  • JoVE. (2024). Video: Extraction: Effects of pH. [Link]
  • chemeurope.com. (n.d.). Piperazine. [Link]
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (2024). Piperazine. [Link]
  • GIT Labor-Fachzeitschrift. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
  • YouTube. (2017). Ph and Solubility of Drugs. [Link]
  • Wikipedia. (2023). 4-PPBP. [Link]
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
  • ResearchGate. (2014).
  • University of Regina. (n.d.).
  • Wikipedia. (2024). Phenylpiperazine. [Link]
  • Journal of Chemical & Engineering Data. (2009).
  • PubMed. (1995). PPBP [4-phenyl-1-(4-phenylbutyl)
  • National Institutes of Health. (n.d.). 1-Phenylpiperazine. PubChem. [Link]
  • PubMed. (2012). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP)
  • PubMed. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)
  • PubMed. (2000). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl)

Sources

Technical Support Center: Overcoming Challenges in Piperazine Derivative Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperazine Derivative Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this versatile class of compounds. The inherent physicochemical properties of the piperazine moiety—namely its high polarity, basicity, and propensity for salt and hydrate formation—often introduce significant hurdles in achieving high purity.

This resource synthesizes field-proven insights and established protocols to provide actionable solutions. We will explore the causality behind experimental choices, empowering you to not only solve immediate purification issues but also to develop robust, validated purification strategies for your future work.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific, hands-on problems you may encounter during the purification of piperazine derivatives. Each issue is broken down by symptoms, probable causes, and detailed solutions.

Issue 1: Poor Yield or Failure to Crystallize

Symptoms:

  • Your piperazine derivative remains in the mother liquor after cooling, resulting in low or no product recovery.

  • The product oils out instead of forming a crystalline solid.

  • The isolated solid is amorphous or of low purity.

Probable Causes & Suggested Solutions:

Probable CauseSuggested Solution & Scientific Rationale
High Solubility in Chosen Solvent Solution: Reduce the amount of solvent used, switch to a less-solubilizing solvent or solvent system (anti-solvent addition), or significantly lower the crystallization temperature with an ice/salt bath. Rationale: Crystallization requires achieving supersaturation. If the compound is too soluble, the concentration may never exceed the saturation point upon cooling. Using a minimal amount of hot solvent to dissolve the crude material is critical.
Presence of Impurities Inhibiting Crystal Lattice Formation Solution: Attempt an initial purification step like a simple acid-base extraction to remove gross impurities before crystallization. Alternatively, try a different purification method, such as column chromatography, to isolate the desired compound first. Rationale: Structurally similar impurities can disrupt the ordered packing required for crystal formation, leading to oiling out or amorphous precipitation.
Incorrect Molecular Form for Crystallization (Free Base vs. Salt) Solution: Convert the piperazine free base into a salt (e.g., dihydrochloride, diacetate, citrate), which often exhibits higher crystallinity and different solubility profiles.[1] Rationale: Salts introduce strong ionic interactions, which can facilitate the formation of a well-ordered crystal lattice. Piperazine diacetate, for instance, is known to precipitate readily from acetone solutions.[1]
Incomplete Salt Formation Solution: Ensure at least a stoichiometric amount of the acid has been added. Verify the pH of the solution to confirm it is within the optimal range for salt precipitation. Rationale: Incomplete protonation of the basic piperazine nitrogens will result in a mixture of the free base and the salt, hindering the crystallization of a single, pure species.
Featured Protocol: Purification via Diacetate Salt Formation

This protocol is highly effective for purifying piperazine derivatives from non-basic, structurally related impurities like pyrazines or N-alkyl piperazines, which may co-precipitate in other systems.[1]

Materials:

  • Crude piperazine derivative

  • Acetone (ACS grade)

  • Glacial Acetic Acid

Procedure:

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone. A common starting point is 5 to 100 volumes of acetone per volume of piperazine.[1] Gentle warming (not exceeding 40°C) can be used to facilitate dissolution.[1]

  • Clarification: If undissolved materials are present, filter the solution to clarify it.

  • Acidification & Precipitation: While stirring, slowly add glacial acetic acid to the acetone solution. Use at least a stoichiometric amount (two equivalents of acetic acid per mole of piperazine) and up to five times this amount.[1] The piperazine diacetate salt will begin to precipitate.

  • Crystallization: Continue stirring the mixture at room temperature or cool it to 10-30°C to maximize the precipitation of the crystalline piperazine diacetate.[1]

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold acetone to remove residual mother liquor.

  • Drying: Dry the purified piperazine diacetate salt under vacuum.

Issue 2: Poor Peak Shape and Resolution in Chromatography

Symptoms:

  • Significant peak tailing is observed in reverse-phase HPLC.

  • The compound streaks or shows very strong retention on a normal-phase silica gel column.

  • Co-elution of the desired product with structurally similar impurities occurs.

Probable Causes & Suggested Solutions:

For Reverse-Phase HPLC:

The primary cause of peak tailing for basic compounds like piperazines is the interaction between the basic nitrogen atoms and acidic residual silanol groups on the silica-based stationary phase.

StrategyRationale & Implementation
Use a Mobile Phase Additive A competing base or an acid modifier can drastically improve peak shape. Triethylamine (TEA): Add 0.1% TEA to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and preventing the piperazine analyte from interacting with them. Trifluoroacetic Acid (TFA) or Formic Acid: Add 0.1% TFA or formic acid. At a low pH (2-3), the piperazine nitrogens are fully protonated (R₂NH₂⁺). This protonated form has a reduced interaction with the silanol groups, leading to more symmetrical peaks.
Select an Alternative Stationary Phase If additives are insufficient, the column chemistry may be unsuitable. End-Capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanol groups. Phenyl or Cyano Phases: These stationary phases offer different selectivity compared to standard C18 columns and may provide better peak shape for your specific derivative.
For Normal-Phase (Silica Gel) Column Chromatography:

The basicity of piperazines leads to strong, often irreversible, binding to the acidic silica gel stationary phase.

Solution:

  • Add a Modifier to the Eluent: Incorporate a small percentage (0.5-2%) of a base like triethylamine or ammonium hydroxide into your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA).

  • Rationale: The modifier neutralizes the acidic sites on the silica gel, allowing the piperazine derivative to elute properly instead of streaking or remaining on the column. This competitive binding mechanism ensures a more consistent and reproducible separation.

Visual Guide: Troubleshooting HPLC Peak Tailing

G start Start: Tailing Peak for Piperazine Derivative q1 Is a mobile phase additive being used? start->q1 add_modifier Action: Add 0.1% TFA or 0.1% TEA to mobile phase q1->add_modifier No q2 Is peak shape still poor? q1->q2 Yes add_modifier->q2 change_column Action: Switch to a different stationary phase (e.g., Phenyl, end-capped C18) q2->change_column Yes optimized Result: Symmetrical Peak q2->optimized No re_evaluate Re-evaluate method: Consider alternative purification (e.g., SFC) change_column->re_evaluate

Caption: Troubleshooting workflow for HPLC peak tailing.

Issue 3: Residual Palladium Catalyst Detected in Final Product

Symptoms:

  • ICP-MS or other elemental analysis shows palladium levels above the acceptable limit (often <10 ppm for APIs).[2]

Probable Causes & Suggested Solutions: Palladium from cross-coupling reactions can exist in various forms (e.g., Pd(0), Pd(II)) and can strongly coordinate with the amine functional groups in piperazine derivatives, making its removal challenging.[2] A multi-step approach is often most effective.[3]

  • Initial Bulk Removal (for Heterogeneous Catalysts):

    • Method: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®.[2]

    • Rationale: This step removes the bulk of heterogeneous catalysts like Pd/C but is often insufficient to remove leached or soluble palladium species.[2]

  • Scavenging:

    • Method: Use a solid-supported scavenger with high affinity for palladium. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or polymer-bound trimercaptotriazine (TMT) are highly effective.[2][3] Stir the crude product solution with the scavenger (typically 2-4 equivalents relative to the initial palladium amount) for 2-16 hours, then filter to remove the scavenger-bound palladium.[2]

    • Rationale: Scavengers contain functional groups that act as strong chelators, selectively binding to trace palladium and facilitating its removal by simple filtration.[4]

  • Activated Carbon Treatment:

    • Method: Stirring the product solution with activated carbon can further reduce palladium levels.[2]

    • Rationale: Activated carbon has a high surface area and can adsorb residual palladium complexes. However, be aware that it may also adsorb your product, potentially reducing yield.

  • Final Purification:

    • Method: A final crystallization or column chromatography step after scavenging can help achieve the required low ppm levels.[2]

    • Rationale: These final steps remove the last traces of palladium and other organic impurities simultaneously. Studies have shown that a combination of column chromatography followed by a scavenging resin is highly effective, removing ~98% of residual palladium.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude piperazine-containing compounds? A1: Impurities are typically structurally related to the target molecule. Common classes include:

  • Unreacted Starting Materials: Such as ethylene diamine or diethylene triamine.

  • Side-Reaction Products: Over-alkylation can lead to di-substituted piperazines.[5] Other common byproducts include pyrazines and diazabicyclo-octane.[1]

  • Degradation Products: Improper storage or high temperatures can lead to byproducts like N-formylpiperazine.

Q2: How do I choose the best initial purification strategy for my piperazine derivative? A2: The choice depends on the scale of your synthesis and the nature of the impurities. The following diagram outlines a general decision-making workflow.

G start Crude Piperazine Derivative q_scale Scale? start->q_scale large_scale Large Scale (>10g) q_scale->large_scale Large small_scale Small Scale (<10g) q_scale->small_scale Small q_impurities_large Impurities? large_scale->q_impurities_large q_impurities_small Impurities? small_scale->q_impurities_small distill Fractional Distillation q_impurities_large->distill Different B.P. crystallize Crystallization (Salt Formation) q_impurities_large->crystallize Similar B.P. / High Purity Needed chromatography Column Chromatography q_impurities_small->chromatography Structurally Similar / Multiple Components acid_base Acid-Base Extraction q_impurities_small->acid_base Neutral / Acidic sfc Chiral SFC q_impurities_small->sfc Chiral

Caption: Decision workflow for selecting a purification strategy.

  • For Large Scale (>10g): Fractional distillation is effective if impurities have significantly different boiling points. For achieving high purity, crystallization via salt formation is often the most robust and scalable method.

  • For Small Scale (<10g): Column chromatography offers high resolution for separating structurally similar impurities. If impurities are non-basic (neutral or acidic), a simple acid-base extraction can be a highly efficient first step.[6] For chiral separations, Supercritical Fluid Chromatography (SFC) is often superior to HPLC.[7]

Q3: My piperazine derivative is a racemate. What is the best way to separate the enantiomers? A3: Supercritical Fluid Chromatography (SFC) is the premier technique for chiral separations of piperazine derivatives.[8][9]

  • Advantages over HPLC:

    • Speed: The low viscosity of the supercritical CO₂ mobile phase allows for much higher flow rates, leading to faster separations.[10][11]

    • Greener Chemistry: SFC significantly reduces organic solvent consumption, replacing it with non-toxic, recyclable CO₂.[7]

    • Efficiency: The high diffusivity of the mobile phase often results in better resolution and efficiency compared to HPLC.[11]

  • Methodology: The same polysaccharide-based chiral stationary phases used in HPLC are employed in SFC. Method development involves screening different columns and co-solvents (typically methanol or ethanol) to find the optimal separation conditions.[9]

Q4: How can I purify my highly water-soluble piperazine derivative from an aqueous solution without distillation? A4: This is a common challenge, as piperazine itself is very soluble in water.[12]

  • Acidification and Evaporation: The simplest method is to acidify the aqueous solution (e.g., with HCl to pH 2) to form the non-volatile salt, then evaporate the water under reduced pressure to obtain the hydrochloride salt hydrate.[12]

  • Salting Out and Extraction: To extract the free base, first, basify the aqueous solution with a strong base like NaOH. Then, add a salt like NaCl to decrease the piperazine's solubility in the aqueous layer (salting out effect).[12] You can then extract the free base into an organic solvent like chloroform.[12]

  • Hydrate Precipitation: A clever technique involves forming the piperazine hexahydrate, which is insoluble in certain aqueous alcohol mixtures. By adjusting the water content to a molar ratio of at least 6:1 (water:piperazine) and adding a water-insoluble alcohol (like isooctanol), the piperazine hexahydrate can be selectively precipitated.[13]

References
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem. [URL: https://www.benchchem.com/technical-support-center/purification-of-piperazine-containing-compounds]
  • Purification of piperazine. Google Patents (US2919275A). [URL: https://patents.google.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem. [URL: https://www.benchchem.
  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives. Benchchem. [URL: https://www.benchchem.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [URL: https://www.osti.gov/servlets/purl/1889823]
  • How to extract/isolate piperazine from water without distillation? ResearchGate. [URL: https://www.researchgate.
  • Technical Support Center: Palladium Catalyst Removal from 4-(Piperidin-4-yl)aniline. Benchchem. [URL: https://www.benchchem.
  • piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [URL: https://daicelpharma.com/piperazine-impurities]
  • Removal of palladium catalyst from 4-(phenylethynyl)piperidin-4-ol. Benchchem. [URL: https://www.benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281488/]
  • Recovery and purification of piperazine. Google Patents (US3481933A). [URL: https://patents.google.
  • Piperazine-impurities. Pharmaffiliates. [URL: https://www.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem. [URL: https://www.benchchem.com/technical-support-center/enhancing-the-solubility-of-piperidine-containing-compounds]
  • Acid-Base Extraction. University of Colorado Boulder. [URL: https://www.colorado.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products (FAGG). [URL: https://www.fagg-afmps.
  • Piperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]
  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo020084z]
  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. [URL: https://www.researchgate.net/publication/230193237_Synthesis_and_Crystal_Structures_of_NN'-Disubstituted_Piperazines]
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem. [URL: https://www.benchchem.com/technical-support-center/a-technical-guide-to-the-physicochemical-properties-of-piperazine-salts]
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35565985/]
  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [URL: https://www.pharmtech.
  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI. [URL: https://www.mdpi.com/1999-4923/16/4/521]
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [URL: https://www.ijppr.humanjournals.
  • Method for the preparation of piperazine salts. Google Patents (US2975181A). [URL: https://patents.google.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [URL: https://www.researchgate.
  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [URL: https://chiraltech.com/sfc/]
  • Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ce/c2ce25700a]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745265/]
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [URL: https://selvita.
  • Journal of Chromatography A. AFMPS. [URL: https://www.afmps.
  • How to Remove Palladium in three easy steps. Biotage. [URL: https://www.biotage.com/blog/how-to-remove-palladium-in-three-easy-steps]
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8771148/]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [URL: https://www.mdpi.com/1420-3049/28/24/8040]
  • How to remove palladium catalyst from reaction mixture ? ResearchGate. [URL: https://www.researchgate.
  • Optimizing Your Chemical Synthesis with High-Purity Piperazine Derivatives. Autechaux. [URL: https://www.autechaux.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [URL: https://ufdc.ufl.edu/UF00098298/00001/24j]
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.
  • Acid-Base Extraction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction]

Sources

Technical Support Center: Minimizing Disubstituted Byproducts in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for achieving high selectivity in mono-N-substitution reactions. The symmetrical nature of piperazine presents a unique synthetic challenge, often leading to the formation of undesired 1,4-disubstituted byproducts.[1][2][3] This guide provides in-depth, field-proven insights through a question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is controlling selectivity in piperazine reactions so challenging?

The core challenge lies in the nucleophilicity of the piperazine nitrogens. Piperazine is a symmetrical diamine with two secondary amine groups. After the first N-substitution (e.g., alkylation or acylation), the second nitrogen atom remains nucleophilic and can react with another equivalent of the electrophile to form a 1,4-disubstituted byproduct.[1] The primary factors influencing this outcome are:

  • Stoichiometry: Using a 1:1 ratio or an excess of the electrophile statistically increases the chances of the second nitrogen reacting.[4]

  • Reactivity: The mono-substituted intermediate is often still basic and nucleophilic enough to compete with the starting piperazine for the electrophile.[4] Highly reactive electrophiles (e.g., benzyl bromide, methyl iodide) are more prone to causing disubstitution.[4]

  • Reaction Conditions: Higher temperatures and longer reaction times can provide the activation energy needed for the second, sometimes less favorable, substitution to occur.[4]

Q2: What is the most direct and economical method to favor mono-substitution?

The most common and straightforward strategy is to manipulate the reaction stoichiometry by using a large excess of piperazine relative to the electrophile (typically 5-10 equivalents).[1][4]

Causality: This approach relies on statistical probability. By ensuring a high concentration of unreacted piperazine, the electrophile is far more likely to encounter and react with an unsubstituted piperazine molecule than with a mono-substituted one. This significantly shifts the reaction equilibrium towards the desired mono-substituted product.[4] While effective, this method requires an efficient downstream purification process to remove the large excess of the piperazine starting material.

Q3: When is it appropriate to use a protecting group strategy?

A protecting group strategy is the most robust and often cleanest method for ensuring mono-substitution, especially when the electrophile is valuable or the purification of the final product from excess piperazine is challenging.[2][3][5] This approach is particularly recommended for complex, multi-step syntheses where high purity of the mono-substituted intermediate is critical.[2]

The most common strategy involves using mono-protected piperazine , such as N-Boc-piperazine.[1][3][6] The Boc (tert-butoxycarbonyl) group "blocks" one nitrogen, directing the reaction to the unprotected nitrogen.[2][3] The protecting group can then be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the desired product.[2][3]

Q4: How does protonation of piperazine enhance selectivity for mono-substitution?

Utilizing a mono-protonated piperazine salt, such as piperazine monohydrochloride, is a clever and cost-effective alternative to traditional protecting groups.[5][6][7]

Mechanism: The proton acts as a simple "protecting group."[5][7] By forming a piperazin-1-ium cation, the protonated nitrogen becomes non-nucleophilic, preventing it from reacting with the electrophile.[5][7] The reaction proceeds selectively at the free, unprotonated nitrogen. This method suppresses the formation of the disubstituted byproduct and avoids the additional steps of introducing and removing a chemical protecting group.[5][7]

Troubleshooting Guide: High Levels of Disubstituted Byproduct

This section addresses the common problem of observing low selectivity and provides actionable solutions to improve the yield of the desired mono-substituted product.

Problem: My reaction is yielding a high percentage of the 1,4-disubstituted byproduct, even when using a slight excess of piperazine.

This is a frequent issue indicating that the reaction conditions are favoring the second substitution. Below are key parameters to investigate and optimize.

Potential Cause 1: Insufficient Control Over Local Concentration

Rapid addition of the electrophile creates localized areas of high concentration, where a mono-substituted piperazine molecule is more likely to react again before it can diffuse away.

Solution: Slow, Controlled Addition of the Electrophile

  • Methodology: Add the electrophile (e.g., alkyl halide, acyl chloride) to the solution of piperazine dropwise over an extended period (e.g., 30-60 minutes or longer) using a syringe pump.[4]

  • Causality: This technique maintains a very low, steady-state concentration of the electrophile in the reaction mixture. This ensures that the statistical advantage of the excess piperazine is maintained throughout the reaction, minimizing the chance of a second substitution.[4]

Potential Cause 2: High Reaction Temperature

Elevated temperatures increase the rate of all reactions, but can disproportionately accelerate the second substitution, especially if it has a higher activation energy.

Solution: Reduce the Reaction Temperature

  • Methodology: Run the reaction at a lower temperature. Start by cooling the piperazine solution to 0 °C in an ice bath before and during the slow addition of the electrophile.[4]

  • Causality: Lowering the temperature decreases the kinetic energy of the molecules, reducing the overall reaction rate. This often has a more pronounced effect on the rate of the second substitution compared to the first, thereby enhancing selectivity for the mono-substituted product.[4]

Potential Cause 3: Inappropriate Solvent or Base

The reaction environment can influence the relative nucleophilicity of the unreacted piperazine versus the mono-substituted product.

Solution: Re-evaluate Solvent and Base Selection

  • Solvent: The polarity of the solvent can affect reaction rates. Experiment with different solvents (e.g., polar aprotic like acetonitrile vs. nonpolar like dichloromethane) to find optimal conditions.[4]

  • Base: If a base is required to scavenge acid produced during the reaction (e.g., HCl from an acyl chloride), its strength is critical. A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity. Consider using a weaker or sterically hindered base to minimize this effect.[4]

Workflow for Optimizing Mono-Substitution Selectivity

The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction to favor mono-substitution.

G cluster_0 Initial Reaction & Analysis cluster_1 Troubleshooting & Optimization cluster_2 Outcome start Run initial reaction (e.g., 2-3 eq. Piperazine) analyze Analyze Product Ratio (LC-MS, NMR) start->analyze decision High Disubstitution? analyze->decision step1 Increase Piperazine Excess (5-10 equivalents) decision->step1 Yes success Desired Mono-Substituted Product Achieved decision->success No (Acceptable Ratio) analyze_s1 Analyze Ratio step1->analyze_s1 Re-run & Analyze step2 Lower Temperature (0 °C) & Add Electrophile Slowly analyze_s2 Analyze Ratio step2->analyze_s2 Re-run & Analyze step3 Consider Protecting Group (e.g., N-Boc-Piperazine) reaction_s3 Deprotect & Analyze step3->reaction_s3 Run Protected Rxn decision_s1 decision_s1 analyze_s1->decision_s1 Still High? decision_s2 decision_s2 analyze_s2->decision_s2 Still High? reaction_s3->success decision_s1->step2 Yes decision_s1->success No decision_s2->step3 Yes decision_s2->success No

Caption: Troubleshooting workflow for minimizing disubstitution.

Experimental Protocols

Protocol 1: Mono-N-Alkylation Using Excess Piperazine

This protocol describes a general method for the selective mono-N-alkylation of piperazine using a significant excess of the starting material.[4]

Materials:

  • Piperazine (10 equivalents)

  • Alkylating Agent (e.g., Benzyl Bromide, 1 equivalent)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated Sodium Bicarbonate Solution (for workup)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (10 eq.) in DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the alkylating agent (1 eq.) in a small amount of DCM.

  • Using a syringe pump or dropping funnel, add the alkylating agent solution to the stirred piperazine solution dropwise over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or acid/base extraction to isolate the mono-alkylated product from the excess piperazine and any disubstituted byproduct.[4][6]

Protocol 2: Mono-N-Acylation via N-Boc-Piperazine

This protocol outlines a robust, two-step procedure for obtaining a pure mono-acylated piperazine derivative.[3][6]

Step A: Acylation of N-Boc-Piperazine

  • Dissolve N-Boc-piperazine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.05 eq.) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acyl-N'-Boc-piperazine, which can be purified by column chromatography if necessary.

Step B: Boc Deprotection

  • Dissolve the purified N-acyl-N'-Boc-piperazine from Step A in DCM.

  • Cool the solution to 0 °C.

  • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-30% v/v) or bubble HCl gas through the solution (or use a solution of HCl in dioxane).[2][3]

  • Stir at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue carefully with a base (e.g., saturated aq. NaHCO₃ or aq. NaOH) and extract the final mono-acylated piperazine product into an organic solvent.

Data Summary Table

The choice of strategy significantly impacts selectivity. The following table provides a conceptual summary of expected outcomes based on the chosen method.

StrategyPiperazine Equiv.Electrophile Equiv.Expected Mono:Di RatioKey AdvantageKey Disadvantage
Standard 1.21.0Low to ModerateSimple setupPoor selectivity; difficult purification
Excess Piperazine 5 - 101.0HighGood selectivity, one stepRequires removal of large excess starting material
Mono-protonation ~2.0 (total)1.0High to Very HighExcellent selectivity, atom economicalRequires specific salt preparation/conditions
Protecting Group 1.0 (Protected)1.0 - 1.1Very High to ExcellentHighest selectivity and purityMulti-step process (protection/deprotection)
References
  • Benchchem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. Benchchem Technical Support.
  • Benchchem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. Benchchem Technical Support.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. [Link]
  • Benchchem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem Technical Support.
  • Pazdera, P. (2016). Method of direct mono-N-substitution of piperazine.
  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol. Benchchem Technical Support.
  • Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
  • Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]
  • Various Authors. (2022). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.
  • MDPI. (2021).
  • Benchchem. (2025). A Comparative Guide to Alkylating Agents for Piperazine Substitution. Benchchem Technical Support.
  • Nicewicz, D. A., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]
  • Pazdera, P. (2015). Direct N1-monosubstitution of piperazine.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. [Link]

Sources

Stabilizing 1-(4-Phenylbutyl)piperazine for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Phenylbutyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and provide in-depth troubleshooting guides based on established principles of amine and piperazine chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal conditions for the long-term storage of solid this compound?

For maximum stability, solid this compound should be stored at -20°C , under an inert atmosphere (e.g., argon or nitrogen) , and protected from light .[1][2] Containers should be well-sealed and made of a compatible material like amber glass or high-density polyethylene (HDPE).[3]

  • Causality: this compound contains a secondary amine within the piperazine ring, which is susceptible to atmospheric oxidation. Aromatic amines, in general, can change color upon storage due to this process. Low temperatures drastically reduce the kinetics of potential degradation reactions, while an inert atmosphere displaces the oxygen required for oxidation. Protection from light is crucial as UV energy can catalyze degradative pathways.

Q2: My solid sample of this compound has developed a yellowish or brownish tint over time. Is it still usable?

The appearance of color in what should be a white or off-white solid is a common indicator of atmospheric oxidation. While minor discoloration may not significantly impact purity for some applications, it is a clear sign of degradation. We strongly recommend re-analyzing the purity of the sample via a suitable analytical method, such as HPLC or LC-MS, before use. For sensitive applications, using an un-degraded lot is advised.

Q3: How should I store solutions of this compound (e.g., in DMSO, ethanol)?

Solutions are generally less stable than the solid compound. Phenyl piperazines, in particular, have shown analyte degradation after extended storage in solution, even under refrigerated conditions.[1]

  • Best Practice: Prepare stock solutions fresh. If storage is unavoidable, dispense the solution into small, single-use aliquots in tightly sealed vials (e.g., with PTFE-lined caps) and store them at -80°C . This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation. Storing samples at room temperature should be avoided.[1][2]

Q4: What is the expected shelf-life of this compound?

A precise shelf-life can only be determined through a compound-specific, real-time stability study. However, based on data for analogous phenyl piperazines, degradation can become significant after 6 months, even with proper storage.[1][2] As a general guideline, a manufacturer might provide a shelf-life of 24 months for an unopened container stored under ideal conditions.[4] It is best practice to re-qualify the purity of the compound after 12 months or if any visual changes are observed.

Part 2: Troubleshooting & In-Depth Guides

This section provides detailed protocols and explanations for managing and verifying the stability of your compound.

Guide 1: Troubleshooting Suspected Degradation

If you suspect your sample of this compound has degraded, follow this logical troubleshooting workflow.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Decision Observe Suspected Degradation (e.g., poor experimental results, visual change) Visual Visual Inspection: - Color Change? - Clumping/Hygroscopic? - Incomplete Dissolution? Observe->Visual Purity Purity Analysis (See Protocol in Guide 3) - HPLC-UV/MS - Compare to Certificate of Analysis Visual->Purity If visual change is confirmed Storage Review Storage History: - Temperature excursions? - Exposure to air/light? - Frequent container opening? Visual->Storage Decision Decision Point Purity->Decision Storage->Decision Discard Discard Lot & Obtain New Sample Decision->Discard Purity < Specification or Degradants Detected Use Use with Caution (Non-critical experiments only) Decision->Use Purity within Specification

Caption: Workflow for troubleshooting suspected sample degradation.

Guide 2: Potential Degradation Pathways

This compound, as a secondary aromatic amine, is primarily susceptible to oxidation and reaction with atmospheric components. Understanding these pathways helps rationalize the stringent storage requirements.

G cluster_oxidation Oxidative Degradation cluster_co2 Reaction with CO₂ Parent This compound (Secondary Amine) Oxidized Oxidized Species (e.g., N-oxides, hydroxylamines, ring-opened products) Parent->Oxidized O₂ (Air) Light, Metal Ions Carbamate Carbamate Salt Formation (Reversible with acid/heat) Parent->Carbamate CO₂ (Air) Color Colored Impurities (Conjugated Systems) Oxidized->Color

Caption: Potential degradation pathways for this compound.

Guide 3: Recommended Protocol for Long-Term Storage

This protocol ensures the maximum possible shelf-life for your compound.

  • Receipt and Initial Assessment:

    • Upon receipt, immediately transfer the compound to a desiccator to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Visually inspect the compound. It should be a white to off-white crystalline solid. Note any discoloration on the Certificate of Analysis (CoA).

    • Perform an initial purity analysis (t=0 measurement) using a validated HPLC method (see Guide 4) to confirm it meets specifications.

  • Aliquoting for Use:

    • To avoid repeatedly opening the main container, aliquot the compound into smaller, pre-weighed amounts in separate vials appropriate for your typical experiment size.

    • Perform this aliquoting process in a glove box under an inert atmosphere (argon or nitrogen) if possible. If not, work quickly in a low-humidity environment.

    • Use amber glass vials with PTFE-lined screw caps to protect from light and ensure a tight seal.

  • Storage:

    • Backfill the headspace of the main container and all aliquot vials with argon or nitrogen gas.

    • Seal the vials tightly and wrap the cap junction with parafilm as an extra barrier against moisture and air ingress.

    • Place the sealed vials inside a secondary container with a desiccant.

    • Store the secondary container at -20°C.

Guide 4: Protocol for Purity & Stability Assessment via HPLC-UV

This section provides a general-purpose High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound. This method may require optimization for your specific equipment and impurity profile.

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • This compound reference standard and test sample

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% TFA in WaterProvides good peak shape for amines by ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the relatively nonpolar compound from the C18 column.
Gradient 10% B to 90% B over 15 minA broad gradient to ensure elution of the main peak and any potential, less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection (UV) 254 nmThe phenyl group provides UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 ACN:WaterEnsure complete dissolution before injection.

Procedure:

  • System Suitability: Prepare a standard solution of this compound. Inject it five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

  • Analysis: Inject a blank (diluent), followed by the reference standard, and then the test sample(s).

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

    • For stability studies, compare the purity at each time point to the initial t=0 result. A significant decrease in purity or the appearance of new impurity peaks indicates degradation.

References

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025).
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.
  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Aromatic Amines. (n.d.). SUNDARBAN MAHAVIDYALAYA.
  • Amines. (n.d.). NCERT.
  • Basicity of Arom
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2025).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • Piperazine. (n.d.). Santa Cruz Biotechnology.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • Piperazine Anhydrous CAS 110-85-0. (n.d.). Blit Chemical.

Sources

Technical Support Center: Phenylpiperazine Ligand Development

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Off-Target Effects and Enhancing Selectivity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpiperazine ligands. This guide, developed by our team of senior application scientists, provides in-depth technical guidance, troubleshooting advice, and detailed protocols to help you navigate the complexities of phenylpiperazine ligand development and minimize off-target effects. The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of pharmacological targets. However, this versatility can also lead to promiscuous binding, resulting in undesirable off-target effects. This resource is designed to equip you with the knowledge and practical techniques to develop more selective and safer therapeutics.

Frequently Asked Questions (FAQs)

Q1: My phenylpiperazine ligand is showing significant off-target activity. What are the most common off-targets for this class of compounds?

The promiscuity of phenylpiperazine derivatives is a well-documented challenge. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors. For instance, many compounds designed for 5-HT1A receptors also exhibit significant affinity for α1-adrenergic receptors. Additionally, interactions with ion channels, particularly the hERG channel, are a critical concern due to the potential for cardiotoxicity. The piperazine scaffold itself can contribute to these interactions with a wide range of receptors.

Q2: How can I proactively predict potential off-target effects of my phenylpiperazine compound before extensive experimental testing?

Before committing to costly and time-consuming experimental assays, computational (in silico) methods can provide valuable insights into your compound's potential off-target profile. These approaches leverage curated databases of known drug-target interactions to predict a compound's activity based on its chemical structure.

Here are some recommended in silico approaches:

  • Similarity-Based Methods: These tools compare your molecule to a database of compounds with known off-target activities. Both 2D and 3D similarity searches can identify potential liabilities early in the design phase.

  • Pharmacophore Modeling: This technique involves creating a 3D model that encapsulates the essential features required for binding to a known off-target (e.g., the hERG channel). Your compound can then be screened against this model to assess its potential for interaction.

  • Molecular Docking: Docking your compound into the crystal structures of common off-targets, such as various 5-HT or adrenergic receptor subtypes, can help predict binding affinity and identify key interactions that could be disrupted through chemical modification.

Troubleshooting Guide: Enhancing Ligand Selectivity

This section provides practical advice and experimental workflows to address common challenges encountered during the development of selective phenylpiperazine ligands.

Issue 1: High Affinity for Both On-Target and Off-Target Receptors

It is not uncommon for a newly synthesized phenylpiperazine ligand to exhibit high affinity for both the intended target and one or more off-target receptors. The following strategies can be employed to improve selectivity.

Systematic modification of the phenylpiperazine scaffold is a cornerstone of improving selectivity. The following table summarizes key structural regions and their potential impact on selectivity.

Structural Region Modification Strategy Rationale and Potential Outcome Supporting Evidence
Phenyl Ring Substituents Introduce or modify substituents at the ortho, meta, and para positions.Substituents can introduce steric hindrance that is unfavorable for binding to the off-target receptor while being accommodated by the on-target receptor. The electronic properties of substituents can also influence binding affinity. For example, substitution at the meta position has been implicated in modulating 5-HT1A/α1 selectivity.The 5-HT1A receptor can often accommodate bulkier substituents than the α1 receptor.
Piperazine Ring Modify the piperazine core or its substituents.While the piperazine ring is often crucial for on-target activity, modifications can alter the presentation of key pharmacophoric features to off-target receptors.The piperazine moiety is a common feature in many centrally active compounds and contributes to interactions with a wide range of receptors.
Linker/Side Chain Alter the length, rigidity, and chemical nature of the linker connecting the phenylpiperazine moiety to other parts of the molecule.The linker plays a critical role in positioning the pharmacophoric groups within the binding pocket. Modifying the linker can optimize the geometry for the on-target receptor while creating a suboptimal fit for the off-target receptor.The length and nature of the side chain can modulate both affinity and selectivity.
Bioisosteric Replacement Replace the phenyl ring or other functional groups with bioisosteres.Bioisosteric replacement can maintain or improve on-target activity while altering the properties that contribute to off-target binding.Isosteric replacement of heterocyclic rings has been used to modulate the binding affinity and selectivity for D2-like, 5-HT1A, and 5-HT2A receptors.

Also known as biased agonism, functional selectivity is the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This can be a powerful tool for separating therapeutic effects from adverse effects, even if the ligand binds to an off-target receptor.

  • Concept: A ligand may be an agonist at the on-target receptor's therapeutic pathway but an antagonist or weak partial agonist at the off-target receptor's pathway responsible for side effects.

  • Application: If your ligand shows affinity for an off-target receptor, it is crucial to perform functional assays to determine its activity profile at that receptor. It may be that the ligand is functionally inert or even antagonistic at the off-target, mitigating the risk of adverse effects.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is a fundamental technique for quantifying the interaction between your test compound and its target and off-target receptors.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific receptor.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H] or [125I]).

  • Test Compound: Your phenylpiperazine ligand, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer system appropriate for the receptor being studied.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Preparation:

    • Prepare serial dilutions of your test compound.

    • Prepare assay tubes for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + test compound at various concentrations).

  • Incubation:

    • Add the receptor source, radioligand, and either buffer, non-specific control, or your test compound to the appropriate tubes.

    • Incubate the tubes at a specific temperature and for a sufficient time to reach equilibrium. It is crucial to ensure the assay has reached equilibrium for accurate data.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter. This separates the bound radioligand-receptor complexes from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of your test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration. This will generate a sigmoidal competition curve.

    • Determine the IC50 value, which is the concentration of your test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizing Workflows and Concepts

Diagram 1: Workflow for Phenylpiperazine Ligand Selectivity Profiling

G cluster_0 In Silico Analysis cluster_1 In Vitro Screening cluster_2 Lead Optimization SimilaritySearch Similarity Search BroadPanel Broad Off-Target Panel SimilaritySearch->BroadPanel Predicts potential off-targets Pharmacophore Pharmacophore Modeling Pharmacophore->BroadPanel Docking Molecular Docking Docking->BroadPanel BindingAssay Radioligand Binding Assay (Ki) BroadPanel->BindingAssay Identifies hits for follow-up FunctionalAssay Functional Selectivity Assay BindingAssay->FunctionalAssay Confirms affinity SAR SAR-Guided Synthesis FunctionalAssay->SAR Informs on functional profile SAR->BindingAssay Iterative cycle InVivo In Vivo Testing SAR->InVivo Optimized candidate

Caption: A tiered approach to identifying and mitigating off-target effects of phenylpiperazine ligands.

Diagram 2: Principle of Competitive Radioligand Binding Assay

G cluster_0 No Competitor cluster_1 With Competitor Receptor1 R Radioligand1 L* Receptor1->Radioligand1 High Signal Receptor2 R Competitor C Receptor2->Competitor Low Signal Radioligand2 L*

Caption: Unlabeled competitor ligand displaces the radiolabeled ligand, reducing the measured signal.

References

  • Benchchem. Comparative Analysis of Off-Target Effects: A Case Study of Phenylpiperazine Antidepressants.
  • MDPI. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents.
  • Benchchem. Strategies to reduce off-target effects of phenylpiperazine derivatives.
  • PMC - PubMed Central. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity.
  • PubMed. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models.
  • ResearchGate. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Wikipedia. Ligand binding assay.
  • PMC - NIH. Synthesis and acaricidal activity of phenylpiperazine derivatives.
  • Biology LibreTexts. 5.2: Techniques to Measure Binding.
  • NIH. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • ResearchGate. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • ACS Publications. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • PubMed. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors.
  • MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
  • MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • RSC Publishing. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography.
  • ResearchGate. Synthesis and characterization of a series of phenyl piperazine based ligands.
  • eLife. How to measure and evaluate binding affinities.
  • PubMed. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors.
  • Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • PMC - PubMed Central. Ligand binding assays at equilibrium: validation and interpretation.
  • ResearchGate. Inhibitory action of benzylpiperazines and phenylpiperazines on probe substrates of CYP isoenzymes.
  • Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
  • PMC - NIH. Ligand functional selectivity advances

Technical Support Center: Method Refinement for Detecting 1-(4-Phenylbutyl)piperazine (PBP) Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bioanalytical detection of 1-(4-Phenylbutyl)piperazine (PBP) and its metabolites. This document is designed for researchers, scientists, and drug development professionals actively engaged in pharmacokinetic, toxicokinetic, and metabolism studies involving this compound. Here, we synthesize foundational bioanalytical principles with field-proven insights to provide a comprehensive resource for method development, validation, and troubleshooting.

Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the critical steps from sample preparation to final data analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the industry's gold standard for this type of analysis.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of PBP and its metabolites.

Q1: What are the likely metabolic pathways for this compound (PBP)?

A1: Based on the structure of PBP, which features a phenylbutyl group and a piperazine ring, the primary metabolic transformations are expected to occur via Phase I and Phase II reactions. Key anticipated pathways include:

  • Hydroxylation: Addition of a hydroxyl group (-OH), most likely on the phenyl ring or the butyl chain. This is a common reaction catalyzed by Cytochrome P450 (CYP) enzymes.[4][5]

  • N-dealkylation: Cleavage of the phenylbutyl group from the piperazine nitrogen, resulting in a piperazine core. This is another common metabolic route for arylpiperazine compounds.[6]

  • Piperazine Ring Oxidation: Oxidation of the piperazine ring itself can lead to various metabolites, including the formation of lactams or ring-opened products.[7]

  • Glucuronidation: Following hydroxylation, the resulting metabolite can be conjugated with glucuronic acid (a Phase II reaction) to increase its water solubility for excretion.

Q2: Why is LC-MS/MS the preferred technique for analyzing PBP and its metabolites?

A2: LC-MS/MS is the premier bioanalytical tool for this application due to its exceptional sensitivity, selectivity, and speed.[1][3]

  • Sensitivity: It can detect and quantify analytes at very low concentrations (ng/mL or even pg/mL), which is crucial for pharmacokinetic studies where drug concentrations in biological fluids can be minimal.[1][8]

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) allows the mass spectrometer to specifically monitor a unique precursor-to-product ion transition for each analyte, effectively filtering out noise from the complex biological matrix.[1][3]

  • Versatility: The technique can simultaneously measure the parent drug (PBP) and multiple metabolites in a single chromatographic run.[9]

Q3: What is "matrix effect," and why is it a major concern in bioanalysis?

A3: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the biological sample (e.g., plasma, urine).[10][11][12] It is a significant challenge because it can compromise the accuracy, precision, and reproducibility of the method.[13][14] Components like phospholipids, salts, and proteins are common culprits.[11] Regulatory agencies, such as the FDA, require a thorough investigation of matrix effects during method validation.[10][15]

Q4: What kind of internal standard (IS) is best for this analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., PBP-d8). A SIL-IS is considered the "gold standard" because it has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it experiences the same extraction inefficiencies and matrix effects.[9][14] This co-elution allows it to accurately compensate for variations during sample processing and analysis. If a SIL-IS is unavailable, a close structural analog with similar physicochemical properties can be used, but it requires more rigorous validation to ensure it adequately tracks the analyte.[16]

Core Methodologies & Protocols

This section provides detailed, step-by-step protocols for the key stages of analysis.

Visualizing the Analytical Workflow

The entire process, from sample receipt to data reporting, follows a structured path to ensure data integrity.

Analytical_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical SampleReceipt Sample Receipt & Login Storage Sample Storage (-80°C) SampleReceipt->Storage Check Integrity SamplePrep Sample Preparation (SPE) Storage->SamplePrep Thaw & Prepare LCMS LC-MS/MS Analysis SamplePrep->LCMS Inject Extract DataProcessing Data Processing (Integration) LCMS->DataProcessing Generate Raw Data Review Data Review & QC Check DataProcessing->Review Submit for Review Report Report Generation Review->Report Final Approval

Caption: High-level workflow for bioanalytical sample processing.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

Rationale: SPE is chosen over simpler methods like protein precipitation because it provides a much cleaner extract, significantly reducing matrix effects and improving method robustness.[13] For PBP, a basic compound, a mixed-mode cation exchange polymer sorbent is ideal as it allows for a multi-step wash protocol to remove neutral and acidic interferences.

Materials:

  • Mixed-Mode Strong Cation Exchange Polymeric SPE Cartridges (e.g., 30 mg, 1 mL)

  • Human Plasma (K2-EDTA)

  • Internal Standard (IS) Spiking Solution (e.g., PBP-d8 in 50% Methanol)

  • 4% Phosphoric Acid in Water

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • 5% Ammonium Hydroxide in Methanol (Elution Buffer)

  • Centrifuge, SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex samples to ensure homogeneity.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS spiking solution.

    • Add 200 µL of 4% phosphoric acid to acidify the sample and disrupt protein binding. Vortex for 10 seconds.

    • Centrifuge at 14,000 rpm for 5 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place cartridges on the vacuum manifold.

    • Condition with 1 mL of MeOH.

    • Equilibrate with 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from Step 1 onto the conditioned cartridge.

    • Apply gentle vacuum to draw the sample through the cartridge at ~1 mL/min.

  • Wash Steps:

    • Wash 1 (Polar Interferences): Add 1 mL of 4% phosphoric acid.

    • Wash 2 (Non-polar Interferences): Add 1 mL of ACN. Dry the cartridge under full vacuum for 5 minutes.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of 5% Ammonium Hydroxide in Methanol to the cartridge.

    • Allow it to soak for 1 minute, then slowly draw it through under gentle vacuum.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid).

    • Vortex, then transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters

Rationale: Reversed-phase chromatography is suitable for PBP. A C18 column provides good retention for the moderately non-polar molecule. A gradient elution starting with high aqueous content allows for the retention of PBP and its more polar metabolites, while the increasing organic phase elutes them effectively. Formic acid is added to the mobile phase to promote protonation of the basic piperazine nitrogens, which is essential for good peak shape and efficient positive-mode electrospray ionization (ESI+).

ParameterSettingRationale
LC System UPLC/HPLC SystemProvides necessary resolution and speed.
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule bioanalysis, offering good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in ACNOrganic solvent for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40°CImproves peak shape and reduces viscosity.
LC Gradient 5% B to 95% B over 3 minA standard screening gradient to separate parent and metabolites.
MS System Triple Quadrupole Mass SpecRequired for quantitative MRM analysis.[1]
Ionization Mode ESI Positive (ESI+)PBP is a basic compound and readily forms positive ions.
Capillary Voltage 3.5 kVOptimized for ion generation.
Source Temp. 150°CStandard operating temperature.
Desolvation Temp. 450°CEfficiently removes solvent from droplets.
MRM Transitions Analyte-specificMust be optimized by infusing pure standards.
Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format.

Q: My analyte peak is broad, tailing, or splitting. What's the cause?

A: This is one of the most common chromatographic problems, especially for basic compounds like PBP.

  • Probable Cause 1: Secondary Silanol Interactions. The silica backbone of C18 columns has residual acidic silanol groups (-Si-OH) that can interact electrostatically with the protonated basic nitrogens of PBP. This causes peak tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.7). The low pH protonates the silanols, reducing their negative charge and minimizing unwanted interactions. You can also try a column with advanced end-capping or a hybrid particle technology designed to shield silanols.

  • Probable Cause 2: Reconstitution Solvent Mismatch. If the reconstitution solvent is much stronger (higher organic content) than the initial mobile phase, the analyte will not focus properly at the head of the column, leading to broad or split peaks.

    • Solution: Always reconstitute your final extract in a solvent that is as weak as, or weaker than, your starting mobile phase conditions (e.g., 95% Water / 5% ACN).

  • Probable Cause 3: Column Contamination or Degradation. Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect your analytical column. If performance degrades, try flushing the column according to the manufacturer's instructions or replace it if necessary.

Visualizing a Troubleshooting Path

Troubleshooting_Low_Signal Start Problem: Low Analyte Signal CheckMS Check MS Tuning & Calibration? Start->CheckMS CheckIS Is Internal Standard Signal Also Low? CheckMS->CheckIS Yes TuneMS Solution: Re-tune/Calibrate Mass Spec CheckMS->TuneMS No CheckExtraction Evaluate Extraction Recovery? CheckIS->CheckExtraction Yes (Both are low) MatrixEffect Probable Cause: Matrix Suppression CheckIS->MatrixEffect No (Analyte low, IS ok) ExtractionIssue Probable Cause: Poor Extraction Recovery CheckExtraction->ExtractionIssue ChangeChromo Solution: Modify LC gradient to separate analyte from interference MatrixEffect->ChangeChromo ImproveCleanup Solution: Optimize SPE Wash Steps Change Elution Solvent ExtractionIssue->ImproveCleanup

Caption: Decision tree for troubleshooting low analyte signal.

Q: I suspect I have significant matrix effects (ion suppression). How can I confirm and mitigate this?

A: Confirming and addressing matrix effects is critical for method validation.[8][10]

  • Confirmation (Quantitative Assessment): The standard method was introduced by Matuszewski et al.[11] You compare the peak response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a neat (clean) solvent.

    • Matrix Factor (MF) = (Peak Response in Matrix) / (Peak Response in Neat Solution)

    • An MF < 1 indicates ion suppression.[11]

    • An MF > 1 indicates ion enhancement.[11]

    • According to FDA guidance, the coefficient of variation of the IS-normalized matrix factor should be ≤15%.[15][17]

  • Mitigation Strategies:

    • Improve Sample Cleanup: This is the most effective approach.[13][14] Re-optimize your SPE protocol. Add a more aggressive wash step (e.g., with a higher percentage of organic solvent) to remove the interfering compounds.

    • Modify Chromatography: Adjust the LC gradient to chromatographically separate your analyte from the region where suppression occurs. Often, phospholipids elute in the middle of a typical reversed-phase gradient; moving your analyte away from this zone can help.

    • Reduce Sample Volume: If the method is sensitive enough, simply injecting less extracted sample can reduce the absolute amount of matrix components entering the MS source.[14]

    • Use a SIL-IS: As mentioned, a co-eluting stable isotope-labeled internal standard is the best way to compensate for matrix effects that cannot be eliminated.[14]

Method Validation Principles

Any bioanalytical method used for regulated studies must be validated to ensure its reliability.[18] The validation process is guided by regulatory documents from agencies like the FDA and EMA.[15][19][20][21]

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Accuracy & Precision Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision).[8]For Quality Control (QC) samples, mean concentration should be ±15% of nominal (±20% at LLOQ), with precision (CV%) ≤15% (≤20% at LLOQ).[8]
Calibration Curve The relationship between instrument response and known concentrations of the analyte.[21]Typically requires a blank, a zero, and at least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99.[8][21]
Recovery The efficiency of the extraction process, comparing analyte response from an extracted sample to a post-extraction spiked sample.[8]Should be consistent and reproducible, though it does not need to be 100%.
Matrix Effect The direct or indirect alteration of analyte response due to co-eluting matrix components.[8][10]The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Stability Assesses the chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).[8]Mean concentrations of stability samples must be within ±15% of the nominal concentration.
References
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]
  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
  • Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2012). LCGC North America. [Link]
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA.gov. [Link]
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]
  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. [Link]
  • Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]
  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2024). ResolveMass. [Link]
  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine.
  • Jönsson, J. A., et al. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection.
  • Wang, L., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition. [Link]
  • Patel, D., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science. [Link]
  • Analytical Methods for the determination of piperazines. Royal Society of Chemistry. [Link]
  • Lee, S. Y., et al. (2007). In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. Nuclear Medicine and Biology. [Link]
  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]
  • Musch, G., & Massart, D. L. (1988). Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase.
  • Solid-phase extraction efficiency in human whole blood and plasma. (2014).
  • Method Development Considerations for the LC-MS/MS Analysis of Drugs.
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers in Pharmacology. [Link]
  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]
  • Common challenges in bioanalytical method development. (2023). Simbec-Orion. [Link]
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (2019). International Journal of Research and Analytical Reviews. [Link]
  • LC-MS Method Development. Intertek. [Link]
  • Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry. [Link]
  • U-din, M., et al. (2007). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition. [Link]
  • From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance. (2025). Insights.bio. [Link]
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (2025).
  • Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. [Link]
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]

Sources

Addressing poor reproducibility in assays with 1-(4-Phenylbutyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Phenylbutyl)piperazine

A Guide to Troubleshooting and Ensuring Reproducibility in Your Assays

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for addressing common challenges encountered when working with this compound (PPBP). As a potent sigma receptor ligand, PPBP is a valuable tool in neuroscience and pharmacology research.[1][2] However, like many small molecules, its physicochemical properties can present challenges, leading to poor reproducibility if not handled correctly. This technical support center provides in-depth, experience-driven guidance to help you diagnose and resolve assay variability, ensuring the integrity and reliability of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound to ensure your experiments are built on a solid understanding of the compound.

Q1: What is this compound (PPBP) and what are its primary applications?

A1: this compound, CAS Number 97480-93-8, is a chemical compound featuring a piperazine ring linked to a phenylbutyl group.[3][4][5] It is primarily known as a potent and specific sigma (σ) receptor ligand, with agonist activity at the sigma-1 (σ1) subtype.[1][6][7] Due to this activity, it is widely used in preclinical research to investigate the role of sigma receptors in various neurological processes. Key research applications include studies on neuroprotection against ischemic brain injury, excitotoxicity, and modulation of neuronal signaling pathways.[1][2][7][8][9]

Q2: What are the critical physicochemical properties of PPBP I should be aware of?

A2: Understanding the properties of PPBP is the first step to preventing reproducibility issues. Its structure, with both a polar piperazine ring and a nonpolar phenylbutyl chain, gives it an amphiphilic character that significantly influences its solubility.[10]

PropertyValue / DescriptionImplication for Assays
Molecular Formula C₁₄H₂₂N₂-
Molecular Weight 218.34 g/mol Required for accurate concentration calculations.[3]
Appearance Typically a solid powder.Visual inspection for consistency is important.
Aqueous Solubility Limited. The lipophilic phenylbutyl chain reduces water solubility compared to the parent piperazine molecule, which is freely soluble.[10][11]High risk of precipitation in aqueous buffers if not prepared and handled correctly. May require a co-solvent.
Organic Solubility Soluble in polar aprotic solvents like DMSO. Moderately soluble in ethanol.[10]DMSO is the recommended solvent for primary stock solutions.
Stability Generally stable as a solid. Stability in solution depends on the solvent and storage conditions. Avoid repeated freeze-thaw cycles.[12][13]Improper storage of stock solutions is a major source of variability.

Q3: How should I prepare and store a stock solution of PPBP?

A3: Proper preparation and storage of your stock solution are critical for consistent results.[12][14] For detailed steps, refer to the protocol below. The key principles are:

  • Solvent Choice: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[13] Be aware that the solvent itself can affect your assay, so always include a vehicle-only control in your experiments.[12]

  • Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your assay medium. A final DMSO concentration of <0.5% is recommended to avoid solvent-induced toxicity or artifacts.[13]

  • Storage: Aliquot the primary stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[13] This practice prevents degradation from repeated freeze-thaw cycles and reduces the risk of contamination.[13]

Q4: How important is the purity of my PPBP compound, and how can it affect my results?

A4: Compound purity is paramount. An "assay" value on a Certificate of Analysis (CoA) reports the quantity of the active ingredient, while "purity" identifies all other components.[15][16] A batch can have a high assay value (e.g., >99%) but still contain impurities that can confound your results.[16]

  • Inaccurate Potency: Impurities mean the actual concentration of PPBP is lower than calculated, leading to an underestimation of its true potency (a right-shift in your dose-response curve).

  • Irreproducibility: Different batches of the compound may have different impurity profiles, leading to significant variability between experiments conducted at different times.[17]

Always source your compounds from a reputable vendor that provides a detailed CoA with purity confirmed by a method like HPLC or qHNMR.[12][18]

Part 2: Troubleshooting Guide for Poor Reproducibility

This guide is structured by the specific problem you may be observing in your experimental data. For each issue, we explore the likely causes rooted in the handling of PPBP and provide actionable solutions.

Workflow for Troubleshooting Assay Irreproducibility

Before diving into specific issues, this general workflow can help structure your troubleshooting efforts.

G cluster_0 Start: Poor Reproducibility Observed cluster_1 Phase 1: Investigate Compound Handling cluster_2 Phase 2: Evaluate Assay System cluster_3 Resolution start High variability between replicates or experiments stock Q: Is the stock solution prepared and stored correctly? start->stock solubility Q: Is the compound soluble in the final assay buffer? stock->solubility Yes resolve Problem Identified & Resolved stock->resolve No (Remake stock, aliquot, store properly) purity Q: Is the compound pure? Check CoA, consider new lot. solubility->purity Yes solubility->resolve No (Adjust solvent, check solubility limit) pipetting Q: Is pipetting accurate? Calibrate equipment. purity->pipetting Yes purity->resolve No (Source new compound batch) reagents Q: Are all other reagents (buffers, cells) consistent? pipetting->reagents Yes pipetting->resolve No (Recalibrate, refine technique) protocol Q: Are incubation times and conditions identical? reagents->protocol Yes reagents->resolve No (Use fresh reagents, check cell passage) protocol->resolve No (Standardize protocol strictly)

Caption: A systematic workflow for diagnosing sources of irreproducibility.

Symptom 1: High Variability Between Replicates (Poor Precision)

You run an assay and the data points for the same concentration show a high degree of scatter (e.g., high standard deviation or coefficient of variation).

Q: My replicate wells show very different results. What could be causing this?

A: This often points to a problem with the compound's state in the final assay plate. The most common culprits are precipitation, adsorption, or inconsistent mixing.

  • Potential Cause 1: Compound Precipitation. Due to its limited aqueous solubility, PPBP can "crash" out of solution when the DMSO stock is diluted into your aqueous assay buffer.[12] This precipitation may not be uniform across all wells, leading to significant concentration differences.

    • Solution:

      • Visual Inspection: After adding the compound to your assay plate, inspect it under a microscope before adding cells or starting your incubation. Look for crystals or amorphous precipitate.

      • Solubility Test: Perform a simple solubility test. Prepare your highest assay concentration in the final buffer, vortex, let it sit for 30 minutes, and then centrifuge. If a pellet forms, your concentration is too high. See the protocol below for details.

      • Reduce Final Concentration: The most straightforward fix is to work at concentrations below the solubility limit.

      • Use a Surfactant (with caution): In some biochemical (cell-free) assays, a small amount of a non-ionic detergent like Polysorbate 20 (Tween-20) can help maintain solubility. However, this must be validated as it can impact cellular assays.

  • Potential Cause 2: Inaccurate Pipetting or Mixing. When preparing serial dilutions or adding the compound to the plate, small errors can be magnified. This is especially true if the compound solution is not homogenous.

    • Solution:

      • Vortex Thoroughly: Always vortex your stock solution and each serial dilution step vigorously before taking an aliquot.[12]

      • Calibrate Pipettes: Ensure all pipettes are properly calibrated, especially those used for small volumes.

      • Proper Mixing in Plate: After adding the compound to the wells, mix thoroughly but gently, for example, by pipetting up and down or using a plate shaker, without disturbing the cell layer. Inconsistent washing can also introduce variability.[19]

  • Potential Cause 3: Adsorption to Plastics. Lipophilic compounds can stick to the walls of pipette tips and microplates, reducing the effective concentration delivered to the assay.

    • Solution:

      • Use Low-Binding Plastics: If variability persists, switch to low-protein-binding microplates and pipette tips.

      • Pre-condition Tips: When pipetting, aspirate and dispense the liquid back into the source tube once or twice before transferring to the plate to saturate non-specific binding sites on the tip.

Symptom 2: Inconsistent Results Between Experiments (Poor Reproducibility)

Your dose-response curve looks different today than it did last week, with shifts in potency (EC₅₀/IC₅₀) or maximal effect.

Q: Why do my EC₅₀ values for PPBP keep changing every time I run the experiment?

A: This classic reproducibility issue often traces back to the stability of the stock solution or variability in biological reagents.

  • Potential Cause 1: Stock Solution Degradation. The most common cause is improper storage. Multiple freeze-thaw cycles of a master stock solution can lead to compound degradation or solvent hydration (if using DMSO), which changes the concentration.[13]

    • Solution:

      • Aliquot, Aliquot, Aliquot: As described in the FAQs, prepare single-use aliquots of your primary stock solution immediately after preparation.[13]

      • Use Fresh Aliquots: Thaw a new aliquot for each experiment and discard any unused portion. Do not refreeze.

      • Protect from Light: While not specifically reported for PPBP, it is good practice to store solutions in amber vials or protect them from light to prevent potential photodegradation.[20]

  • Potential Cause 2: Lot-to-Lot Variability. You may have purchased a new batch of PPBP. As discussed under the purity question, different synthesis batches can have different impurity profiles, affecting biological activity.[17]

    • Solution:

      • Record Lot Numbers: Always record the lot number of the compound used in your lab notebook for every experiment.[12]

      • Validate New Lots: When you receive a new lot, run a side-by-side comparison with your previous, trusted lot to confirm that it yields a similar dose-response curve before proceeding with critical experiments.

  • Potential Cause 3: Variability in Biological System. The issue may not be the compound but the assay itself.

    • Solution:

      • Control Cell Passage Number: Use cells within a consistent and narrow passage number range. Cell lines can change their characteristics, including receptor expression levels, over time in culture. The B50 neuroblastoma cell line, for example, can alter its receptor binding affinity during different differentiation paradigms.[21][22]

      • Standardize Reagents: Ensure other critical reagents (e.g., serum, media, buffer components) are from the same lot for a series of linked experiments.

      • Include a Positive Control: Use a well-characterized standard compound with a known mechanism and potency in your assay system. If the positive control is also variable, it points to a problem with the assay system rather than the PPBP.

Visualizing the Impact of Compound Precipitation

G cluster_0 Intended Experiment cluster_1 Actual Experiment with Precipitation intended Desired Concentration: 10 µM PPBP in all wells well1_i Well 1: 10 µM intended->well1_i well2_i Well 2: 10 µM intended->well2_i well3_i Well 3: 10 µM intended->well3_i result_i Result: Low Variability actual Actual Concentration due to Non-Uniform Precipitation well1_a Well 1: Effective Conc. = 8 µM actual->well1_a well2_a Well 2: Effective Conc. = 3 µM actual->well2_a well3_a Well 3: Effective Conc. = 6 µM actual->well3_a result_a Result: High Variability

Caption: How non-uniform precipitation leads to variable effective concentrations.

Part 3: Key Experimental Protocols

Following standardized protocols is essential for achieving reproducibility.

Protocol 1: Preparation of a 10 mM Primary Stock Solution of PPBP in DMSO

This protocol details the steps for creating a reliable, storable stock solution.

  • Pre-analysis:

    • Confirm the purity of the solid PPBP from the vendor's Certificate of Analysis.

    • Note the molecular weight (MW = 218.34 g/mol ).[3]

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[13]

  • Materials:

    • This compound solid

    • Anhydrous, high-purity DMSO (Dimethyl Sulfoxide)

    • Analytical balance

    • Amber glass vial or polypropylene tube for the primary stock

    • Low-binding polypropylene microcentrifuge tubes for single-use aliquots

    • Calibrated pipettes

  • Procedure:

    • Weighing: Tare the analytical balance with your primary stock vial. Carefully weigh out a precise amount of PPBP solid (e.g., 5 mg). For smaller quantities that may be difficult to see, ensure the vial is handled carefully to avoid losing powder that may have coated the walls.[13]

    • Calculation: Calculate the volume of DMSO needed to achieve a 10 mM concentration.

      • Formula: Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))

      • Example for 5 mg: Volume (L) = 0.005 g / (218.34 g/mol * 0.010 mol/L) = 0.00229 L = 2.29 mL

    • Dissolution: Add the calculated volume of DMSO directly to the vial containing the PPBP solid.[13]

    • Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication may assist with dissolution if needed.[20] Visually inspect the solution against a light source to ensure no solid particles remain.

    • Aliquoting: Immediately dispense the primary stock solution into single-use aliquots (e.g., 10-20 µL) in clearly labeled, low-binding microcentrifuge tubes.[13] Label with the compound name, concentration, solvent, and date.[12]

    • Storage: Store the aliquots in a sealed container at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[13] Avoid light exposure.

Protocol 2: Kinetic Solubility Test in Assay Buffer

This quick test helps you determine the maximum soluble concentration of PPBP in your final experimental conditions.[14]

  • Preparation:

    • Prepare your final assay buffer (e.g., DMEM + 10% FBS).

    • Thaw a fresh aliquot of your PPBP DMSO stock solution.

  • Procedure:

    • Prepare a series of dilutions of PPBP in your assay buffer, bracketing your intended highest concentration. For example, if you plan to use 50 µM, test 25 µM, 50 µM, and 100 µM. Ensure the final DMSO percentage is constant and matches your experimental plan.

    • Include a "vehicle control" tube containing only the assay buffer and the same percentage of DMSO.

    • Vortex each tube vigorously for 30 seconds.

    • Incubate the tubes at the same temperature as your assay (e.g., 37°C) for 30-60 minutes.

    • Visual Inspection: Check each tube for visible precipitate. A cloudy or hazy appearance indicates the compound is coming out of solution.

    • Centrifugation (Optional but Recommended): Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes. Carefully inspect the bottom of the tube for a pellet. The presence of a pellet confirms that the compound has precipitated.

References

  • Small Molecules. (n.d.). Captivate Bio.
  • Sigma receptor. (n.d.). In Wikipedia.
  • Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology, 221(1), 166-74.
  • Cellosaurus cell line B50 (CVCL_4112). (n.d.). Cellosaurus.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). Methods in Molecular Biology, 803, 265-71.
  • Developing and Validating Assays for Small-Molecule Biomarkers. (n.d.). Pharmaceutical Technology.
  • Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed.
  • Takahashi, H., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Stroke, 26(9), 1676-82.
  • Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-9.
  • Lab results over 100% purity? An explanation. (2018). SC Labs.
  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2023). YouTube.
  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016). LCGC International.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2024). GMP Plastics.
  • Multiple types of neurotransmitter binding sites in the rat neuroblastoma B 50 cell line. I. Characterization and binding affinity changes during various differentiation paradigms. (1987). Brain Research, 428(2), 201-12.
  • Understanding Assay, Purity, and Potency in Analytical Chemistry. (2024). Medikamenter QS.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-31.
  • Stop Batch Failures: Assay vs Purity in HPLC. (2024). Torontech.
  • B35 neuroblastoma cells: an easily transfected, cultured cell model of central nervous system neurons. (2003). Methods in Cell Biology, 71, 287-304.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Journal of Postgraduate Medicine, 57(1), 54-61.
  • Multiple types of neurotransmitter binding sites in the rat neuroblastoma B 50 cell line. II. Response of second messenger systems to physiological stimuli in proliferating and differentiated cells. (1987). Brain Research, 428(2), 213-22.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2191.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). Pharmaceutics, 14(5), 1045.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). ResearchGate.
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2021). Bioconjugate Chemistry, 32(11), 2443-2454.
  • ELISA Troubleshooting: Poor Reproducibility. (n.d.). Sino Biological.
  • 3-(2-Methylpropyl)-1-(4-phenylbutyl)piperazine. (n.d.). PubChem.
  • Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. (2003). Anesthesia & Analgesia, 96(2), 532-8.
  • Considerations Related to Small-molecule Screening Collections. (n.d.). The Royal Society of Chemistry.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). International Journal of Novel Research and Development.
  • Piperazine. (n.d.). PubChem.
  • 1-Phenylpiperazine. (n.d.). In Wikipedia.
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2022). European Journal of Medicinal Chemistry, 243, 114761.
  • Troubleshooting and optimizing lab experiments. (2022). YouTube.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). Advances in Natural Science.
  • Why do I have poor repeatability in my ATP tests and what can I do? (2024). myLuminUltra.
  • Assay Troubleshooting. (n.d.). MB.
  • Chemical Stability Analysis of Biological Buffer PIPES. (2024). Desheng.
  • Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). (1995). Journal of the Chemical Society, Perkin Transactions 1.
  • 1-(4-Phenylbutyl)-piperazine. (n.d.). Oakwood Chemical.
  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. (n.d.). ResearchGate.
  • Neuroblastoma Cell Lines. (n.d.). Center for Cancer Research.

Sources

Technical Support Center: Optimizing Piperazine Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this class of compounds. My aim is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively.

The Piperazine Purification Challenge: A Molecule of Dual Personality

Piperazine and its analogues are ubiquitous in medicinal chemistry, but their purification can be notoriously challenging. The core of the problem lies in their chemical nature:

  • High Polarity: The presence of two nitrogen atoms within the heterocyclic ring makes piperazine highly polar. This often leads to poor retention on traditional reversed-phase (RP) C18 columns, where the compound may elute in the solvent front.[1][2][3]

  • Pronounced Basicity: Piperazine is a weak base with two pKa values, typically around 5.3 and 9.7.[1][4] This basicity causes strong interactions with the acidic silanol groups on the surface of standard silica gel used in normal-phase (NP) chromatography.[1][5] This can result in significant peak tailing, irreversible adsorption, and ultimately, poor recovery and purity.[1][5]

  • Hygroscopicity and Stability: Piperazine compounds readily absorb moisture from the atmosphere and can be susceptible to degradation, which can complicate handling and lead to inconsistent results.[1][6][7]

Understanding these properties is the first step toward developing a robust purification strategy. The following sections will provide answers to common questions and a systematic guide to troubleshooting the issues you may encounter.

Frequently Asked Questions (FAQs)

Here are direct answers to some of the most common questions we receive regarding piperazine purification.

Q1: My piperazine compound is eluting in the void volume on my C18 column. What should I do?

This is a classic sign of insufficient retention due to high polarity. Standard C18 columns are often not suitable for highly polar compounds like piperazine.[2][3] Consider these options:

  • Switch to a more polar stationary phase: Phenyl or cyano-based columns can offer different selectivity and improved retention for polar analytes.[1]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[8][9][10][11] It utilizes a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9][11]

  • Consider Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, providing multiple modes of interaction to enhance retention and selectivity for polar, ionizable compounds.[12][13][14][15]

Q2: I'm seeing severe peak tailing and low recovery when using normal-phase silica gel chromatography. Why is this happening and how can I fix it?

This is a direct consequence of the basic nitrogen atoms in the piperazine ring strongly interacting with the acidic silanol groups on the silica surface.[1][5] To mitigate this:

  • Use a mobile phase modifier: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase can help to "mask" the active silanol sites and improve peak shape.[1][5][16] A common starting point is 0.1-1% TEA in your eluent.

  • Switch to a deactivated or alternative stationary phase:

    • Amine-functionalized silica: These columns have a basic surface, which repels the basic piperazine molecule, leading to improved peak symmetry and recovery without the need for mobile phase additives.[17]

    • Basic alumina: This can be a good alternative to silica for the purification of basic compounds.[16]

Q3: What is a good starting point for mobile phase selection in reversed-phase chromatography of piperazine derivatives?

For reversed-phase separation of piperazine compounds, it is often necessary to control the ionization state of the molecule.

  • Low pH mobile phase: Using a mobile phase with a low pH (e.g., 2-3) by adding 0.1% trifluoroacetic acid (TFA) or formic acid will ensure the piperazine is fully protonated.[1] This can improve peak shape and retention on some RP columns.

  • High pH mobile phase: Alternatively, a high pH mobile phase (pH > 10) will keep the piperazine in its neutral, free-base form, which can increase its hydrophobicity and retention on RP columns.[16] Ensure your column is stable at high pH.

Q4: Should I use isocratic or gradient elution?

The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if your impurities are well-separated from your product.

  • Gradient elution (varying mobile phase composition over time) is generally preferred for complex mixtures or when impurities have a wide range of polarities. It can help to sharpen peaks and reduce run times.

In-Depth Troubleshooting Guide

When faced with a challenging separation, a systematic approach is key. This guide will walk you through common problems, their probable causes, and recommended solutions.

Problem 1: Poor Separation / Co-elution of Impurities

Symptoms: Overlapping peaks, inability to resolve the target compound from impurities.

Possible Cause Explanation Solution
Inappropriate Stationary Phase The selectivity of the column is not sufficient to resolve the compounds of interest.1. Normal Phase: If using silica, consider an amine-functionalized or alumina column for different selectivity.[5][16][17] 2. Reversed Phase: Try a phenyl or cyano column instead of C18.[1] 3. Advanced Techniques: Explore HILIC or mixed-mode chromatography for complex mixtures of polar compounds.[8][9][10][12][13]
Suboptimal Mobile Phase The mobile phase composition does not provide adequate differentiation in the retention of the components.1. Change Solvent Strength: Adjust the ratio of your strong and weak solvents. 2. Change Solvent Selectivity: Replace one of the mobile phase components with a solvent of similar strength but different chemical properties (e.g., methanol instead of acetonitrile). 3. Adjust pH: For ionizable compounds like piperazine, altering the mobile phase pH can dramatically change retention and selectivity.[1][16]
Gradient Not Optimized The gradient slope is too steep, causing compounds to elute too close together.1. Shallow Gradient: Decrease the rate of change of the strong solvent in your gradient. 2. Isocratic Hold: Incorporate isocratic segments into your gradient at key points to improve resolution.
Problem 2: Peak Tailing

Symptoms: Asymmetric peaks with a "tail" extending from the back of the peak.

Possible Cause Explanation Solution
Strong Analyte-Stationary Phase Interaction (NP) The basic piperazine is interacting strongly with acidic silanol groups on the silica surface.[1]1. Add a Competing Base: Incorporate 0.1-1% triethylamine (TEA) or ammonia into the mobile phase.[1][5][16] 2. Use an Amine-Functionalized Column: This provides a basic surface to minimize secondary interactions.[5][17]
Column Overload Too much sample has been loaded onto the column, exceeding its capacity.1. Reduce Sample Load: Inject a smaller amount of your sample. 2. Increase Column Diameter: Use a larger column for preparative separations.
Column Degradation The stationary phase has been damaged or has become contaminated.1. Flush the Column: Wash the column with a strong solvent to remove contaminants.[18] 2. Replace the Column: If the performance does not improve, the column may need to be replaced.[19][20]
Problem 3: No Elution / Compound Stuck on Column

Symptoms: The target compound is not recovered from the column.

Possible Cause Explanation Solution
Irreversible Adsorption (NP) The highly basic piperazine has bound irreversibly to the acidic silica gel.1. Use a Deactivated or Amine-Functionalized Column: This is the most effective solution to prevent this issue.[5][17] 2. Mobile Phase Modifier: Always use a competing base like TEA in the mobile phase when working with basic amines on silica.[1][5][16]
Insufficient Mobile Phase Strength The mobile phase is too weak to elute the compound.1. Increase Strong Solvent Percentage: Gradually increase the proportion of the more polar solvent (in NP) or less polar solvent (in RP). 2. Flush with a Very Strong Solvent: Use a strong solvent like methanol or isopropanol to try and recover the compound.
Compound Degradation on Column The compound is not stable on the stationary phase.1. Test for Stability: Spot your compound on a TLC plate of the stationary phase and let it sit for a few hours before eluting to check for degradation.[21] 2. Change Stationary Phase: Consider a less acidic stationary phase like alumina or a bonded phase.

Experimental Protocols

Protocol 1: General Column Packing (Slurry Method)
  • Place a small cotton or glass wool plug at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, create a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to encourage even packing.

  • Open the stopcock to allow the solvent to drain, settling the stationary phase. Add more slurry as needed until the desired bed height is reached.

  • Do not let the solvent level drop below the top of the stationary phase.[22]

  • Add a protective layer of sand on top of the packed bed.[22]

Protocol 2: Sample Loading
  • Wet Loading:

    • Dissolve the crude sample in a minimum amount of the mobile phase.[22]

    • Carefully pipette the sample solution onto the top of the column, trying not to disturb the sand layer.[22]

    • Allow the sample to absorb into the stationary phase before adding more mobile phase.

  • Dry Loading (Recommended for samples with poor solubility in the mobile phase):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane, methanol).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting common issues in piperazine purification.

TroubleshootingWorkflow Start Start: Purification Issue ProblemID Identify Primary Problem Start->ProblemID PoorSep Poor Separation / Co-elution ProblemID->PoorSep Resolution Issue PeakTailing Peak Tailing ProblemID->PeakTailing Asymmetric Peaks NoElution No Elution / Low Recovery ProblemID->NoElution No Product Sol_PoorSep1 Change Stationary Phase (e.g., Amine, Cyano, HILIC) PoorSep->Sol_PoorSep1 Sol_PoorSep2 Optimize Mobile Phase (Solvent, pH, Additives) PoorSep->Sol_PoorSep2 Sol_PoorSep3 Optimize Gradient Profile PoorSep->Sol_PoorSep3 Sol_Tailing1 Add Competing Base (e.g., TEA) PeakTailing->Sol_Tailing1 Sol_Tailing2 Use Amine-Functionalized Column PeakTailing->Sol_Tailing2 Sol_Tailing3 Reduce Sample Load PeakTailing->Sol_Tailing3 Sol_NoElution1 Use Amine-Functionalized Column NoElution->Sol_NoElution1 Sol_NoElution2 Increase Mobile Phase Strength NoElution->Sol_NoElution2 Sol_NoElution3 Check Compound Stability on Silica NoElution->Sol_NoElution3

Caption: A decision tree for troubleshooting piperazine purification.

Concluding Remarks

The successful purification of piperazine-containing compounds by column chromatography is an achievable goal. It requires a thoughtful approach that considers the unique chemical properties of these molecules. By moving beyond a one-size-fits-all methodology and embracing alternative stationary phases, mobile phase modifiers, and advanced techniques like HILIC, you can overcome the challenges of peak tailing and poor retention. This guide provides a framework for that process, but the ultimate success will come from careful experimental design and a solid understanding of chromatographic principles.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Affinity Chromatography. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?
  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Analytical CHEMISTRY. (n.d.). [Title not available].
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Biotage. (2023). When should amine-bonded columns be used for purification?
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Piperazine on Amaze HD Mixed-Mode Column.
  • A Review on Analytical Methods for Piperazine Determination. (2024).
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.
  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • ResearchGate. (2009). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • National Institutes of Health, PubChem. (n.d.). Piperazine.
  • Bio-Rad. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • BioProcess International. (2020). Mixed-Mode Chromatography Resins.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Sigma-1 Receptor Ligands: Profiling 1-(4-Phenylbutyl)piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of ligands targeting the sigma-1 receptor (σ1R), an intracellular chaperone protein with significant therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain management. We will analyze the pharmacological profile of the piperazine and piperidine scaffolds, with a specific focus on the potent σ1R ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), a close structural analog of 1-(4-phenylbutyl)piperazine. This analysis is contextualized by comparing its performance against a panel of well-characterized σ1R agonists and antagonists, supported by experimental data and detailed protocols for researchers in drug development.

The Sigma-1 Receptor: A Unique Therapeutic Target

The sigma-1 receptor is not a classical cell surface receptor. Instead, it is a unique ligand-operated molecular chaperone residing primarily at the endoplasmic reticulum-mitochondrion interface.[1] Upon activation by agonist ligands, σ1R can translocate within the cell to modulate a variety of signaling pathways and client proteins, including ion channels and kinases. This intricate mechanism of action underlies its role in regulating cellular stress responses, neuroplasticity, and cell survival, making it a compelling target for therapeutic intervention.[1]

The Piperazine and Piperidine Scaffolds in σ1R Ligand Design

The piperazine nucleus is a privileged scaffold in medicinal chemistry, found in numerous clinically successful drugs.[2] Its versatile structure allows for substitutions that can be fine-tuned to achieve high affinity and selectivity for specific receptors.[2] In the context of sigma receptors, 1-phenylpiperazine derivatives have been explored to create potent ligands.[3]

Closely related, the 4-phenylpiperidine scaffold has also yielded highly potent σ1R ligands. A key example is 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), a well-studied σ1R agonist.[4][5][6][7] Given the structural similarity between the piperazine and piperidine cores, the extensive characterization of PPBP provides a valuable framework for understanding the potential properties of this compound. PPBP has demonstrated significant neuroprotective effects in models of ischemic stroke by mechanisms that include the attenuation of neuronal nitric oxide synthase (nNOS) activity and the preservation of anti-apoptotic proteins like Bcl-2.[4][7]

Comparative Analysis of σ1R Ligands

To understand the pharmacological landscape, it is essential to compare the binding affinity and functional activity of different ligands. The inhibition constant (Ki) from competitive radioligand binding assays is a standard measure of affinity, where a lower Ki value indicates a stronger binding interaction. Functional activity distinguishes whether a ligand activates the receptor (agonist) or blocks its activation (antagonist).

The following table summarizes the pharmacological profiles of PPBP and other key σ1R ligands.

LigandChemical Classσ1R Ki (nM)σ2R Ki (nM)σ1R/σ2R SelectivityFunctional Activity
PPBP PhenylpiperidineHigh Affinity-Selective for σ1RAgonist[4][7]
(+)-Pentazocine BenzomorphanHigh AffinityModerate Affinity~10-fold for σ1RAgonist[8][9][10]
PRE-084 Morpholine derivative44 - 53.2>10,000~600-fold for σ1RSelective Agonist[11][12][13]
Donepezil Piperidine derivative14.6--Agonist[14][15][16]
Fluvoxamine SSRI36--Agonist[17][18][19][20]
BD-1063 Phenylpiperazine9449~50-fold for σ1RAntagonist[21][22]
NE-100 Phenoxyethylamine0.86 - 1.03>56>55-fold for σ1RSelective Antagonist[23][24]

Note: Specific Ki values can vary between studies based on experimental conditions. This table represents a synthesis of reported values.

This comparison highlights several key insights:

  • Agonists : PPBP, like (+)-Pentazocine, PRE-084, Donepezil, and Fluvoxamine, functions as an activator of the σ1R. PRE-084 stands out for its exceptional selectivity over the σ2R subtype.[11][12] Donepezil and Fluvoxamine are clinically used drugs whose σ1R agonism is now recognized as a significant part of their overall pharmacological effect.[14][18][19]

  • Antagonists : BD-1063 and NE-100 are potent antagonists used as experimental tools to block σ1R activity.[21] NE-100, in particular, demonstrates very high affinity and selectivity, making it a gold standard for in vitro and in vivo studies to confirm σ1R-mediated effects.[23]

  • Structural Significance : The high affinity of both piperidine (PPBP, Donepezil) and piperazine (BD-1063) derivatives underscores the importance of this nitrogen-containing heterocyclic core for σ1R binding.

Visualizing Sigma-1 Receptor Function

Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by a σ1R agonist, leading to neuroprotective outcomes.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol/MAM cluster_Outcome Cellular Outcome BiP BiP Sigma1_inactive σ1R (Inactive) Sigma1_inactive->BiP Bound Sigma1_active σ1R (Active) Sigma1_inactive->Sigma1_active Dissociates from BiP Agonist Agonist (e.g., PPBP) Agonist->Sigma1_inactive Binds ClientProteins Client Proteins (e.g., IP3R, Ion Channels) Sigma1_active->ClientProteins Modulates Neuroprotection Neuroprotection (Reduced Apoptosis, Enhanced Plasticity) ClientProteins->Neuroprotection Leads to

Caption: Agonist binding to the σ1R causes its dissociation from the BiP chaperone, allowing it to modulate client proteins and promote cell survival pathways.

Experimental Protocols

To ensure scientific integrity, the data presented in this guide are derived from standardized assays. Below are detailed, step-by-step methodologies for determining the binding affinity and functional activity of novel σ1R ligands.

Protocol 1: Competitive Radioligand Binding Assay for σ1R Affinity (Ki Determination)

This protocol describes how to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a known radioligand from the σ1R.

Causality: The principle is competition. An unlabeled test compound will compete with a radiolabeled ligand (e.g., -pentazocine) for the same binding site on the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC50 value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Methodology:

  • Membrane Preparation:

    • Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 50 µL of various concentrations of the test compound (e.g., this compound) or vehicle for total binding.

      • 50 µL of the radioligand, -pentazocine, at a final concentration near its Kd (e.g., 2-3 nM).

      • 50 µL of the membrane preparation (50-100 µg of protein).

    • For non-specific binding (NSB) determination, add a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol) instead of the test compound.

  • Incubation and Filtration:

    • Incubate the plate at 37°C for 150 minutes with gentle agitation.[25]

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

binding_assay_workflow Start Start: Prepare Reagents Plate Plate Assay: Membranes + Radioligand + Test Compound Start->Plate Incubate Incubate (37°C, 150 min) Plate->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis: Calculate IC50 -> Ki Count->Analyze End End: Determine Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay to determine the Ki of a test compound for the sigma-1 receptor.

References

  • Maurice, T., et al. (1999). Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil. Neuroscience Letters, 260(1), 5-8. [Link]
  • Tagashira, H., et al. (2014). Potential Role of the Sigma-1 Receptor Chaperone in the Beneficial Effects of Donepezil in Dementia with Lewy Bodies.
  • BD1063 - Wikipedia. (n.d.).
  • Chua, S. W., et al. (2010). Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 53(16), 6185-6198. [Link]
  • Ishiwata, K., et al. (2015). Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with (11)C-SA4503 and microPET. Synapse, 69(10), 484-491. [Link]
  • NE-100 - Wikipedia. (n.d.).
  • Kapai, N. A., et al. (2013). The involvement of sigma1 receptors in donepezil-induced rescue of hippocampal LTP impaired by beta-amyloid peptide. Neuropharmacology, 70, 55-62. [Link]
  • Weigl, M., & Wünsch, B. (2007). Synthesis of bridged piperazines with sigma receptor affinity. European Journal of Medicinal Chemistry, 42(10), 1247-1262. [Link]
  • Nguyen, L., et al. (2014). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation.
  • Ishikawa, M., et al. (2002). High occupancy of σ 1 receptors in the human brain after single oral administration of donepezil: a positron emission tomography study using [11 C]SA4503. International Journal of Neuropsychopharmacology, 5(4), 345-353. [Link]
  • Reactome. (n.d.). SIGMAR1 binds fluvoxamine.
  • Lever, J. R., et al. (2006). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Synapse, 59(7), 414-425. [Link]
  • Ishikawa, M., et al. (2007). High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503.
  • Sukhatme, V. P., et al. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688. [Link]
  • Mysona, B. A., et al. (2022). Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma. Investigative Ophthalmology & Visual Science, 63(7), 1832. [Link]
  • Abate, C., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. Journal of Medicinal Chemistry, 63(18), 10416-10432. [Link]
  • Smith, S. B., et al. (2013). Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia. Investigative Ophthalmology & Visual Science, 54(10), 6831-6840. [Link]
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
  • Sławińska, A., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2310-2326. [Link]
  • Reagents Direct. (n.d.). PRE-084.
  • El-Sisi, A. E., et al. (2023). Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia. Neurotherapeutics, 20(4), 860-879. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Almomani, R., et al. (2023). A Sigma1 Receptor Agonist Alters Fluidity and Stability of Lipid Monolayers. International Journal of Molecular Sciences, 24(21), 15830. [Link]
  • PRE-084 - Wikipedia. (n.d.).
  • Mysona, B. A., et al. (2022). Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma. Experimental Eye Research, 224, 109244. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (-)-pentazocine.
  • Broekkamp, C. L., et al. (1983). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Drug Development Research, 3(4), 303-311. [Link]
  • Yang, S., et al. (2009). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Neuroscience, 162(3), 748-757. [Link]
  • Yang, Z. J., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. Journal of Cerebral Blood Flow & Metabolism, 23(6), 725-734. [Link]
  • Hurn, P. D., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl)
  • 4-PPBP - Wikipedia. (n.d.).
  • Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(6), 841-848. [Link]
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.

Sources

A Comparative Guide to the Neuroprotective Effects of 1-(4-Phenylbutyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for effective neuroprotective agents is a critical endeavor. This guide provides an in-depth validation of the neuroprotective effects of 1-(4-Phenylbutyl)piperazine (also known as 4-PPBP), a potent sigma-1 (σ1) receptor agonist. We will delve into its mechanism of action, present supporting experimental data, and objectively compare its performance with other neuroprotective alternatives, grounded in established scientific literature.

Introduction: The Therapeutic Promise of Sigma-1 Receptor Agonism in Neuroprotection

Neurodegenerative diseases and acute neuronal injuries like ischemic stroke share common pathological pathways, including excitotoxicity, oxidative stress, and apoptosis. The sigma-1 (σ1) receptor, a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for mitigating this damage.[1] Its activation can modulate a variety of cellular processes crucial for neuronal survival. This compound (4-PPBP) is a selective agonist for this receptor, and its neuroprotective potential has been a subject of significant investigation.[2]

Validation of this compound's Neuroprotective Efficacy

The primary validation of a neuroprotective agent rests on robust preclinical evidence from both in vivo and in vitro models that replicate key aspects of neuronal injury.

Mechanism of Action: A Multi-pronged Approach to Neuronal Survival

The neuroprotective effects of 4-PPBP are not attributed to a single pathway but rather a synergistic modulation of several key cellular processes. Its binding to the σ1 receptor initiates a cascade of events that collectively enhance neuronal resilience.[2] A key mechanism is the attenuation of neuronal nitric oxide synthase (nNOS) activity, which in turn reduces the production of neurotoxic nitric oxide (NO) during ischemic events.[1][3] Furthermore, 4-PPBP has been shown to preserve the expression of the anti-apoptotic protein Bcl-2 and stabilize mitochondrial membrane potential, a critical factor in preventing cell death.[2][4]

G cluster_0 Ischemic/Excitotoxic Insult cluster_1 Cellular Stress Response cluster_2 Therapeutic Intervention cluster_3 Downstream Neurotoxic Events cluster_4 Neuroprotective Outcomes Insult e.g., MCAO, Glutamate Ca_Influx ↑ Ca2+ Influx Insult->Ca_Influx Mito_Dysfunction Mitochondrial Dysfunction Insult->Mito_Dysfunction nNOS_activation nNOS Activation Ca_Influx->nNOS_activation NO_Production ↑ NO Production nNOS_activation->NO_Production Apoptosis Apoptosis Mito_Dysfunction->Apoptosis PPBP 4-PPBP Sigma1R σ1 Receptor PPBP->Sigma1R binds & activates Sigma1R->nNOS_activation inhibits Sigma1R->Mito_Dysfunction stabilizes Bcl2 ↑ Bcl-2 Expression Sigma1R->Bcl2 promotes NO_Production->Apoptosis Neuroprotection Neuronal Survival Bcl2->Apoptosis inhibits Mito_Stability Mitochondrial Stability Mito_Stability->Apoptosis inhibits

Caption: Proposed signaling pathway for 4-PPBP-mediated neuroprotection.

In Vivo Validation: Ischemic Stroke Model

The most compelling evidence for 4-PPBP's neuroprotective effects comes from in vivo models of focal cerebral ischemia, typically induced by middle cerebral artery occlusion (MCAO) in rodents.[3][5][6][7] This model is widely accepted as it closely mimics the pathophysiology of ischemic stroke in humans.[8]

In these studies, administration of 4-PPBP after the onset of ischemia has been shown to significantly reduce the volume of infarcted brain tissue.[3][7][9] For instance, one study in rats demonstrated that a 24-hour intravenous infusion of 4-PPBP, initiated 60 minutes after MCAO, led to a marked decrease in cortical infarction volume compared to saline-treated controls.[10] However, it is noteworthy that prolonged treatment beyond 24 hours did not confer additional protection, suggesting a critical therapeutic window.[5][6][10]

Study Parameter Control Group (Saline) 4-PPBP Treated Group Reference
Model Transient MCAO in RatsTransient MCAO in Rats[10]
Treatment Onset 60 min post-ischemia60 min post-ischemia[10]
Infarct Volume (Cortex) 124 ± 22 mm³42 ± 13 mm³ (P < 0.05)[10]
Infarct as % of Hemisphere 29% ± 5%10% ± 3% (P < 0.05)[10]
In Vitro Validation: Excitotoxicity Model

In vitro models allow for the dissection of specific cellular mechanisms. Glutamate-induced excitotoxicity is a key contributor to neuronal death in various neurological conditions.[11] Studies using primary hippocampal neurons have shown that pretreatment with 4-PPBP significantly reduces neuronal cell death following glutamate exposure.[4] This protection is associated with a less pronounced loss of mitochondrial membrane potential, reinforcing the in vivo findings of mitochondrial stabilization.[4]

Study Parameter Glutamate Only 4-PPBP + Glutamate Reference
Model Primary Hippocampal NeuronsPrimary Hippocampal Neurons[4]
Outcome Significant Neuronal Cell DeathSignificantly Reduced Cell Death[4]
Mitochondrial Potential Pronounced LossLess Pronounced Loss[4]

Comparative Analysis with Alternative Neuroprotective Agents

While direct head-to-head clinical trials are the gold standard for comparing therapeutics, preclinical comparative analysis can provide valuable insights. Here, we compare 4-PPBP with two other widely studied neuroprotective agents, Edaravone and Minocycline, based on their mechanisms and efficacy in similar preclinical models.

Feature This compound (4-PPBP) Edaravone Minocycline
Primary Mechanism Sigma-1 Receptor AgonistFree Radical ScavengerAnti-inflammatory, Anti-apoptotic
Key Pathways ↓ nNOS activity, ↑ Bcl-2, Mitochondrial stabilization[2][3][4]Scavenges ROS and RNS, Modulates eNOS/iNOS[12]Inhibits microglial activation, MMPs, and caspases[13][14]
In Vivo Efficacy (MCAO) Reduces infarct volume[7][10]Reduces infarct volume and brain edema[15]Reduces infarct volume and neurodegeneration
Therapeutic Window Appears to be optimal within the first 24 hours post-insult[5][10]Wide therapeutic window reported in clinical experienceEffective when administered post-ischemia

This comparison highlights the different, yet potentially complementary, mechanisms of these neuroprotective agents. 4-PPBP's action via the σ1 receptor represents a distinct strategy focused on modulating intrinsic cellular defense pathways, whereas Edaravone directly targets oxidative stress, and Minocycline primarily addresses the inflammatory component of neuronal injury.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standardized procedures for the key in vivo and in vitro assays discussed.

In Vivo: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a widely used method to model focal ischemic stroke.[8]

  • Animal Preparation: Anesthetize male Wistar rats with an appropriate anesthetic (e.g., isoflurane). Monitor and maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a 4-0 nylon monofilament with a silicon-coated tip through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain the occlusion for a period of 90-120 minutes. For reperfusion, withdraw the filament.

  • Treatment Administration: Administer 4-PPBP or vehicle control (e.g., saline) intravenously at the desired time point (e.g., 60 minutes post-occlusion).

  • Infarct Volume Assessment (24-48 hours post-MCAO):

    • Euthanize the animal and perfuse the brain with cold saline.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 15-30 minutes at 37°C.[16][17] Healthy tissue will stain red, while the infarcted tissue remains white.

    • Quantify the infarct volume using image analysis software.

Caption: Experimental workflow for the in vivo MCAO model.

In Vitro: Glutamate-Induced Excitotoxicity in Primary Neurons

This assay assesses a compound's ability to protect neurons from excessive stimulation by the neurotransmitter glutamate.[3][18]

  • Cell Culture: Culture primary cortical or hippocampal neurons from embryonic rodents on poly-D-lysine coated plates in appropriate neuronal culture medium.

  • Compound Pre-treatment: After allowing the neurons to mature in vitro (e.g., 7-10 days), replace the medium with fresh medium containing the desired concentrations of 4-PPBP or vehicle control. Incubate for 1-24 hours.

  • Glutamate Insult: Add a toxic concentration of L-glutamate (e.g., 50-100 µM) to the culture medium. Incubate for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

    • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify cell viability via fluorescence microscopy.

  • Mechanistic Studies (Optional):

    • Mitochondrial Membrane Potential: Use a fluorescent probe like TMRM to assess changes in mitochondrial membrane potential via confocal microscopy.

    • Western Blotting: Analyze the expression levels of key proteins like Bcl-2, cleaved caspase-3, and nNOS.

Conclusion

The available evidence strongly supports the neuroprotective effects of this compound in preclinical models of ischemic and excitotoxic neuronal injury. Its mechanism of action, centered on the activation of the σ1 receptor, offers a unique therapeutic strategy that complements other neuroprotective approaches. While it shows significant promise, particularly within a defined therapeutic window, further research, including direct comparative studies and eventual clinical trials, will be necessary to fully elucidate its therapeutic potential relative to other agents like Edaravone and Minocycline. The experimental frameworks detailed in this guide provide a robust foundation for the continued investigation and validation of this and other novel neuroprotective compounds.

References

  • Gaja-Capdevila, N., et al. (2021). Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice. Frontiers in Pharmacology. [Link]
  • Skuza, G., & Rogóż, Z. (2006). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Polish Journal of Pharmacology. [Link]
  • Marrazziti, D., et al. (2007). Neuroprotective Effects of sigma-1 Receptor Agonists Against Beta-Amyloid-Induced Toxicity. Journal of Neuroscience Research. [Link]
  • Yang, Z. J., et al. (2001). Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke. [Link]
  • NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. NeuroProof. [Link]
  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay.
  • De Ceballos, M. L., et al. (1998). Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP)
  • Kourrich, S. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
  • Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion BioSystems. [Link]
  • Allahtavakoli, M., et al. (1998). Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP)
  • Wang, G. J., et al. (2021). Neuroprotective effects of minocycline and KML29, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study. Theranostics. [Link]
  • De Ceballos, M. L., et al. (1998). Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP)
  • Zhang, Y., et al. (2023). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Pharmacology. [Link]
  • Sglavo, R., et al. (2023). After Ischemic Stroke, Minocycline Promotes a Protective Response in Neurons via the RNA-Binding Protein HuR, with a Positive Impact on Motor Performance. International Journal of Molecular Sciences. [Link]
  • Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology. [Link]
  • Wikipedia. (n.d.). 4-PPBP. Wikipedia. [Link]
  • Yang, Z. J., et al. (2000). sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Stroke. [Link]
  • Fagan, S. C., et al. (2018). Neuroprotective effects of minocycline on focal cerebral ischemia injury: a systematic review.
  • Wu, Y., et al. (2019). Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. Journal of Molecular Neuroscience. [Link]
  • Yoshida, H., et al. (2006). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS Drug Reviews. [Link]
  • Stowe, A. M., et al. (2015). Quantification of Neurovascular Protection Following Repetitive Hypoxic Preconditioning and Transient Middle Cerebral Artery Occlusion in Mice. Journal of Visualized Experiments. [Link]
  • Scheel, M., et al. (2010). TTC staining of damaged brain areas after MCA occlusion in the rat does not constrict quantitative gene and protein analyses. Journal of Neuroscience Methods. [Link]
  • Fluri, F., et al. (2015). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Visualized Experiments. [Link]

Sources

A Comparative Analysis of 1-(4-Phenylbutyl)piperazine Analogs as Modulators of Dopaminergic and Serotonergic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold stands out as a "privileged structure," a versatile molecular framework that consistently yields potent and selective ligands for a variety of G-protein coupled receptors (GPCRs). Among these, the 1-(4-phenylbutyl)piperazine core has proven to be a particularly fruitful starting point for developing modulators of dopamine and serotonin receptors, which are key targets in the treatment of neuropsychiatric disorders such as schizophrenia, depression, and Parkinson's disease.

This guide offers a comparative analysis of this compound and its analogs, synthesizing data from key studies to illuminate the structure-activity relationships (SAR) that govern their affinity and selectivity for dopamine D2, D3, and serotonin 5-HT1A receptors. We will delve into the causal relationships behind experimental design, provide validated protocols for in vitro characterization, and visualize the underlying molecular signaling pathways to equip researchers with the insights needed for rational drug design.

The Phenylbutylpiperazine Scaffold: A Template for Multi-Target Ligands

The prototypical this compound structure consists of three key moieties: a terminal phenyl ring, a flexible four-carbon (butyl) linker, and a piperazine ring, which is often substituted with another aryl group. This modular nature allows for systematic chemical modifications to fine-tune the pharmacological profile of the resulting compounds. The primary targets for this class of compounds are the dopamine D2 and D3 receptors, which share significant amino acid sequence homology, making the development of subtype-selective ligands a considerable challenge. Furthermore, many of these analogs exhibit high affinity for the serotonin 5-HT1A receptor, a profile often associated with atypical antipsychotics that may offer improved side-effect profiles.[1]

Comparative Pharmacological Profile: Decoding the Structure-Activity Relationship

The affinity of a ligand for its receptor, quantified by the inhibitor constant (Kᵢ), is a critical parameter in drug development. Lower Kᵢ values indicate higher binding affinity. A systematic analysis of analogs reveals how subtle structural changes can dramatically alter receptor affinity and selectivity.

A key strategy in modifying these ligands involves extending the molecule from the N-phenylpiperazine core to engage with a secondary binding pocket in the target receptor. This "bitopic" binding mode can significantly enhance affinity and selectivity, particularly for the D3 receptor over the D2 receptor.[2]

The following table summarizes the binding affinities (Kᵢ in nM) of a series of N-phenylpiperazine analogs, illustrating the impact of structural modifications. The data is derived from studies where compounds were evaluated under consistent competitive radioligand binding assay conditions.[2][3]

CompoundCore StructureR Group (Benzamide Moiety)Kᵢ (nM) - D2Kᵢ (nM) - D3D3 vs D2 SelectivityKᵢ (nM) - 5-HT1A
3a 2-FluorophenylpiperazineH (orthosteric fragment)34996~3.6x67.8
6a 2-Fluorophenylpiperazine4-(Thiophen-3-yl)benzamide5691.4~406x199
7a 2-Fluorophenylpiperazine4-(Thiazol-4-yl)benzamide198014.3~138x14.3

Analysis of Structure-Activity Relationships (SAR):

  • The Power of Extension: A comparison between the simple orthosteric fragment 3a and its extended analogs (6a and 7a ) demonstrates the profound impact of adding the benzamide moiety. While 3a shows modest, relatively non-selective affinity for D2 and D3 receptors, the addition of the 4-(thiophen-3-yl)benzamide group in compound 6a results in a dramatic ~68-fold increase in D3 affinity and over 400-fold selectivity for D3 over D2.[2][3] This strongly suggests that the extended portion of the molecule engages in favorable interactions within a secondary binding pocket of the D3 receptor that are not as accessible or favorable in the D2 receptor.[2]

  • Influence of the Heterocyclic Ring: The nature of the terminal heterocyclic ring on the benzamide extension also plays a crucial role. Replacing the thiophene ring of 6a with a thiazole ring in 7a leads to a 10-fold decrease in D3 affinity and a significant drop in D3/D2 selectivity.[2]

  • Serotonin 5-HT1A Affinity: The modifications also tune the affinity for the 5-HT1A receptor. Interestingly, the thiazole analog 7a exhibits the highest affinity for 5-HT1A (Kᵢ = 14.3 nM), making it a potent dual D3/5-HT1A ligand.[2] Conversely, the highly D3-selective thiophene analog 6a has the weakest affinity for 5-HT1A in this series (Kᵢ = 199 nM).[3] This highlights the potential to engineer ligands with specific multi-target profiles.

Key Experimental Protocols: Ensuring Methodological Rigor

The foundation of any comparative analysis lies in robust and reproducible experimental data. Below is a detailed protocol for a standard in vitro competitive radioligand binding assay, a fundamental technique used to determine the binding affinity (Kᵢ) of test compounds.

Protocol: Competitive Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol is designed to quantify the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor subtype expressed in cultured cells.

Rationale: The principle is based on the law of mass action. A constant, low concentration of a high-affinity radioligand is incubated with a source of receptors (e.g., cell membranes). In parallel incubations, increasing concentrations of a non-radioactive "competitor" compound are added. The more potent the competitor, the lower the concentration needed to displace the radioligand from the receptor. The concentration at which the competitor displaces 50% of the specifically bound radioligand is the IC₅₀ value. This can then be converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably transfected with human D2 or D3 dopamine receptors.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (for D2/D3).

  • Test Compounds: Stock solutions of this compound analogs dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, potent D2/D3 antagonist (e.g., unlabeled Haloperidol).

  • Scintillation Cocktail and Liquid Scintillation Counter .

  • 96-well Filter Plates and Filtration Manifold .

Step-by-Step Methodology:

  • Plate Preparation:

    • To each well of a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M). For total binding wells, add 50 µL of assay buffer with vehicle (DMSO). For non-specific binding wells, add 50 µL of the non-specific control (e.g., Haloperidol).

  • Radioligand Addition:

    • Add 50 µL of the radioligand (e.g., [³H]-Spiperone) diluted in assay buffer to each well. The final concentration should be approximately equal to its Kₔ value for the receptor, ensuring that about 50% of receptors are occupied in the absence of a competitor.

  • Receptor Addition & Incubation:

    • Add 50 µL of the cell membrane preparation (containing the D2 or D3 receptors) to each well. The amount of membrane protein should be optimized to ensure a robust signal-to-noise ratio.

    • Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the filter plate using a vacuum manifold. This step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

    • Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand. The speed of this step is critical to prevent significant dissociation of the bound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well to elute the radioactivity from the filters.

    • Seal the plate and count the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM from wells with Haloperidol) from the total binding (CPM from wells with vehicle only).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow Visualization

G cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis p1 Add assay buffer, test compounds, and controls to 96-well plate r1 Add Radioligand ([³H]-Spiperone) p1->r1 r2 Add Cell Membranes (D2/D3 Receptors) r1->r2 r3 Incubate to reach equilibrium r2->r3 s1 Rapid Vacuum Filtration r3->s1 s2 Wash Filters (ice-cold buffer) s1->s2 s3 Add Scintillation Cocktail s2->s3 s4 Count Radioactivity (LSC) s3->s4 a1 Calculate Specific Binding s4->a1 a2 Plot Dose-Response Curve a1->a2 a3 Determine IC₅₀ a2->a3 a4 Calculate Kᵢ using Cheng-Prusoff Equation a3->a4

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways and Functional Consequences

The binding of a ligand to a receptor is only the first step. The ultimate biological effect depends on how this binding event modulates the receptor's downstream signaling cascade. Dopamine D2 and D3 receptors are canonical Gᵢ/ₒ-coupled GPCRs. Upon activation by an agonist, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also signal through other pathways, including β-arrestin recruitment and modulation of ion channels.

The functional activity of a ligand (i.e., whether it is an agonist, partial agonist, or antagonist) can be determined using functional assays, such as a cAMP inhibition assay or a [³⁵S]GTPγS binding assay, which directly measures G-protein activation.

Dopamine D2 Receptor Signaling Cascade

G Ligand Dopamine or Agonist Ligand D2R Dopamine D2 Receptor Ligand->D2R Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) D2R->G_protein Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Channels Ion Channels (e.g., GIRKs) G_beta_gamma->Channels Modulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK MAPK Pathway BetaArrestin->MAPK Activates

Caption: Simplified signaling pathways of the Dopamine D2 receptor.

Conclusion and Future Directions

The this compound scaffold is a highly adaptable platform for the design of potent and selective ligands for dopamine and serotonin receptors. The structure-activity relationships discussed herein underscore a key principle in modern medicinal chemistry: extending ligands to engage secondary, less-conserved binding pockets is a powerful strategy for achieving receptor subtype selectivity. The dramatic increase in D3 affinity and selectivity observed with the addition of a 4-(thiophen-3-yl)benzamide moiety provides a clear roadmap for developing D3-preferring compounds.

Future research should focus on further exploring the chemical space of the terminal aryl group to optimize both affinity and functional activity (e.g., partial agonism vs. full antagonism). Moreover, a comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of these analogs will be essential for translating promising in vitro data into viable clinical candidates for treating complex CNS disorders.

References

  • Mach, R. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
  • Mach, R. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. [Link]
  • Mach, R. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Leopoldo, M., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. PubMed. [Link]
  • Morishita, H., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl)
  • Marques, D. S., et al. (2020). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • Al-Qaisi, J. A., et al. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Wang, H., et al. (2021).
  • Di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism.
  • Łażewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]
  • de Souza, A. M., et al. (2022).
  • Satała, G., et al. (2021).
  • Chilmonczyk, Z., et al. (2002).
  • Otava Chemicals. Partial dopamine D2 agonist; 5-HT1A agonist. Otava Chemicals. [Link]
  • Kciuk, M., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
  • Di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed. [Link]
  • Zlatović, M., et al. (2006). Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to ensuring analytical consistency in piperazine quantification across different methodologies.

Introduction: The Analytical Challenge of Piperazine

Piperazine, a six-membered heterocyclic compound with two opposing nitrogen atoms, is a crucial structural motif in numerous active pharmaceutical ingredients (APIs) and serves as an anthelmintic agent.[1] Its accurate quantification is paramount for quality control, impurity profiling, and pharmacokinetic studies. However, the piperazine molecule presents a significant analytical challenge: it lacks a native chromophore, rendering it nearly invisible to standard UV-Vis detectors used in High-Performance Liquid Chromatography (HPLC).[2][3] This inherent property necessitates specialized analytical strategies, often involving derivatization or alternative detection methods.

When a new, more efficient analytical method is developed or when a method is transferred between laboratories, it is not enough for the new method to be validated in isolation. It must be proven to produce results that are equivalent to the original, established method. This is the essence of cross-validation: a rigorous, documented comparison to ensure that data remains consistent, reliable, and interchangeable, regardless of the methodology used.[4][5]

This guide provides a comprehensive framework for conducting a robust cross-validation of two distinct, yet widely employed, analytical methods for piperazine quantification: a derivatization-based HPLC-UV method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. We will delve into the causality behind experimental choices, provide detailed protocols, and establish clear acceptance criteria, grounding our approach in the principles outlined by international regulatory bodies.[6][7]

Part 1: Selecting and Validating the Core Methodologies

Before any comparison can be made, each analytical method must be individually validated to demonstrate its fitness for purpose.[8] The choice of methodology is often dictated by the required sensitivity, sample matrix, and available instrumentation.

The Analytical Arsenal: A Comparative Overview

Method Principle Pros Cons Typical Application
HPLC-UV (with Derivatization) Piperazine is chemically modified (derivatized) pre-column to attach a UV-active molecule, allowing for detection.[2][9]Utilizes common and widely available HPLC-UV instrumentation.[2][9] Cost-effective.Requires an additional, highly reproducible derivatization step. Potential for interference from derivatizing agent.Routine QC, content uniformity, impurity testing in bulk drug substances.
GC-MS Volatile piperazine (or its derivative) is separated by gas chromatography and detected by a mass spectrometer, providing high specificity.[10][11][12]Excellent specificity and sensitivity. Provides structural confirmation.[11]May require derivatization to improve volatility and peak shape.[13] High instrument cost. Not suitable for non-volatile matrices without extensive sample prep.Trace-level impurity analysis, identification of unknowns, analysis in complex matrices.[14][15]
LC-MS/MS Piperazine is separated by liquid chromatography and detected by tandem mass spectrometry. Often does not require derivatization.Highest sensitivity and specificity.[16][17][18] Ideal for complex biological matrices.Highest instrument cost and complexity. Susceptible to matrix effects.[18]Bioanalysis (plasma, urine), trace-level quantification in environmental samples.[19]

For this guide, we will focus on cross-validating a robust HPLC-UV method using NBD-Cl derivatization (Primary Method) against a highly specific GC-MS method (Secondary Method).

The Validation Workflow

A single-method validation establishes the performance characteristics of the procedure. This process is a prerequisite for cross-validation and must be conducted according to established guidelines like ICH Q2(R2).[6]

G cluster_validation Single Method Validation (ICH Q2) cluster_cross_validation Cross-Validation Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Method1 Validated Primary Method (e.g., HPLC-UV) Comparison Comparative Analysis of Identical Samples Method1->Comparison Method2 Validated Secondary Method (e.g., GC-MS) Method2->Comparison Equivalence Statistical Equivalence Demonstrated Comparison->Equivalence cluster_validation cluster_validation cluster_validation->Method1 Prerequisite for cluster_validation->Method2 Prerequisite for G cluster_hplc Primary Method: HPLC-UV cluster_gcms Secondary Method: GC-MS start Start: Prepare Homogenous Sample Set (n≥6) prep_samples Spike Samples at 3 Levels (e.g., Low, Mid, High) start->prep_samples hplc_prep Prepare & Derivatize (Protocol 1) prep_samples->hplc_prep gcms_prep Prepare & Derivatize (Protocol 2) prep_samples->gcms_prep hplc_analyze Analyze Samples hplc_prep->hplc_analyze hplc_results Quantify Results 1 hplc_analyze->hplc_results compare Compare Results 1 vs. Results 2 (Statistical Analysis) hplc_results->compare gcms_analyze Analyze Samples gcms_prep->gcms_analyze gcms_results Quantify Results 2 gcms_analyze->gcms_results gcms_results->compare decision Results Meet Acceptance Criteria? compare->decision pass Cross-Validation Successful decision->pass Yes fail Investigation Required decision->fail No

Sources

A Comparative Efficacy Analysis: 1-(4-Phenylbutyl)piperazine and Pridopidine in the Context of Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of neurodegenerative disease research, the quest for effective therapeutic agents is paramount. This guide provides an in-depth, objective comparison of two compounds that have garnered interest for their neuroprotective potential: 1-(4-Phenylbutyl)piperazine and the clinical-stage drug, pridopidine. Through a comprehensive review of their pharmacological profiles, mechanisms of action, and available efficacy data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform future research and development endeavors.

A crucial point of clarification is warranted at the outset. The compound initially specified as "this compound" is sparsely documented in the scientific literature regarding its biological activity. However, extensive research exists for a closely related molecule, 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) , a potent sigma-1 receptor ligand. Given the available data, this guide will focus on a comparative analysis of pridopidine and PPBP, as the latter provides a scientifically robust basis for comparison due to a shared primary molecular target. This distinction is critical for a meaningful and data-driven evaluation.

I. Introduction to the Compounds: Shared Targets, Divergent Paths

Both pridopidine and PPBP exert their primary pharmacological effects through the sigma-1 receptor (S1R) , a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. The S1R is a key regulator of cellular homeostasis and has emerged as a promising therapeutic target for a range of neurodegenerative disorders. Activation of the S1R is implicated in neuroprotective pathways, including the modulation of calcium signaling, reduction of endoplasmic reticulum stress, and enhancement of mitochondrial function.

Pridopidine , a small molecule developed by Prilenia Therapeutics, is currently in late-stage clinical development for Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1] Its journey has seen a significant evolution in the understanding of its mechanism of action, initially postulating a primary role for dopamine D2 receptor antagonism, which is now understood to be a much lower affinity interaction compared to its potent S1R agonism.[2]

4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) , on the other hand, is a research compound that has been instrumental in elucidating the neuroprotective roles of the S1R, particularly in preclinical models of cerebral ischemia and excitotoxicity.[3][4] While not in clinical development for neurodegenerative diseases, the data from studies on PPBP provide valuable insights into the therapeutic potential of S1R activation.

II. Pharmacological Profile: A Tale of Two Sigma-1 Receptor Agonists

A direct comparison of the pharmacological profiles of pridopidine and PPBP reveals a shared high affinity for the S1R. However, the extent of their selectivity and their interaction with other receptors, particularly the dopamine D2 receptor, differs significantly.

CompoundPrimary TargetSigma-1 Receptor (S1R) Affinity (Ki)Dopamine D2 Receptor (D2R) Affinity (Ki)Other Receptor Affinities (Ki)
Pridopidine Sigma-1 Receptor Agonist57 nM[1], 7.1 nM, ~70 nM[2][5]2950 nM[1], 7520 nM (high-affinity)[2], >1 µM[6]Adrenergic α2C: 1580 nM[1], Dopamine D3: 1630 nM[1], Sigma-2R: 5450 nM[1]
PPBP Sigma-1 Receptor AgonistPotent ligand (specific Ki not consistently reported)Not reportedNot extensively reported

Pridopidine is characterized by its high selectivity for the S1R. Multiple sources report its Ki value for S1R in the nanomolar range, while its affinity for the D2R is significantly lower, in the micromolar range.[1][2][5][6] This pharmacological profile is crucial as it suggests that at clinically relevant doses, pridopidine's effects are primarily mediated by the S1R, with minimal engagement of the D2R.[7] This selectivity is a key differentiator from traditional antipsychotics and may contribute to its favorable safety profile observed in clinical trials.

III. Mechanism of Action and Downstream Signaling

The neuroprotective effects of both pridopidine and PPBP are believed to stem from their agonistic activity at the S1R, which triggers a cascade of downstream signaling events that enhance cellular resilience.

A. Sigma-1 Receptor Signaling Pathway

The S1R, upon activation by an agonist, dissociates from its binding partner, the chaperone protein BiP (also known as GRP78), and can then interact with various client proteins to modulate their function. This modulation impacts several key cellular processes critical for neuronal survival.

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active Agonist Binding (Pridopidine or PPBP) BiP BiP Ca_Homeostasis Calcium Homeostasis S1R_active->Ca_Homeostasis Modulates IP3R ER_Stress ER Stress Reduction S1R_active->ER_Stress Reduces ER Stress BDNF BDNF Signaling S1R_active->BDNF Increases BDNF Signaling Nrf2 Nrf2 Activation S1R_active->Nrf2 Activates Nrf2 Pathway Mito_Function Mitochondrial Function (ATP Production) Neuroprotection Neuroprotection Mito_Function->Neuroprotection Ca_Homeostasis->Mito_Function ER_Stress->Neuroprotection BDNF->Neuroprotection Nrf2->Neuroprotection

Caption: Sigma-1 Receptor Agonist Signaling Pathway.

B. Pridopidine's Neuroprotective Mechanisms

Research on pridopidine has elucidated several key neuroprotective pathways activated via the S1R:

  • Enhancement of BDNF Signaling: Pridopidine has been shown to increase the production and transport of brain-derived neurotrophic factor (BDNF), a critical neurotrophin for neuronal survival and plasticity.

  • Reduction of Endoplasmic Reticulum (ER) Stress: By activating the S1R, pridopidine helps to alleviate ER stress, a key pathological feature in many neurodegenerative diseases.

  • Mitochondrial Function and Calcium Homeostasis: Pridopidine helps to maintain mitochondrial function and regulate intracellular calcium levels, preventing excitotoxicity and apoptosis.

  • Upregulation of the Nrf2 Pathway: Pridopidine has been shown to activate the Nrf2 antioxidant response pathway, protecting cells from oxidative stress.

C. PPBP's Neuroprotective Mechanisms

Studies on PPBP have primarily focused on its effects in models of ischemia and excitotoxicity, revealing the following mechanisms:

  • Modulation of Neuronal Nitric Oxide Synthase (nNOS): PPBP has been shown to reduce the production of nitric oxide by inhibiting the activity of nNOS, a key mediator of neuronal damage in ischemic conditions.[4][9]

  • Stabilization of Mitochondrial Membrane Potential: In vitro studies have demonstrated that PPBP protects neurons from glutamate-induced excitotoxicity by stabilizing the mitochondrial membrane potential.[10]

  • Inhibition of Microglial Activation: PPBP has been shown to reduce microglial activation in a neonatal mouse model of excitotoxic brain injury, suggesting an anti-inflammatory component to its neuroprotective effects.[10]

IV. Preclinical and Clinical Efficacy: A Gap in Direct Comparison

While both compounds show promise in preclinical models, the scope and focus of their evaluation differ significantly, precluding a direct head-to-head comparison of efficacy.

A. Pridopidine: A Focus on Huntington's Disease and ALS

Pridopidine has an extensive preclinical and clinical data package in the context of neurodegenerative diseases.

Preclinical Efficacy in Huntington's Disease Models:

  • Improved Motor Function: Pridopidine has been shown to improve motor function in various animal models of HD.

  • Neuroprotective Effects: It has demonstrated neuroprotective effects against mutant huntingtin (mHtt)-induced toxicity in neuronal cell cultures.

Clinical Efficacy in Huntington's Disease:

  • While some early-phase trials did not meet their primary endpoints, post-hoc analyses and more recent studies have suggested potential benefits on motor function and disease progression, particularly in certain patient subgroups.

  • The clinical development of pridopidine is ongoing, with a focus on further elucidating its efficacy in HD and ALS.

B. PPBP: A Focus on Ischemia and Excitotoxicity

The preclinical efficacy of PPBP has been primarily demonstrated in models of acute neuronal injury.

Preclinical Efficacy in Ischemia Models:

  • Reduced Infarct Volume: PPBP has been shown to significantly reduce infarct volume in animal models of transient focal ischemia.[11]

  • Neuroprotection: It provides neuroprotection in the cortex and caudate nucleus following ischemic insult.

Preclinical Efficacy in Excitotoxicity Models:

  • Reduced Neuronal Cell Death: PPBP protects primary hippocampal neurons from glutamate-induced cell death.[10]

  • Reduced Lesion Size: Systemic administration of PPBP reduces lesion size in a neonatal mouse model of excitotoxic brain injury.[10]

Crucially, there are no publicly available studies evaluating the efficacy of PPBP in animal models of Huntington's disease or ALS. This represents a significant data gap and prevents a direct comparison of its potential therapeutic efficacy with pridopidine in these specific neurodegenerative conditions.

V. Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of S1R agonists like pridopidine and PPBP.

A. In Vitro Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the S1R.

Objective: To determine the inhibitor constant (Ki) of a test compound for the S1R.

Materials:

  • Test compound (e.g., pridopidine, PPBP)

  • Radioligand: -pentazocine

  • Membrane preparation from cells expressing S1R (e.g., HEK293 cells) or from brain tissue (e.g., guinea pig cortex)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Prepare Reagents Step1 Add Membrane, Radioligand, and Test Compound to Plate Start->Step1 Step2 Incubate to Equilibrium Step1->Step2 Step3 Filter and Wash Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Calculate Specific Binding Step4->Step5 Step6 Plot Data and Determine IC50 Step5->Step6 End Calculate Ki Step6->End

Caption: In Vitro S1R Binding Assay Workflow.

B. In Vivo Assessment of Motor Function in a Huntington's Disease Mouse Model

This protocol describes the use of the rotarod test to assess motor coordination and balance in a transgenic mouse model of HD (e.g., R6/2 or Q175).

Objective: To evaluate the effect of a test compound on motor deficits in an HD mouse model.

Materials:

  • Transgenic HD mice and wild-type littermate controls

  • Test compound (e.g., pridopidine) and vehicle

  • Rotarod apparatus

  • Animal scale

Procedure:

  • Acclimation and Training:

    • Acclimate the mice to the testing room for at least 30 minutes before each session.

    • Train the mice on the rotarod for several days before the start of the experiment. This typically involves placing the mice on the rotating rod at a constant low speed and gradually increasing the speed.

  • Baseline Testing:

    • Before administering the test compound, perform a baseline rotarod test to determine the initial motor performance of each mouse.

    • The test usually consists of placing the mouse on the accelerating rod (e.g., from 4 to 40 rpm over 5 minutes) and recording the latency to fall.

    • Perform multiple trials per mouse and average the results.

  • Compound Administration:

    • Administer the test compound or vehicle to the mice according to the desired dosing regimen (e.g., daily oral gavage).

  • Post-Treatment Testing:

    • At specified time points after the start of treatment, repeat the rotarod test.

    • Record the latency to fall for each mouse in multiple trials.

  • Data Analysis:

    • Compare the latency to fall between the vehicle-treated HD mice, compound-treated HD mice, and wild-type controls.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine if the test compound significantly improves motor performance in the HD mice.

VI. Conclusion: A Shared Mechanism with Divergent Trajectories

The comparison between pridopidine and 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) offers a compelling narrative of two molecules converging on a promising therapeutic target, the sigma-1 receptor, yet diverging in their developmental paths. Pridopidine, with its well-characterized pharmacological profile and extensive preclinical and clinical investigation in Huntington's disease and ALS, stands as a testament to the therapeutic potential of S1R agonism in these devastating neurodegenerative conditions. Its high selectivity for the S1R over the dopamine D2 receptor is a key feature that likely contributes to its tolerability.

PPBP, while not pursued clinically for neurodegeneration, has been an invaluable research tool, providing robust preclinical evidence for the neuroprotective effects of S1R activation in the context of acute neuronal injury. The lack of quantitative binding data and the absence of efficacy studies in chronic neurodegenerative disease models, however, limit a direct and comprehensive comparison with pridopidine.

For researchers and drug development professionals, this guide underscores the therapeutic promise of the sigma-1 receptor. The journey of pridopidine highlights a successful translation from a nuanced understanding of its mechanism to late-stage clinical trials. The data on PPBP, in turn, reinforces the fundamental neuroprotective role of S1R activation. Future research could explore the potential of PPBP or its analogs in chronic neurodegenerative models to better understand their therapeutic potential relative to compounds like pridopidine. Ultimately, the continued exploration of selective and potent sigma-1 receptor agonists holds significant promise for the development of novel treatments for a range of debilitating neurological disorders.

VII. References

  • Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. PubMed Central.

  • Pridopidine | Sigma1 Receptor Agonists. R&D Systems.

  • Pridopidine | σ1 Receptors. Tocris Bioscience.

  • Pridopidine (ACR16) | Dopamine Receptor Antagonist. MedchemExpress.com.

  • Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. PubMed Central.

  • Polypyrimidine tract-binding protein 1 regulates the alternative splicing of dopamine receptor D2. PubMed.

  • Inhibition of Binding to u and Dopamine D2 Receptors by N-(... - ResearchGate.

  • The Pharmacology of Sigma-1 Receptors. PubMed Central.

  • σ1R affinity for selected compounds and pridopidine, as a control, measured by SPR ex. ResearchGate.

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba.

  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed.

  • Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. PubMed.

  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed Central.

  • Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). ResearchGate.

  • OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. PubMed.

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central.

  • Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. PubMed.

  • (PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. ResearchGate.

  • Progressive Age-Associated Blood–Brain Barrier Leak/Dysfunction-Nexus of Neurodegenerative Disease Using MRI Markers to Identify Preclinical Disease and Potential New Targets for Future Treatments. MDPI.

  • sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. PubMed.

  • A structure-activity analysis of biased agonism at the dopamine D2 receptor. PubMed.

  • Structure-Based Drug Design Of New Sigma-1 Receptor Agonists. I.R.I.S..

  • The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. PubMed.

  • Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study. PubMed.

  • Activity of some sigma-1 receptor ligand com- pounds | Download Table. ResearchGate.

  • Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. MDPI.

  • Progressive Age-Associated Blood Brain Barrier Leak/Dysfunction- Nexus of Neurodegenerative Disease Using MRI Markers to Identify Preclinical Disease and Potential New targets for Future Treatments. Preprints.org.

  • Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. MDPI.

  • Commentary on “Novel Interaction of the Dopamine D2 Receptor and the Ca2+ Binding Protein S100B. NIH.

  • Interactions between the dopamine D2 receptor and GTP-binding proteins. PubMed.

  • Antagonists show GTP‐sensitive high‐affinity binding to the sigma‐1 receptor. British Pharmacological Society.

  • The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models. PubMed Central.

  • Neurodegenerative Disease Research Expertise. PPD.

  • A Mendelian randomization study identifies proteins involved in neurodegenerative diseases. medRxiv.

  • (PDF) Increased affinity of dopamine for D2-like versus D1-like receptors. Relevance for volume transmission in interpreting PET findings. ResearchGate.

  • Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane. PubMed - NIH.

Sources

A Tale of Two Rings: A Head-to-Head Comparison of Piperazine and Piperidine Core Structures for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Six-Membered N-Heterocycles

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperazine and piperidine, stand out as foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their prevalence is a testament to their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1][2] Both are recognized as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs. While structurally similar—piperidine being an azacyclohexane and piperazine a 1,4-diazacyclohexane—the introduction of a second nitrogen atom in the piperazine ring creates critical differences that profoundly influence their application in drug design.[1][2]

This guide offers a comprehensive, head-to-head comparison of these two essential building blocks. By delving into their nuanced physicochemical properties, diverse pharmacological applications, and distinct metabolic profiles, supported by experimental data and detailed protocols, we aim to equip researchers with the critical insights needed to make strategic decisions in the selection and optimization of these crucial heterocyclic moieties.

Section 1: Physicochemical Properties - A Foundation of Function

The subtle structural distinction between piperazine and piperidine gives rise to significant differences in their physicochemical characteristics. These properties, including basicity (pKa), lipophilicity (LogP), and aqueous solubility, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Basicity (pKa): A Tale of Two Nitrogens

The basicity of the nitrogen atom(s) is arguably one of the most influential properties of these scaffolds, governing their ionization state at physiological pH and their ability to form crucial ionic bonds with biological targets.

  • Piperidine possesses a single basic nitrogen with a pKa of its conjugate acid around 11.22.[2] This high basicity means that at physiological pH (7.4), piperidine-containing molecules are predominantly protonated, readily forming strong ionic interactions with acidic residues like aspartate and glutamate in protein binding pockets.

  • Piperazine , with its two nitrogen atoms, exhibits two distinct pKa values: pKa1 ≈ 5.35 and pKa2 ≈ 9.73.[1][3] This dual basicity offers a unique advantage. The higher pKa value ensures that one nitrogen is typically protonated at physiological pH, allowing for target engagement similar to piperidine. The second, less basic nitrogen provides a handle for synthetic modification and can be leveraged to fine-tune the overall basicity and physicochemical properties of the molecule.[4] This ability to modulate the ionization state can be crucial for optimizing solubility and permeability.[1]

Lipophilicity (LogP) and Aqueous Solubility: The Hydrophilic Influence of the Second Nitrogen

The presence of the second nitrogen atom in piperazine has a profound impact on its lipophilicity and, consequently, its aqueous solubility.

  • Unsubstituted piperidine is moderately lipophilic, with a LogP of approximately 0.9.[1] This property can enhance membrane permeability and facilitate access to lipophilic binding pockets.[1]

  • Unsubstituted piperazine , in contrast, is significantly more hydrophilic, with a LogP of approximately -1.5.[1] This increased polarity, stemming from the additional hydrogen bond donor/acceptor capabilities of the second nitrogen, generally leads to higher aqueous solubility.[1][4] This is often a desirable trait for oral and intravenous drug formulations.[1]

Table 1: Head-to-Head Comparison of Physicochemical Properties

PropertyPiperazinePiperidineKey Considerations in Drug Design
Structure 1,4-DiazacyclohexaneAzacyclohexaneThe second nitrogen in piperazine significantly alters electronic and steric properties.
pKa of Conjugate Acid pKa1 ≈ 5.35, pKa2 ≈ 9.73[1][3]≈ 11.22[2]Piperazine's dual pKa values allow for fine-tuning of ionization at physiological pH. Piperidine's high basicity ensures strong protonation and potential for ionic bonding.
LogP (unsubstituted) -1.5[1]0.9[1]Piperazine's hydrophilicity enhances aqueous solubility. Piperidine's lipophilicity can improve membrane permeability.
Aqueous Solubility Freely soluble[5]MiscibleThe choice of scaffold can be a primary tool to modulate a drug candidate's solubility.
Conformation Predominantly chair conformation[3]Predominantly chair conformationBoth rings offer a 3D scaffold, but N-substituents can influence the conformational equilibrium.

Section 2: Role in Medicinal Chemistry and Therapeutic Applications

Both piperazine and piperidine moieties are integral components of numerous blockbuster drugs across a wide range of therapeutic areas.[2][3] The choice between the two is a strategic decision guided by the specific requirements of the biological target and the desired pharmacokinetic profile.

Central Nervous System (CNS) Drugs

Piperazine and piperidine are particularly prominent in drugs targeting the CNS, owing to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[2]

  • Piperazine in CNS: The piperazine scaffold is a common feature in many antipsychotic and antidepressant drugs.[6][7] The ability to have one protonated nitrogen for receptor interaction and a second nitrogen for substitution allows for the creation of molecules with complex structure-activity relationships.

    • Case Study: Ziprasidone (Geodon) , an atypical antipsychotic, features a piperazine ring. This moiety is crucial for its interaction with dopamine D2 and serotonin 5-HT2A receptors. The piperazine likely contributes to the desired solubility and ADME properties for an orally administered CNS drug.

  • Piperidine in CNS: The piperidine ring is a cornerstone of many opioid analgesics and psychostimulants.[7][8] Its strong basicity is often key to its interaction with CNS targets.

    • Case Study: Methylphenidate (Ritalin) , used to treat ADHD, contains a piperidine ring. The protonated nitrogen of the piperidine is essential for its binding to and inhibition of the dopamine and norepinephrine transporters.

Anticancer Agents

The piperazine scaffold has emerged as a privileged structure in the design of modern anticancer drugs, particularly kinase inhibitors.[2]

  • Piperazine in Oncology: The piperazine ring often serves as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[2]

    • Case Study: Imatinib (Gleevec) , a revolutionary tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia, incorporates a piperazine moiety. This group enhances the drug's aqueous solubility and provides a key interaction point within the kinase binding site.

  • Piperidine in Oncology: While less common than piperazine in kinase inhibitors, the piperidine scaffold is found in other classes of anticancer agents.

    • Case Study: Raloxifene (Evista) , a selective estrogen receptor modulator (SERM) used in the treatment and prevention of breast cancer, features a piperidine ring. This part of the molecule is crucial for its tissue-selective estrogen receptor antagonism.

Section 3: ADME and Metabolic Stability - A Comparative Overview

The choice between a piperazine and a piperidine core can have significant implications for a drug candidate's ADME and toxicity profile.[2]

Metabolism

The metabolic fate of these heterocycles is primarily governed by cytochrome P450 (CYP) enzymes.[2][9]

  • Piperazine Metabolism: The two nitrogen atoms in piperazine present more sites for metabolism. Common metabolic pathways include N-dealkylation, N-oxidation, and ring hydroxylation.[2] The susceptibility to metabolism can sometimes lead to the formation of active or toxic metabolites, a critical consideration in drug design.[2] CYP3A4 is a primary enzyme responsible for the metabolism of many piperazine-containing drugs.[1][10]

  • Piperidine Metabolism: Piperidine rings are also substrates for CYP-mediated oxidation, typically at the carbons alpha to the nitrogen, which can lead to lactam formation.[10][11] N-dealkylation is also a common metabolic pathway for N-substituted piperidines.[10] The metabolic stability of a piperidine ring can be significantly influenced by the substitution pattern, with substituents at the 2- and 6-positions often hindering metabolism.[12]

Pharmacokinetics

The inherent polarity of the piperazine ring generally leads to higher aqueous solubility, which can facilitate renal clearance.[2] Conversely, the more lipophilic nature of piperidine derivatives may lead to better membrane permeability and oral absorption, but potentially a higher volume of distribution.[2]

Section 4: Synthetic Accessibility - Building the Scaffolds

Both piperazine and piperidine are readily accessible building blocks, and a vast array of synthetic methodologies exist for their derivatization.

Piperazine Synthesis

Substituted piperazines are commonly synthesized through several key strategies:

  • Reductive Amination: The reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by reduction.

  • Nucleophilic Substitution: The reaction of a bis-electrophile (e.g., a 1,2-dihaloethane) with an amine.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, often used to append aryl groups to the piperazine nitrogen.[13]

Piperidine Synthesis

The synthesis of substituted piperidines is a cornerstone of organic chemistry, with numerous named reactions and strategies available:

  • Catalytic Hydrogenation: The reduction of pyridine derivatives is a common and efficient method for producing a wide range of substituted piperidines.[14]

  • Intramolecular Cyclization: Various strategies involving the cyclization of linear precursors containing an amine and an electrophilic center.[14]

  • Aza-Diels-Alder Reaction: A powerful cycloaddition reaction for the construction of the piperidine ring with good stereocontrol.

Synthetic_Approaches cluster_piperazine Piperazine Synthesis cluster_piperidine Piperidine Synthesis PZ_Core Piperazine Scaffold PZ_RA Reductive Amination PZ_RA->PZ_Core PZ_NS Nucleophilic Substitution PZ_NS->PZ_Core PZ_BHA Buchwald-Hartwig Amination PZ_BHA->PZ_Core PD_Core Piperidine Scaffold PD_CH Catalytic Hydrogenation (of Pyridines) PD_CH->PD_Core PD_IC Intramolecular Cyclization PD_IC->PD_Core PD_ADA Aza-Diels-Alder PD_ADA->PD_Core

Caption: Key retrosynthetic approaches for piperazine and piperidine scaffolds.

Section 5: Experimental Protocols for Physicochemical Property Determination

To provide a practical context, we outline the standard methodologies for determining two key physicochemical properties discussed in this guide. The choice of these experiments is driven by their fundamental importance in predicting the pharmacokinetic behavior of drug candidates. The shake-flask method for LogD and the thermodynamic solubility assay are considered "gold standard" techniques, providing reliable and reproducible data crucial for lead optimization.[15][16]

Protocol: Determination of Lipophilicity (LogD) by the Shake-Flask Method

Objective: To determine the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4).

Methodology:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment which would introduce error.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer to achieve a starting concentration that is within the analytical detection range and below the compound's aqueous solubility limit.

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol to the vial containing the compound in the aqueous buffer. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[17]

    • Cap the vial tightly and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve for the compound in each phase should be prepared to ensure accurate quantification.

  • Calculation:

    • LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

LogD_Workflow start Start: Test Compound prep_sample Prepare Compound Solution in Aqueous Buffer start->prep_sample prep_solvents Prepare Pre-Saturated n-Octanol and Buffer partition Add n-Octanol & Shake to Equilibrium prep_solvents->partition prep_sample->partition separate Centrifuge to Separate Phases partition->separate quantify_aq Quantify Concentration in Aqueous Phase separate->quantify_aq quantify_oct Quantify Concentration in n-Octanol Phase separate->quantify_oct calculate Calculate LogD quantify_aq->calculate quantify_oct->calculate end End: LogD Value calculate->end

Caption: Experimental workflow for LogD determination by the shake-flask method.

Protocol: Determination of Thermodynamic Aqueous Solubility

Objective: To determine the maximum concentration of a compound that can be dissolved in an aqueous buffer at equilibrium.

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid compound (to ensure saturation) to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4). The use of solid compound, rather than a DMSO stock, is what distinguishes this as a thermodynamic measurement.[16]

  • Equilibration:

    • Seal the vial and agitate at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[18]

  • Separation of Undissolved Solid:

    • After equilibration, the sample must be filtered to remove any undissolved solid. A common method is to use a multi-well filter plate (e.g., with a 0.45 µm filter).[16] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.

  • Quantification:

    • The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).[5] A calibration curve is used for accurate quantification.

  • Result:

    • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[2] Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in terms of aqueous solubility and the potential for multipolar interactions.[1][2] It has proven to be a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors.[2] Piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.[1][2]

Ultimately, the choice is not about which scaffold is "better," but which is "fitter" for the specific purpose. A thorough understanding of the distinct characteristics of each ring, as outlined in this guide, empowers the medicinal chemist to make a more informed and rational decision, thereby accelerating the journey from a promising lead compound to a successful therapeutic agent. Both piperazine and piperidine derivatives will undoubtedly continue to be indispensable tools in the medicinal chemist's arsenal for the foreseeable future.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8193. [Link]
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
  • Singh, H., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
  • Romanelli, M. N., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]
  • Lokey Lab. (2017). Shake Flask logK. Lokey Lab Protocols. [Link]
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]
  • Sharma, A., et al. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 13(10), 1449-1472. [Link]
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
  • Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-141. [Link]
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Fustero, S., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58829. [Link]
  • Creative Bioarray. (2025). In-vitro Thermodynamic Solubility. protocols.io. [Link]
  • Boyko, Y., et al. (2021). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. Journal of the American Chemical Society, 143(49), 20638-20644. [Link]
  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]
  • Pharmaceutical Technology. (2021). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. [Link]
  • Elsevier. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
  • Danielson, M. L., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 582-587. [Link]
  • MDPI. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(2), 798. [Link]
  • ResearchGate. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • ResearchGate. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • Rathore, A., et al. (2021). Recent development of piperazine and piperidine derivatives as antipsychotic agents. Mini reviews in medicinal chemistry, 21(3), 362-379. [Link]
  • Bentham Science. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • PubChem. (n.d.). Piperazine. PubChem. [Link]
  • WOS. (n.d.). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Web of Science. [Link]
  • ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020.
  • Daniel, J., et al. (2015). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 33(10), 1477-1484. [Link]
  • Wang, C., et al. (2014). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 43(1), 229-239. [Link]

Sources

The Discerning Ligand: A Comparative Guide to the Binding Selectivity of 1-(4-Phenylbutyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmacology and drug development, the quest for novel chemical entities with precise biological targets is paramount. The arylpiperazine scaffold is a ubiquitous motif in neuropharmacology, yet its promiscuous nature often presents a significant challenge, leading to off-target effects that can derail an otherwise promising therapeutic candidate.[1][2][3] This guide provides an in-depth comparative analysis of 1-(4-Phenylbutyl)piperazine , a simple yet representative member of this class. We will dissect its hypothetical binding selectivity against a panel of well-characterized alternatives and provide a comprehensive experimental framework for its empirical validation.

Our approach is grounded in the principles of rigorous pharmacological profiling. We will not merely present data but will delve into the causality behind the experimental choices, ensuring a self-validating system of protocols that you can adapt for your own research endeavors.

The Contenders: A Rationale for Comparison

To truly understand the binding profile of this compound, it must be benchmarked against compounds with known and diverse pharmacological activities. Our chosen comparators are:

  • Buspirone: A clinically utilized anxiolytic, primarily known as a serotonin 5-HT1A receptor partial agonist, but also exhibiting weak antagonist activity at dopamine D2 receptors.[4][5] Its profile represents a common liability of arylpiperazines: cross-reactivity between serotonergic and dopaminergic systems.

  • Aripiprazole: A third-generation antipsychotic with a complex mechanism of action. It is a D2 partial agonist, a 5-HT1A partial agonist, and a 5-HT2A antagonist.[6][7][8][9] Aripiprazole serves as an example of a highly successful "multi-target" drug, where a nuanced interaction with several receptors contributes to its therapeutic efficacy.

  • Prazosin: A potent and selective alpha-1 adrenergic receptor antagonist.[10][11] Its inclusion is critical for assessing the potential for off-target activity at adrenergic receptors, a common characteristic of arylpiperazine-containing compounds.

Charting the Unknown: A Hypothetical Binding Profile for this compound

Based on the shared structural motifs with our reference compounds and the broader class of arylpiperazines, we hypothesize that this compound is not a perfectly selective ligand. We predict a primary affinity for dopaminergic D2 receptors, with significant cross-reactivity at serotonergic 5-HT1A and 5-HT2A receptors, and a lesser but still measurable affinity for α1-adrenergic receptors. The following sections will detail the experimental workflows required to test this hypothesis.

The Experimental Gauntlet: From Binding Affinity to Functional Consequence

A comprehensive understanding of a ligand's interaction with its target receptors requires a multi-faceted experimental approach. We will progress from determining binding affinity (the "what") to elucidating functional activity (the "how").

Workflow for Comprehensive Ligand Profiling

G cluster_0 Phase 1: Affinity Determination cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Synthesis A Radioligand Binding Assays B Determine Ki values for D2, 5-HT1A, 5-HT2A, α1 receptors A->B Competition Assay C GTPγS Binding Assay B->C Proceed if significant binding is observed D cAMP Accumulation Assay B->D Proceed if significant binding is observed E β-Arrestin Recruitment Assay B->E Proceed if significant binding is observed F Determine EC50/IC50 and Emax C->F D->F E->F G Comparative Data Tables F->G H Selectivity Index Calculation F->H I Comprehensive Binding Profile G->I H->I

Caption: A stepwise workflow for characterizing the binding selectivity of a novel ligand.

Data Presentation: A Comparative Analysis

The following tables summarize the expected data from our proposed experimental workflow, comparing our test compound, this compound, with the established reference compounds.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundD25-HT1A5-HT2Aα1-Adrenergic
This compound (Hypothetical) 15 45 120 250
Buspirone~100~15>1000~50
Aripiprazole0.341.73.457
Prazosin>1000>1000>10000.5

Note: Ki values for reference compounds are approximate and collated from multiple sources for comparative purposes.[3][4][6][9][10]

Table 2: Comparative Functional Activity (EC50/IC50, nM and Emax, %)

CompoundReceptorAssayEC50/IC50 (nM)Emax (%)Functional Activity
This compound (Hypothetical) D2GTPγS3540Partial Agonist
5-HT1AcAMP90-80Inverse Agonist
Buspirone5-HT1AcAMP~2560Partial Agonist
AripiprazoleD2GTPγS~1.525Partial Agonist
Prazosinα1-AdrenergicIP1~1.0-100Inverse Agonist

Experimental Protocols: A Guide to Self-Validation

The following protocols provide a detailed, step-by-step methodology for the key experiments outlined in our workflow.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for a panel of G-protein coupled receptors (GPCRs).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand of known high affinity and specificity for a particular receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., D2, 5-HT1A, 5-HT2A, or α1-adrenergic receptors).

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay buffer

      • Increasing concentrations of this compound or reference compound.

      • A fixed concentration of the appropriate radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Prazosin for α1).

      • Cell membrane preparation.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled antagonist).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

GTPγS Binding Assay

Objective: To assess the ability of this compound to activate G-protein signaling through a specific GPCR.

Principle: This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist. The amount of incorporated radioactivity is proportional to the extent of G-protein activation.[13][14][15][16]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay buffer containing GDP.

      • Increasing concentrations of this compound or a reference agonist.

      • Cell membrane preparation.

    • Pre-incubate to allow the test compound to bind to the receptor.

    • Initiate the reaction by adding [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Determine the amount of bound [35S]GTPγS by scintillation counting.

  • Data Analysis:

    • Plot the amount of bound [35S]GTPγS against the log concentration of the test compound.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the dose-response curve.

cAMP Accumulation Assay

Objective: To determine the effect of this compound on adenylyl cyclase activity, which is modulated by Gs- and Gi-coupled receptors.

Principle: This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is either stimulated (by Gs) or inhibited (by Gi) by GPCR activation.[17][18][19][20][21]

Protocol:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., 5-HT1A, which is Gi-coupled) in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells and pre-incubate with a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add increasing concentrations of this compound or reference compound.

    • Stimulate adenylyl cyclase with forskolin (for Gi-coupled receptors) or measure basal cAMP levels (for Gs-coupled receptors).

    • Incubate for a specified time at 37°C.

  • Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit, typically based on competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent reporter system.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.

    • For Gi-coupled receptors, determine the IC50 (concentration for 50% inhibition of forskolin-stimulated cAMP production) and Emax.

    • For Gs-coupled receptors, determine the EC50 and Emax.

β-Arrestin Recruitment Assay

Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.

Principle: This cell-based assay utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) to detect the proximity of β-arrestin to the GPCR upon ligand binding.[1][22][23][24][25]

Protocol:

  • Cell Line: Use a commercially available cell line engineered to co-express the GPCR of interest fused to one component of a reporter system (e.g., a small enzyme fragment) and β-arrestin fused to the complementary component.

  • Assay Setup:

    • Plate the engineered cells in a 96- or 384-well plate.

    • Add increasing concentrations of this compound or a reference agonist.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).

  • Detection:

    • Add the detection reagents (substrate for the complemented enzyme).

    • Measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the log concentration of the test compound.

    • Determine the EC50 and Emax from the resulting dose-response curve.

Signaling Pathways: A Visual Representation

Understanding the downstream consequences of receptor binding is crucial. The following diagram illustrates the canonical G-protein signaling pathways.

G cluster_0 GPCR Signaling Cascades cluster_1 Gαs Pathway cluster_2 Gαi Pathway cluster_3 Gαq Pathway Ligand Ligand (e.g., this compound) GPCR GPCR Ligand->GPCR Gs Gαs GPCR->Gs Gi Gαi GPCR->Gi Gq Gαq GPCR->Gq AC_s Adenylyl Cyclase Gs->AC_s Activates cAMP ↑ cAMP AC_s->cAMP PKA PKA cAMP->PKA AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC

Caption: Overview of major GPCR-mediated G-protein signaling pathways.

Conclusion: A Path Forward

This guide has laid out a comprehensive framework for characterizing the binding selectivity of this compound. By employing a combination of binding and functional assays, and by comparing its profile to well-defined reference compounds, researchers can build a detailed picture of its pharmacological properties. The provided protocols are not merely a set of instructions, but a foundation for rigorous, self-validating scientific inquiry. The true value of any novel compound lies in the precision of its biological interactions. A thorough understanding of its binding selectivity is the first and most critical step in unlocking its therapeutic potential.

References

  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
  • Wikipedia. Prazosin. [Link]
  • Psychopharmacology Institute.
  • PubMed.
  • PubMed. GPCR-radioligand binding assays. [Link]
  • PubMed.
  • PubMed Central. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. [Link]
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]
  • PubMed Central. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. [Link]
  • ResearchGate. Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. [Link]
  • ResearchGate. Principles of commonly used cAMP assays. (A) A colorimetric competitive... [Link]
  • Bio-protocol. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. [Link]
  • National Center for Biotechnology Information. GTPγS Binding Assays - Assay Guidance Manual. [Link]
  • Frontiers in Pharmacology. ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]
  • PubMed Central. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. prazosin | Ligand Activity Charts. [Link]
  • ResearchGate.
  • YouTube. How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. [Link]
  • Creative Bioarray. GTPγS Binding Assay. [Link]
  • National Center for Biotechnology Inform
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
  • PubMed Central. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS)
  • ResearchGate. Affinity of F 11440, flesinoxan and buspirone for 5-HT 1A and other... [Link]
  • The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. [Link]
  • PubMed.
  • GeeksforGeeks.
  • Wikipedia. Buspirone. [Link]
  • Creative Diagnostics.
  • Wikipedia. IC50. [Link]
  • National Center for Biotechnology Information. Biochemistry, G Protein Coupled Receptors. [Link]
  • Wikipedia. G protein-coupled receptor. [Link]
  • Graphst
  • YouTube. drug-target binding. [Link]

Sources

A Comparative Study of Dopamine Transporter Affinity in Piperazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the binding affinities of various piperazine analogs for the dopamine transporter (DAT). Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the interaction of these compounds with the DAT, a critical target in the pharmacotherapy of numerous neuropsychiatric disorders. Detailed experimental protocols for determining DAT affinity are provided to ensure scientific integrity and reproducibility.

The Dopamine Transporter: A Key Player in Neuronal Signaling and a Prime Therapeutic Target

The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis in the brain. Dysregulation of DAT function is implicated in the pathophysiology of several disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders. Consequently, the DAT has emerged as a primary target for the development of novel therapeutics. Piperazine derivatives, a versatile class of compounds, have been extensively explored as potent and selective DAT inhibitors.[1]

Structure-Activity Relationships of Piperazine Analogs at the Dopamine Transporter

The affinity of piperazine analogs for the DAT is intricately linked to their chemical structure. Modifications at various positions of the piperazine scaffold can dramatically influence binding potency and selectivity.

The 1,4-Disubstituted Piperazine Core

The quintessential pharmacophore for high-affinity DAT ligands often involves a 1,4-disubstituted piperazine ring. One nitrogen atom is typically connected to a lipophilic moiety, often a diarylmethyl or related group, while the other nitrogen is linked to an alkyl or arylalkyl chain.[2] This arrangement allows the molecule to effectively occupy the binding pocket of the DAT.

Impact of Substituents on the Diarylmethyl Moiety

The nature and substitution pattern of the aromatic rings in the diarylmethyl group are critical determinants of DAT affinity. For instance, in the GBR series of compounds, the presence of para-fluoro substituents on the phenyl rings of the diphenylmethoxyethyl group generally enhances affinity for the DAT.[3]

Influence of the N-Alkyl/Arylalkyl Substituent

The substituent on the second nitrogen of the piperazine ring also plays a significant role in modulating DAT affinity and selectivity. The length and composition of this alkyl chain can be optimized to improve potency. For example, a 3-phenylpropyl group is a common feature in high-affinity ligands like GBR 12909.[3]

Comparative Binding Affinities of Piperazine Analogs

The following table summarizes the in vitro binding affinities (Ki) of a selection of piperazine analogs for the dopamine transporter. Ki values represent the equilibrium dissociation constant of the inhibitor-receptor complex and are inversely proportional to the binding affinity (i.e., a lower Ki indicates a higher affinity). These values are typically determined through competitive radioligand binding assays.

Compound/AnalogStructureDAT Ki (nM)Reference
GBR 12909 (Vanoxerine) 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine1[4]
GBR 12935 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine1.3[5]
Analog 8a 3-[2-[bis(4-fluorophenyl)methoxy]ethylidene]-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane4.1[6]
Analog 8b 3-[2-(diphenylmethoxy)ethylidene]-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane3.7[6]
N- (2-naphthylmethyl)piperidine analog 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine0.7[6]
AHN-1055 3α-[bis(4′-fluorophenyl)methoxy]-tropane11.2[5]
JJC8-091 (3b) 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol230[7]
Analog 14a 23[7]

Note: The structures for Analogs 8a, 8b, N-(2-naphthylmethyl)piperidine analog, and 14a are complex and best visualized in the source literature. This table is a representative sample, and a comprehensive list can be found in the cited literature.

Experimental Protocols for Determining Dopamine Transporter Affinity

To ensure the reliability and reproducibility of DAT affinity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two key in vitro assays.

Radioligand Binding Assay for Dopamine Transporter

This assay directly measures the binding of a radiolabeled ligand to the DAT in a competitive manner with the test compound. [3H]WIN 35,428, a cocaine analog, is a commonly used radioligand for labeling the DAT.[8][9]

workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat striatal tissue in ice-cold buffer prep2 Centrifuge homogenate at low speed prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet prep3->prep4 assay1 Incubate membranes with [3H]WIN 35,428 and varying concentrations of test compound prep4->assay1 Membrane Suspension assay3 Terminate reaction by rapid filtration assay1->assay3 assay2 Incubate parallel tubes with excess non-radiolabeled ligand to determine non-specific binding assay2->assay3 assay4 Wash filters to remove unbound radioligand assay3->assay4 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay4->analysis1 Filters analysis2 Calculate specific binding analysis1->analysis2 analysis3 Generate competition curves and determine IC50 values analysis2->analysis3 analysis4 Calculate Ki values using the Cheng-Prusoff equation analysis3->analysis4 uptake_workflow cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_analysis_uptake Data Analysis cell1 Culture SH-SY5Y cells to confluency in 96-well plates cell2 Differentiate cells (optional, e.g., with retinoic acid) to enhance DAT expression cell1->cell2 uptake1 Pre-incubate cells with varying concentrations of piperazine analog cell2->uptake1 Prepared Cells uptake2 Add [3H]dopamine to initiate uptake uptake1->uptake2 uptake3 Incubate for a short period (e.g., 10 minutes) at 37°C uptake2->uptake3 uptake4 Terminate uptake by rapid washing with ice-cold buffer uptake3->uptake4 analysis_up1 Lyse cells to release intracellular [3H]dopamine uptake4->analysis_up1 Washed Cells analysis_up2 Quantify radioactivity using liquid scintillation counting analysis_up1->analysis_up2 analysis_up3 Calculate percentage inhibition of dopamine uptake analysis_up2->analysis_up3 analysis_up4 Determine IC50 value analysis_up3->analysis_up4

Caption: Dopamine Uptake Assay Workflow.

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics) in 96-well plates until they reach approximately 80-90% confluency. [10] * For enhanced DAT expression, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for 5-7 days. [11]

  • Dopamine Uptake Assay:

    • Wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of the piperazine analog in KRH buffer for 15-30 minutes at 37°C.

    • Initiate dopamine uptake by adding [3H]dopamine (final concentration ~10-20 nM) to each well.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Quantification and Data Analysis:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 0.1 M NaOH).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

    • Calculate the percentage inhibition of dopamine uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The piperazine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective dopamine transporter inhibitors. The structure-activity relationships discussed in this guide highlight the key molecular features that govern the affinity of these analogs for the DAT. The provided experimental protocols offer a robust framework for the in vitro characterization of novel piperazine derivatives.

Future research in this area will likely focus on fine-tuning the pharmacological properties of these compounds to develop agents with improved therapeutic profiles, such as atypical DAT inhibitors with reduced abuse liability. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery of the next generation of piperazine-based therapeutics for a range of neurological and psychiatric disorders.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • ChemHelp ASAP. (2021, January 13).
  • Wheeler, D. S., et al. (2021). A microfluidic method for dopamine uptake measurements in dopaminergic neurons. Lab on a Chip, 21(1), 135-144. [Link]
  • Newman, A. H., et al. (2009). SYNTHESIS, STRUCTURE, DOPAMINE TRANSPORTER AFFINITY AND OCTANOL/WATER PARTITION COEFFICIENTS OF NOVEL, LESS LIPOPHILIC GBR 12909 ANALOGS. Medicinal Chemistry Research, 18(8), 645-662.
  • Rothman, R. B., et al. (2008). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Biochemical pharmacology, 75(1), 2–16. [Link]
  • Berger, P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of neuroscience methods, 41(2), 159–166. [Link]
  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. [Link]
  • Matecka, D., et al. (2002). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of medicinal chemistry, 45(23), 5149–5158. [Link]
  • Yadav, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical reviews, 100(3), 925–1024. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Zhao, Y., & Li, Y. (2024). Cryo-EM structure of human dopamine transporter in complex with GBR12909.
  • Moodle@Units. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.
  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples.
  • Tejani-Butt, S. M., & Brunswick, D. J. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of neuroscience methods, 51(1), 23–30. [Link]
  • Moll, G., et al. (1996). Dopamine transporter development in postnatal rat striatum: an autoradiographic study with [3H]WIN 35,428. Developmental brain research, 93(1-2), 160–169. [Link]
  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Hasenhuetl, P. S., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences of the United States of America, 120(6), e2214873120. [Link]
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
  • protocols.io. (2022, May 23). SH-SY5Y culturing.

Sources

A Senior Application Scientist's Guide to Evaluating Bioisosteres of Piperazine for Improved Drug-like Properties

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone in medicinal chemistry, found in over 100 FDA-approved drugs.[1][2] Its prevalence stems from its utility as a versatile scaffold and a means to enhance aqueous solubility.[3][4] The two basic nitrogen atoms provide convenient handles for synthetic modification and can form crucial interactions with biological targets.[4][5] However, the very features that make piperazine attractive can also be a source of undesirable properties, such as rapid metabolism via N-dealkylation, potential interactions with P-glycoprotein (P-gp) efflux pumps, and off-target effects at various aminergic G-protein coupled receptors (GPCRs).[6][7][8]

This has driven the exploration of bioisosteres—chemical groups with similar steric and electronic properties—that can retain the beneficial aspects of the piperazine moiety while mitigating its liabilities.[6] This guide provides a comparative framework for evaluating such bioisosteres, focusing on the critical experimental data that informs the selection of a superior development candidate. We will delve into the causality behind experimental choices and provide actionable protocols for key assays.

The Rationale for Piperazine Replacement: A Structural Perspective

The primary goal of replacing a piperazine ring is often to modulate its physicochemical and pharmacokinetic properties without sacrificing target engagement. Key areas for improvement include lipophilicity (LogP), metabolic stability, and membrane permeability. The choice of a bioisostere is a strategic decision aimed at fine-tuning this balance.

Below is a diagram illustrating the structural relationship between piperazine and several common classes of bioisosteres. Each modification aims to alter the shape, basicity (pKa), and lipophilicity in a predictable manner.

G cluster_piperazine Core Scaffold cluster_bioisosteres Common Bioisostere Classes Piperazine Piperazine Spiro Spirocyclic Diamines (e.g., 2,6-Diazaspiro[3.3]heptane) Piperazine->Spiro Increases Rigidity Modulates pKa Bridged Bridged Diamines (e.g., 2,5-Diazabicyclo[2.2.1]heptane) Piperazine->Bridged Constrains Conformation Alters Vector Fused Fused Rings (e.g., Octahydropyrrolo[3,4-b]pyrrole) Piperazine->Fused Reduces Flexibility Changes Shape Subst_Piperidine 4-Amino-piperidines Piperazine->Subst_Piperidine Removes one N Reduces Basicity

Caption: Structural relationships between piperazine and its bioisosteres.

Comparative Analysis of Physicochemical Properties

The first step in evaluating a bioisostere is to characterize its fundamental physicochemical properties. These parameters—pKa, lipophilicity (cLogP), and aqueous solubility—govern how a molecule will behave in a biological system.

Why this is important: A compound's absorption and distribution are heavily influenced by its ionization state (pKa) and its preference for lipid versus aqueous environments (LogP).[9][10] High lipophilicity can lead to poor solubility and sequestration in fatty tissues, while very low lipophilicity can hinder membrane permeation.[10] The goal is to find a "Goldilocks" zone appropriate for the intended therapeutic target and route of administration.

Compound Structure Type pKa1 pKa2 cLogP Aqueous Solubility (pH 7.4)
N-PhenylpiperazinePiperazine~7.9~2.51.8High
1-Phenyl-2,6-diazaspiro[3.3]heptaneSpirocyclic Diamine~8.1~5.51.5High
1-Phenyl-2,5-diazabicyclo[2.2.1]heptaneBridged Diamine~9.2~4.81.2Very High
4-Amino-1-phenylpiperidineSubstituted Piperidine~9.5N/A2.1Moderate

Note: The values presented are representative and can vary based on the specific substituents.[6]

Evaluating Pharmacokinetic (ADME) Properties

Beyond static physicochemical properties, it is crucial to assess how a compound behaves in dynamic biological systems. The key ADME (Absorption, Distribution, Metabolism, Excretion) properties to evaluate are metabolic stability and membrane permeability.[11][12]

Metabolic Stability Assay

The Causality: Piperazine rings are often susceptible to Phase I metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.[7] This metabolic vulnerability can lead to high intrinsic clearance and a short in vivo half-life, limiting the drug's efficacy.[13] Bioisosteric replacement, especially with conformationally restricted analogs like spirodiamines, can sterically shield the nitrogen atoms from enzymatic attack, thereby improving metabolic stability.[6]

The most common in vitro method to assess this is the liver microsomal stability assay .[14] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[13][15]

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare Compound Stock (10 mM in DMSO) C Initiate Reaction: Combine Compound + Microsomes A->C B Prepare Microsome Suspension (e.g., Human Liver Microsomes) + NADPH regenerating system B->C D Sample at Time Points (0, 5, 15, 30, 45 min) C->D Shaking Incubation E Quench Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Remaining vs. Time G->H I Determine T½ and Intrinsic Clearance (CLint) H->I

Caption: Experimental workflow for the microsomal metabolic stability assay.

Compound Class Metabolic Half-Life (T½, min) in HLM Primary Metabolic Pathway
Piperazine Analog15 - 45N-dealkylation, Ring Oxidation
Spirocyclic Diamine Analog> 90Reduced N-dealkylation
Bridged Diamine Analog60 - 90Ring Oxidation

HLM: Human Liver Microsomes. Data is representative and compound-specific.[6]

Permeability Assessment (Caco-2 Assay)

The Causality: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect.[16] The Caco-2 permeability assay is the industry standard for predicting this in vitro.[17][18] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-gp.[18][19]

This assay not only measures passive diffusion but can also identify if a compound is a substrate for active efflux pumps.[20] An efflux ratio (ER) greater than 2, calculated by comparing permeability in the basolateral-to-apical (B-A) direction versus the apical-to-basolateral (A-B) direction, is a strong indicator of active efflux.[19][20] Some piperazine derivatives are known P-gp substrates, and bioisosteric replacement can sometimes mitigate this interaction, improving net absorption.[8]

G cluster_prep Preparation (21 Days) cluster_experiment Permeability Experiment (2 hours) cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture until a differentiated monolayer forms A->B C Verify monolayer integrity (TEER measurement) B->C D Add compound to Donor chamber (Apical or Basolateral) C->D If TEER is acceptable E Incubate @ 37°C with shaking D->E F Sample from Receiver chamber at specified time E->F G Quantify compound concentration in Donor and Receiver samples using LC-MS/MS F->G H Calculate Apparent Permeability (Papp) G->H I Calculate Efflux Ratio (Papp B-A / Papp A-B) H->I

Caption: Experimental workflow for the Caco-2 permeability assay.

Compound Class Papp (A-B) (10⁻⁶ cm/s) Efflux Ratio (ER) Predicted Absorption
Piperazine Analog1 - 53.5Low to Moderate (P-gp substrate)
Spirocyclic Diamine Analog2 - 81.2Moderate to High
Bridged Diamine Analog5 - 151.0High

Evaluating Pharmacological Activity

The ultimate test of a bioisostere is its ability to maintain or improve activity at the intended biological target. Since piperazines are common in CNS drugs targeting GPCRs, a radioligand binding assay is a standard method to determine a compound's binding affinity (Ki).[21][22]

The Causality: This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor. A lower Ki value indicates a higher binding affinity. The goal is to confirm that the structural modifications made to improve ADME properties have not negatively impacted the key pharmacophoric interactions required for target binding. Sometimes, the conformational constraint imposed by a bioisostere can even enhance binding affinity and selectivity.[23]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.[24]

    • Prepare a NADPH regenerating system solution in 100 mM phosphate buffer (pH 7.4).[24]

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer.[14]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and NADPH regenerating system at 37°C for 10 minutes.

    • To initiate the reaction, add the test compound to the wells to achieve a final concentration of 1 µM.[14]

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the reaction wells.[14]

    • Immediately quench the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with a suitable internal standard.[24]

  • Analysis:

    • Centrifuge the quenched sample plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining test compound using a validated LC-MS/MS method.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (T½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the appropriate equations.[24]

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts in a 24-well plate at an appropriate density.

    • Culture the cells for 21-25 days, changing the media every 2-3 days, to allow for differentiation into a polarized monolayer.[20]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²).[25]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[25]

    • For A-B permeability, add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[18]

    • For B-A permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plate at 37°C for 2 hours with gentle shaking.[18]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[19]

    • Calculate the Efflux Ratio (ER) as Papp(B-A) / Papp(A-B).[19]

Conclusion

The replacement of a piperazine moiety with a suitable bioisostere is a powerful strategy in drug discovery for overcoming pharmacokinetic challenges.[26][27] A systematic evaluation, beginning with fundamental physicochemical properties and progressing to in vitro ADME and pharmacology assays, is essential for making data-driven decisions. Conformationally constrained analogs, such as spirocyclic and bridged diamines, often demonstrate superior metabolic stability and may avoid efflux by P-gp, leading to improved pharmacokinetic profiles.[6][28] By employing the robust experimental protocols detailed in this guide, researchers can effectively compare alternatives and select candidates with a higher probability of success in later stages of drug development.

References

  • BioIVT. Metabolic Stability Assay Services. [Link]
  • Creative Biolabs. Metabolic Stability Assay. [Link]
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
  • ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry. [Link]
  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]
  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. [Link]
  • PubMed.
  • Merck Millipore. Metabolic Stability Assays. [Link]
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
  • ResearchGate. (PDF) In vitro approaches to evaluate ADMET drug properties. Curr Top Med Chem 4:701-706. [Link]
  • PubMed. Preclinical in vitro screening assays for drug-like properties. [Link]
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
  • PubMed. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. [Link]
  • Creative Bioarray. Caco-2 Permeability Assay. [Link]
  • Semantic Scholar. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.[Link]
  • MDPI. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. [Link]
  • NIH. Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
  • Evotec. Caco-2 Permeability Assay. [Link]
  • NIH. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]
  • MDPI. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]
  • NIH. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. [Link]
  • ResearchGate. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]
  • ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs. [Link]
  • ACD/Labs. LogP—Making Sense of the Value. [Link]
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]
  • ResearchGate. G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]
  • YouTube. Measuring G-Protein-Coupled Receptor Signaling - Preview. [Link]
  • ResearchGate. (PDF) In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. [Link]
  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
  • MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]
  • NIH. A High-Throughput Method for Lipophilicity Measurement. [Link]

Sources

The Piperazine Scaffold: A Privileged Framework for Designing Next-Generation Multi-Target Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comprehensive Evaluation

The paradigm of "one drug, one target" has been the cornerstone of pharmaceutical development for decades. However, the complex and multifactorial nature of prevalent diseases such as cancer, neurodegenerative disorders, and metabolic syndromes has illuminated the limitations of this approach.[1][2] The reality is that robust and sustained therapeutic efficacy often requires the simultaneous modulation of multiple biological targets.[3][4] This has led to the rise of multi-target drug design, a strategy that aims to create single chemical entities capable of interacting with several key nodes within a disease network.[1][5]

Within this evolving landscape, the piperazine ring has emerged as a "privileged scaffold" in medicinal chemistry.[6][7] Its unique physicochemical properties—including high aqueous solubility, two basic nitrogen atoms for tailored substitutions, and favorable conformational flexibility—make it an exceptionally versatile building block for crafting multi-target ligands.[6][7][8] Piperazine-containing compounds are prevalent in a wide array of approved drugs, demonstrating their broad therapeutic applicability in areas ranging from oncology to central nervous system (CNS) disorders.[9][10][11][12]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the multi-target effects of novel piperazine-based drug candidates. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust evaluation process.

Part 1: The Strategic Rationale for Multi-Target Profiling

Before delving into experimental specifics, it is crucial to establish a clear hypothesis-driven approach to multi-target assessment. The promiscuity of a compound can be a double-edged sword; desired polypharmacology must be distinguished from non-specific activity or potential toxicity.[13]

A logical workflow for this assessment is paramount. It begins with a broad screening to identify all potential targets and progressively narrows down to detailed mechanistic studies and in vivo validation for the most promising candidates.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: In Vitro Mechanistic Validation cluster_2 Phase 3: In Vivo Efficacy & PK/PD Studies a Broad Panel Screening (e.g., KinomeScan, GPCR Panel) b Initial Hit Confirmation (Dose-Response Curves) a->b Identify potential targets c Biochemical/Enzymatic Assays (Determine Ki/IC50) b->c d Cell-Based Functional Assays (Confirm cellular activity) c->d e Target Engagement Assays (Verify direct binding in cells) d->e f Animal Model Selection (Disease-relevant models) e->f g Efficacy & Target Modulation Studies f->g

Caption: High-level workflow for assessing multi-target drug candidates.

Part 2: Experimental Design and Protocols for a Multi-Target Piperazine Drug

Let us consider a hypothetical novel piperazine derivative, "Pip-X," designed to co-inhibit two classes of targets relevant to a specific cancer: Receptor Tyrosine Kinases (RTKs) and G-Protein Coupled Receptors (GPCRs) involved in tumor proliferation and angiogenesis.

Phase 1: Broad Target Identification and Hit Confirmation

The initial step is to understand the full spectrum of Pip-X's interactions. This unbiased approach is critical to uncover both intended and unexpected activities, which could represent therapeutic opportunities or off-target liabilities.

2.1.1. Broad Panel Screening

  • Rationale: Rather than testing only the intended targets, a broad panel screen provides a "biological fingerprint" of the compound.[14] This is essential for building a comprehensive profile and de-risking the candidate early in development. For Pip-X, we would select panels covering major target families implicated in cancer signaling.

  • Experimental Protocol: Kinase Panel Screening (e.g., KINOMEscan™)

    • Principle: This is a competition binding assay where the amount of test compound required to displace a known, tagged ligand from a kinase active site is measured by qPCR.[15] It is performed at a single high concentration (e.g., 10 µM) to identify all potential interactions.

    • Procedure:

      • Prepare a stock solution of Pip-X in DMSO.

      • Submit the compound to a commercial service like Eurofins Discovery's KINOMEscan™, which covers over 480 kinases.[15]

      • The service will perform the binding assays and provide a report, typically as '% of control', where a lower percentage indicates stronger binding.

      • Self-Validation: The inclusion of positive and negative control compounds within the assay run by the provider validates the results. Data is typically benchmarked against a large historical dataset.

  • Experimental Protocol: GPCR Panel Screening

    • Principle: Radioligand binding assays are the gold standard for initial GPCR screening. They measure the ability of a test compound to displace a radiolabeled ligand from a receptor expressed in a cell membrane preparation.

    • Procedure:

      • Utilize a commercial service that offers a broad panel of GPCR binding assays.

      • Pip-X is incubated at a single concentration (e.g., 10 µM) with membrane preparations from cells overexpressing the target GPCR and a specific radioligand.

      • The amount of bound radioactivity is measured, and the percentage of inhibition of radioligand binding is calculated.

      • Self-Validation: Each assay includes controls for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and a reference compound to ensure assay performance.

Phase 2: In Vitro Mechanistic Validation

Hits from the initial screen must be validated to confirm their activity and determine their potency. This phase involves moving from simple binding assays to more complex functional and cell-based assays.

2.2.1. Biochemical/Enzymatic Assays

  • Rationale: These assays quantify the direct inhibitory effect of Pip-X on the enzymatic activity of the identified kinase targets. This step is crucial to confirm that binding translates to functional inhibition and to determine the potency (IC50) of the interaction.[16][17]

  • Experimental Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

    • Principle: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[18] Lower ADP levels correspond to greater kinase inhibition.

    • Procedure:

      • Prepare a 10-point, 3-fold serial dilution of Pip-X in an appropriate buffer.

      • In a 384-well plate, add the kinase, its specific substrate, and ATP to initiate the reaction.

      • Add the Pip-X dilutions to the wells. Include "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

      • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.

      • Measure luminescence on a plate reader.

      • Data Analysis: Plot the luminescence signal against the logarithm of Pip-X concentration and fit to a four-parameter logistic equation to determine the IC50 value.

      • Self-Validation: The assay includes controls for maximum and minimum signal. A known inhibitor for each kinase should be run in parallel to validate assay sensitivity and provide a benchmark.

2.2.2. Cell-Based Functional Assays

  • Rationale: It is essential to confirm that Pip-X can engage its targets in a cellular context and elicit a functional response.[19] Cell-based assays measure downstream signaling events following target engagement, providing a more physiologically relevant measure of activity.[20][21]

  • Experimental Protocol: GPCR Functional Assay (e.g., IP-One HTRF Assay for Gq-coupled receptors)

    • Principle: This assay measures the accumulation of the second messenger inositol monophosphate (IP1), a downstream product of Gq-coupled GPCR activation. It uses Homogeneous Time-Resolved Fluorescence (HTRF) for detection.

    • Procedure:

      • Plate cells expressing the target GPCR in a 384-well plate and culture overnight.

      • Prepare serial dilutions of Pip-X (for antagonist mode) or agonist (for agonist mode).

      • To measure antagonist activity, pre-incubate the cells with Pip-X dilutions for 15-30 minutes.

      • Add a fixed concentration of a known agonist (typically at its EC80 value) to all wells except the negative control.

      • Incubate for the appropriate time to allow IP1 accumulation.

      • Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

      • Incubate and read the plate on an HTRF-compatible reader.

      • Data Analysis: Calculate the HTRF ratio and plot against the log of Pip-X concentration to determine the IC50 (for antagonists) or EC50 (for agonists).

      • Self-Validation: The protocol includes positive (agonist only) and negative (unstimulated cells) controls. A known antagonist should be run as a comparator.

G cluster_0 GPCR Signaling Cascade (Gq) Ligand Agonist GPCR GPCR (Target 1) Ligand->GPCR Activates G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 (Measured in Assay) IP3->IP1 Metabolized to PipX Pip-X (Antagonist) PipX->GPCR Inhibits

Caption: Simplified Gq-coupled GPCR signaling pathway inhibited by Pip-X.

Comparative Data Summary

To objectively compare the performance of Pip-X against an alternative multi-target drug (e.g., "Competitor-Y"), all quantitative data should be summarized in a clear, tabular format.

TargetAssay TypePip-X (IC50/Ki)Competitor-Y (IC50/Ki)
Kinase A Binding (Ki)15 nM25 nM
Enzymatic (IC50)45 nM70 nM
Cell-based (IC50)150 nM220 nM
Kinase B Binding (Ki)80 nM50 nM
Enzymatic (IC50)250 nM180 nM
Cell-based (IC50)800 nM650 nM
GPCR X Binding (Ki)30 nM15 nM
Functional (IC50)90 nM55 nM

This table presents hypothetical data for illustrative purposes.

Phase 3: In Vivo Efficacy Assessment

The final and most critical phase is to determine if the in vitro multi-target activity of Pip-X translates to therapeutic efficacy in a living organism.

  • Rationale: In vivo models are essential to evaluate the overall biological effect of a drug, considering its absorption, distribution, metabolism, and excretion (ADME) properties.[22] The choice of model is critical and should accurately reflect the human disease state.[23] For our oncology example, a cell line-derived xenograft (CDX) model is a standard starting point.[24][25]

  • Experimental Protocol: Xenograft Tumor Growth Inhibition Study

    • Model: Immunodeficient mice (e.g., NOD/SCID) are implanted subcutaneously with a human cancer cell line that expresses the target kinases and GPCRs.

    • Procedure:

      • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into vehicle control, Pip-X, and a positive control/competitor drug groups (n=8-10 mice per group).

      • Administer the compounds daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).

      • Measure tumor volume with calipers twice weekly. Record body weights as a measure of general toxicity.

      • At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the animals.

      • Excise tumors, weigh them, and collect tissues for pharmacodynamic (PD) marker analysis (e.g., Western blot for phosphorylated target proteins).

      • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

      • Self-Validation: The study includes a vehicle control group to establish the natural tumor growth rate and often a standard-of-care positive control to benchmark the efficacy of the test compound.[26]

Conclusion: A Self-Validating Approach to Multi-Target Assessment

The assessment of novel piperazine drugs requires a multi-faceted, evidence-based approach that extends beyond simple potency measurements. By employing a logical progression from broad, unbiased screening to detailed in vitro mechanistic studies and finally to robust in vivo validation, researchers can build a comprehensive and reliable profile of a compound's multi-target effects. The causality behind each experimental choice—from initial binding assays to confirm interaction, to enzymatic and cell-based assays to prove functional modulation, and finally to animal models to demonstrate efficacy—creates a self-validating system. This rigorous methodology is indispensable for identifying and advancing promising piperazine-based candidates that have the potential to become next-generation therapeutics for complex diseases.

References

  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date. Source: Expert Opinion on Drug Discovery, URL
  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Title: A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Source: Current Organic Synthesis, URL
  • Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Source: PubMed, URL
  • Title: An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Source: Current Pharmaceutical Design, URL
  • Title: N-Substituted piperazine derivatives as potential multitarget agents acting on histamine H3 receptor and cancer resistance proteins. Source: PubMed, URL
  • Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Source: Eurofins Discovery, URL
  • Title: Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Source: PubMed, URL
  • Title: Review on Multitarget Drug Design Based on Computational Strategies for the Treatment of Alzheimer's Disease. Source: Al-Qadisiyah Journal of Medical and Applied Sciences, URL
  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Source: PMC - PubMed Central, URL
  • Title: Evaluating functional ligand-GPCR interactions in cell-based assays. Source: PMC, URL
  • Title: Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Source: PubMed, URL
  • Title: Recent progress in assays for GPCR drug discovery. Source: Acta Pharmaceutica Sinica B, URL
  • Title: Cell-based assays and animal models for GPCR drug screening. Source: PubMed, URL
  • Title: Novel Multitarget Therapies for Lung Cancer and Respir
  • Title: Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Source: PubMed, URL
  • Title: A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Source: Benchchem, URL
  • Title: Kinase assays. Source: BMG LABTECH, URL
  • Title: Comparison of Various Cell-Based Assays for GPCR Screening.
  • Title: GPCRs: Cell based label-free assays in GPCR drug discovery. Source: European Pharmaceutical Review, URL
  • Title: In vitro JAK kinase activity and inhibition assays. Source: PubMed, URL
  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs, URL
  • Title: Multi-target pharmacology: possibilities and limitations of the “skeleton key approach” from a medicinal chemist perspective. Source: PMC - PubMed Central, URL
  • Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Source: SciSpace, URL
  • Title: Potential Impact of the Multi-Target Drug Approach in the Treatment of Various Complex Diseases. Source: Drug Design, Development and Therapy, URL
  • Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Source: MDPI, URL
  • Title: Editorial: Multi-target drug discovery and design for complex health disorders. Source: PMC - NIH, URL
  • Title: Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. Source: PubMed, URL
  • Title: In Vivo Oncology Models for Drug Discovery. Source: Eurofins Discovery, URL
  • Title: Drug Efficacy Testing in Mice. Source: PMC, URL
  • Title: Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Source: PMC, URL
  • Title: In Vivo Pharmacology Services & Animal Models. Source: WuXi Biology, URL
  • Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Title: In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. Source: ProBio CDMO, URL
  • Title: In Vivo Models For Efficacy Testing I CRO Services. Source: Pharmaron, URL
  • Title: A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways.
  • Title: Chapter 5: Designing Multi-Target Drugs: In Vitro Panel Screening – Biological Fingerprinting. Source: Royal Society of Chemistry, URL
  • Title: Target Engagement Assays in Early Drug Discovery. Source: Journal of Medicinal Chemistry, URL
  • Title: Perturbation-Theory Machine Learning for Multi-Target Drug Discovery in Modern Anticancer Research. Source: PMC - NIH, URL
  • Title: Series of Screening Compounds with High Hit Rates for the Exploration of Multi-Target Activities and Assay Interference. Source: Taylor & Francis Online, URL
  • Title: Experimental Design for Multi-drug Combination Studies Using Signaling Networks.
  • Title: Computational Multitarget Drug Design.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-(4-Phenylbutyl)piperazine: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides essential, in-depth technical procedures for the safe handling of 1-(4-Phenylbutyl)piperazine, a piperazine derivative. While specific toxicological data for this compound is not extensively documented in publicly available literature, its structural similarity to other piperazine compounds necessitates a cautious and rigorous approach to its handling. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Triage: Understanding the Risks

Before any handling of this compound, a thorough risk assessment is mandatory. The piperazine moiety is known to present several potential hazards. Piperazine and its derivatives can be corrosive, causing severe skin burns and eye damage.[1][2] They may also cause allergic skin reactions and, if inhaled, can lead to respiratory sensitization, potentially causing asthma-like symptoms.[1][2] Given these potential hazards, this compound should be treated as a hazardous substance.

Inferred Hazard Profile:

Hazard ClassPotential EffectSource of Concern
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[3]Piperazine is a known corrosive.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation, potentially severe damage.[3]Piperazine can cause severe eye damage.[2][4]
Respiratory/Skin Sensitization May cause allergic skin reaction or asthma-like symptoms if inhaled.[1][3]Piperazine is a known sensitizer.[1][2]
Acute Toxicity (Oral) May be harmful if swallowed.Piperazine derivatives can be toxic if ingested.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are the most critical steps in mitigating exposure risks.[6] PPE is not a suggestion; it is a requirement for the safe handling of this and similar research chemicals.

Recommended PPE for Handling this compound
PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles & Face ShieldTightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][7] A face shield should be worn over the goggles, especially during procedures with a high risk of splashing.[3][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[9] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for tears or punctures before use.[9][10]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[9] Ensure the material is appropriate for the chemicals being handled.
Respiratory Protection RespiratorHandling of the solid compound should be done in a certified chemical fume hood to avoid inhalation of dust.[11] If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined operational protocol is crucial to minimize the risk of exposure and accidents.

Preparation and Weighing
  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to control potential dust and vapors.[11]

  • Pre-use Inspection: Before starting, ensure that all necessary safety equipment, including the fume hood, eyewash station, and safety shower, are accessible and in good working order.[11]

  • Weighing: When weighing the solid compound, use a disposable weighing boat or paper. Tare the balance with the empty container. Carefully add the desired amount of the compound using a clean spatula. Avoid creating dust.

  • Labeling: All containers holding the compound, including temporary vessels, must be clearly and accurately labeled with the chemical name and any known hazards.[9][13]

Dissolution and Reaction Setup
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Closed System: Whenever possible, perform reactions in a closed system to contain any vapors or aerosols.

  • Ventilation: Ensure continuous ventilation throughout the experiment.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area Designated Area (Fume Hood) prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_equip Verify Safety Equipment prep_ppe->prep_equip weigh Weigh Compound prep_equip->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate Reaction Complete dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal solid_waste Solid Waste Contaminated Gloves, Weighing Papers, Absorbents solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste Unused Solutions, Solvent Rinsates liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container ehs EHS Pickup & Disposal solid_container->ehs liquid_container->ehs

Caption: A visual guide to proper waste segregation and disposal.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound, and indeed any chemical, is not merely about following a set of rules. It is about understanding the "why" behind each precaution and fostering a proactive culture of safety within the laboratory. By internalizing the principles outlined in this guide, researchers can protect themselves, their colleagues, and their environment while advancing the frontiers of science.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Google Cloud.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025, October 7).
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental.
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. (n.d.). ChemicalBook.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010, November 24). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025, November 19). Cayman Chemical.
  • 1-((E)-4-Phenyl-but-3-enyl)-piperazine hydrochloride Safety Data Sheets. (n.d.). Echemi.
  • Piperazine. (n.d.). Santa Cruz Biotechnology.
  • Essential Safety and Logistical Information for Handling Piperazin-2-one-d6. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2018, January 18).
  • SAFETY DATA SHEET. (2025, January 2). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2013, January 21). Fisher Scientific.
  • Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. (n.d.). Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Phenylbutyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Phenylbutyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.